molecular formula C17H26O7S B611429 Tos-PEG2-CH2-Boc

Tos-PEG2-CH2-Boc

カタログ番号: B611429
分子量: 374.5 g/mol
InChIキー: NIPMXQFRYHXBAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

特性

IUPAC Name

tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPMXQFRYHXBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tos-PEG2-CH2-Boc: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG2-CH2-Boc is a heterobifunctional crosslinker integral to the burgeoning field of targeted protein degradation. As a polyethylene glycol (PEG)-based linker, it is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties and stability of this compound, offering insights for its effective application in drug discovery and development.

Core Chemical Properties

This compound, with the CAS Number 882518-89-0, is a molecule designed with distinct functional ends to facilitate the stepwise construction of PROTACs.[3] One end features a tosyl (Ts) group, an excellent leaving group for nucleophilic substitution reactions, while the other end is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines that can be removed under acidic conditions. The PEG2 spacer enhances solubility and provides flexibility to the resulting PROTAC molecule.

PropertyValueSource
CAS Number 882518-89-0[3]
Molecular Formula C17H26O7S[4]
Molecular Weight 374.45 g/mol [4]
Appearance Liquid, Solid, or Semi-solid
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Solubility Profile

Stability and Reactivity

The stability of this compound is dictated by the chemical nature of its constituent functional groups: the tosylate, the PEG linker, and the Boc-protected amine.

Tosylate Group Stability and Reactivity

The tosylate group is a derivative of p-toluenesulfonic acid and serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is key to its function in PROTAC synthesis, allowing for the attachment of a protein-of-interest (POI) ligand.[]

  • Nucleophilic Displacement: The primary reaction of the tosyl group is nucleophilic substitution, where a nucleophile (e.g., an amine or thiol from a POI ligand) displaces the tosylate. This reaction is typically carried out in the presence of a non-nucleophilic base.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. In polar aprotic solvents, the SN2 reaction is generally favored.[7]

  • Stability: Tosylates are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under strongly basic conditions. They are also sensitive to strong nucleophiles.

Boc Group Stability and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions.

  • Stability: The Boc group is stable to a wide range of nucleophiles and bases.

  • Deprotection: It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane. The deprotection mechanism involves the formation of a stable tert-butyl cation.

  • Side Reactions: During deprotection, the liberated tert-butyl cation can potentially alkylate electron-rich functional groups on the substrate. To prevent these side reactions, scavengers such as triethylsilane (TES) or anisole can be added to the reaction mixture.

PEG Linker Stability

The polyethylene glycol (PEG) linker is generally considered to be chemically stable and biocompatible. It is resistant to enzymatic degradation and stable under a wide range of pH conditions. The ether linkages of the PEG backbone are robust and do not typically undergo cleavage under standard synthetic conditions.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are not widely published. However, a general protocol for its use in the synthesis of a PROTAC can be inferred from standard organic chemistry principles.

General Protocol for Nucleophilic Substitution
  • Dissolution: Dissolve the nucleophilic component (e.g., a POI ligand with a free amine or thiol group) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution.

  • Addition of this compound: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the base and other water-soluble impurities. Purify the resulting Boc-protected intermediate by column chromatography.

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Acid: Add a solution of a strong acid (e.g., 20-50% trifluoroacetic acid in dichloromethane) to the reaction mixture. If the substrate contains acid-sensitive groups that may react with the tert-butyl cation, include a scavenger (e.g., triethylsilane).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual acid.

  • Purification: Purify the deprotected product as required, often by precipitation or chromatography.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand Attachment cluster_step2 Step 2: Deprotection cluster_step3 Step 3: E3 Ligase Ligand Coupling POI_Ligand POI Ligand (with Nucleophile) Intermediate Boc-Protected Intermediate POI_Ligand->Intermediate Nucleophilic Substitution Tos_PEG_Boc This compound Tos_PEG_Boc->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Amine_Intermediate Amine-PEG-POI Ligand Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Coupling Reaction E3_Ligand E3 Ligase Ligand (with Electrophile) E3_Ligand->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable tool for the construction of PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linker, allows for the efficient and controlled assembly of these complex molecules. While specific quantitative data for this particular linker is limited in the public domain, an understanding of the fundamental reactivity and stability of its tosyl and Boc functional groups provides a solid foundation for its successful application in the synthesis of novel protein degraders. Researchers are encouraged to perform preliminary small-scale experiments to determine optimal reaction conditions for their specific substrates.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTACs

The linker is a critical determinant of a PROTAC's success, influencing everything from its physicochemical properties to its biological activity.[1] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that makes them highly attractive for PROTAC design.[2][3]

Enhancing Physicochemical Properties

A primary challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers directly address this issue.

  • Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[4] This is crucial for preventing aggregation and improving handling in aqueous buffers, as well as enhancing bioavailability.[5]

  • Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows the PROTAC to adopt folded conformations.[6] These folded states can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[4] However, an excessively long PEG chain can increase the polar surface area to a point where it negatively impacts permeability, necessitating a careful balance.[6]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The linker's length, flexibility, and attachment points are paramount to this process.[1]

  • Length and Flexibility: The linker must be long enough to span the distance between the two proteins without inducing steric hindrance, yet not so long that the resulting complex is unstable or unproductive.[7] If a linker is too short, it can prevent the simultaneous binding of the POI and E3 ligase.[8] Conversely, if it is too long, it may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[7] The flexibility of PEG linkers allows them to act as an "entropic spring," enabling the molecule to adopt multiple conformations and increasing the probability of a productive binding event.[9]

  • Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein. This stabilization of the ternary complex is crucial for efficient ubiquitination and subsequent degradation of the target.[5]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical, empirical step in PROTAC development. The ideal length is highly dependent on the specific POI-E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Table 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs (VHL-recruiting)
Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 2.8 30
PEG630922.122
Data synthesized from literature indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability for this specific BRD4-targeting PROTAC series.[4]
Table 2: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-recruiting)
Linker Length (atoms)% ERα Degraded (at 10 µM)IC₅₀ (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
A systematic study by Cyrus et al. revealed that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[10][11][12]
Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs (VHL-recruiting)
Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradation observed-
21 3 96%
2929276%
Research on TBK1 degraders demonstrated that a minimum linker length was required to observe any activity, with a 21-atom linker showing the highest potency.[7][10][13]
Table 4: BCR-ABL-Targeting PROTACs (N-end rule E3 ligase-recruiting)
Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Arg-PEG1-Dasa 0.85 98.8%
Arg-PEG2-Dasa>1~90%
Arg-PEG3-Dasa>1~85%
Arg-PEG4-Dasa>1~80%
In this study, a PROTAC with a single PEG unit was found to be the most effective at degrading the BCR-ABL fusion protein in K562 cells.[4][6]

Key Experimental Protocols for PROTAC Evaluation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key assays.

Protocol 1: Western Blot for Target Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[2]

    • Prepare serial dilutions of the PROTACs in fresh culture medium. A common concentration range is 0.1 nM to 10 µM.

    • Ensure the final DMSO concentration is constant across all wells (including the vehicle control) and does not exceed 0.1%.[2]

    • Aspirate the old medium and replace it with the medium containing the different PROTAC concentrations or vehicle control.

    • Incubate for a specified duration (e.g., 16-24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[9]

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C, diluted in blocking buffer.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again as in the previous step.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[2]

  • Data Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[9]

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol provides a homogeneous, in-solution method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[2][15]

  • Reagents and Materials:

    • Tagged POI (e.g., GST-BRD4)

    • Tagged E3 Ligase Complex (e.g., His-CRBN/DDB1)

    • TR-FRET Donor (e.g., Terbium-labeled anti-GST antibody)

    • TR-FRET Acceptor (e.g., AF488-labeled anti-His antibody)

    • PROTAC of interest

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well low-volume plates

  • Assay Procedure:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • In a 384-well plate, add the following components in order:

      • Assay Buffer

      • Tagged POI (e.g., final concentration of 5 nM)

      • Tagged E3 Ligase (e.g., final concentration of 10 nM)

      • PROTAC dilution series

    • Incubate the plate for 60 minutes at room temperature to allow for complex formation.

    • Prepare a detection mix containing the TR-FRET donor and acceptor antibodies in assay buffer (e.g., final concentrations of 2 nM and 20 nM, respectively).

    • Add the detection mix to all wells.

    • Incubate the plate for 60-180 minutes at room temperature, protected from light.[15]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of this curve represents the maximal ternary complex formation.[11]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, simulating gastrointestinal or blood-brain barrier passage.[6][8]

  • Materials:

    • PAMPA "sandwich" system (a 96-well filter plate (donor) and a 96-well acceptor plate).

    • Artificial membrane solution (e.g., 4% lecithin in dodecane).[5]

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • PROTAC stock solutions in DMSO.

  • Assay Procedure:

    • Hydrate the filter plate by adding PBS and then removing it.

    • Coat the filter membrane of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[5]

    • Fill the wells of the acceptor plate with 300 µL of PBS (with a small percentage of DMSO to aid solubility if needed).

    • Prepare the PROTAC solutions in PBS from the DMSO stocks. A typical starting concentration is 500 µM.[5]

    • Add 200 µL of the PROTAC solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate at room temperature for a defined period (e.g., 5-18 hours).[5][6]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[8]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental logic is crucial for understanding and developing PROTACs. The following diagrams were created using Graphviz to illustrate these concepts.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled PROTAC (Recycled) Ternary->Recycled Dissociation Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro / Biochemical Evaluation cluster_Cellular Cellular Evaluation cluster_InVivo In Vivo Evaluation Design 1. Rational Design (POI & E3 Ligands, Linker) Synth 2. Synthesis of PROTAC Library Design->Synth TernaryAssay 3. Ternary Complex Assay (TR-FRET, SPR, AlphaLISA) Synth->TernaryAssay BiochemDeg 4. In Vitro Degradation (e.g., Ubiquitination Assay) TernaryAssay->BiochemDeg Permeability 5. Cell Permeability (PAMPA, Caco-2) BiochemDeg->Permeability DegAssay 6. Cellular Degradation (Western Blot for DC50/Dmax) Permeability->DegAssay Viability 7. Cell Viability Assay (IC50 Determination) DegAssay->Viability PKPD 8. Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PKPD Efficacy 9. In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

References

The Tosyl Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research. At the heart of these modifications lies the need for robust and selective chemical reactions that can proceed under biologically compatible conditions. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), has emerged as a powerful tool in the bioconjugation chemist's arsenal. This technical guide provides an in-depth exploration of the tosyl group's function, reactivity, and applications in the covalent linkage of molecules to proteins, peptides, surfaces, and other biological entities.

Core Principle: Transforming a Poor Leaving Group into an Excellent One

The primary role of the tosyl group in bioconjugation is to convert a hydroxyl group (-OH), which is a notoriously poor leaving group, into a tosylate ester (-OTs).[1][2][3] This transformation is critical because the hydroxide ion (HO⁻) is a strong base, making it energetically unfavorable to displace in a nucleophilic substitution reaction.[1][2] The tosylate anion, in contrast, is an exceptionally stable and weak base, making it an excellent leaving group.[1][4][5]

The stability of the tosylate anion is attributed to two key factors:

  • Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group.[4][5][6][7][8]

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge.[1]

This conversion is typically achieved by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct.[4][5][9] A crucial aspect of this reaction is that it proceeds with the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during tosylate formation.[2][3][5][6]

Tosylation_Mechanism cluster_reactants Reactants cluster_products Products Alcohol R-OH Alcohol Tosylate R-OTs Tosylate Ester Alcohol->Tosylate Nucleophilic Attack on Sulfur (Retention of Stereochemistry) TsCl Ts-Cl Tosyl Chloride TsCl->Tosylate Base Base ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase HCl Neutralization

Caption: General workflow for the conversion of an alcohol to a tosylate ester.

The Bioconjugation Step: Nucleophilic Substitution

Once the hydroxyl group is activated as a tosylate, it becomes highly susceptible to attack by nucleophiles. This is the key step in forming the bioconjugate. The tosylate group is displaced in a bimolecular nucleophilic substitution (SN2) reaction.[4][10] This reaction is highly efficient and allows for the formation of stable, covalent bonds.

Common nucleophiles on biomolecules that react with tosylates include:

  • Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues. The reaction forms a stable secondary amine linkage.

  • Thiols (-SH): Found on the side chain of cysteine residues. The reaction forms a stable thioether bond.

The SN2 reaction proceeds with an inversion of stereochemistry at the carbon center. This stereochemical control is a significant advantage in the synthesis of chiral molecules, including many pharmaceuticals.[1]

Caption: SN2 mechanism for bioconjugation with a tosyl-activated molecule.

Key Applications in Bioconjugation

The versatility and reliability of tosyl chemistry have led to its adoption in several critical areas of bioconjugation and drug development.

A prominent application is the covalent immobilization of ligands onto solid supports.[11] Tosyl-activated surfaces, such as magnetic beads or chromatography resins, are widely used for affinity purification, immunoprecipitation, and enzyme immobilization.[11][12][13] These supports come pre-activated with tosyl groups, ready to react with primary amine or sulfhydryl groups on proteins, antibodies, or other ligands.[12][14]

The key advantages of this method are:

  • Stable Covalent Linkage: The resulting bond is strong and minimizes ligand leaching from the support.[11]

  • Ready-to-Use: The resins are pre-activated, simplifying the coupling protocol.[11][13]

  • Charge Neutrality: The coupling reaction does not introduce any new charge on the surface.[11][12]

Immobilization_Workflow start Start: Tosyl-Activated Magnetic Beads add_ligand Add Ligand Solution (Protein, Antibody, etc.) in Coupling Buffer start->add_ligand incubate Incubate with Mixing (e.g., 24-48h at 20-25°C) add_ligand->incubate Covalent Bond Formation wash1 Wash Beads to Remove Unbound Ligand incubate->wash1 block Add Blocking Buffer (e.g., Tris, Ethanolamine) to Quench Unreacted Tosyl Groups wash1->block wash2 Wash Beads to Remove Excess Blocking Agent block->wash2 end End: Ligand-Coupled Beads Ready for Affinity Purification wash2->end

Caption: Experimental workflow for ligand immobilization on tosyl-activated beads.

An innovative strategy for the specific labeling of native proteins in living cells is Ligand-Directed Tosyl (LDT) chemistry.[1] This technique uses a probe molecule composed of three parts: a ligand that binds specifically to a target protein, a reactive tosyl group, and a reporter tag (e.g., a fluorophore). Upon binding of the ligand to its protein target, the tosyl group is positioned in close proximity to a nucleophilic amino acid residue (like cysteine) on the protein's surface. This proximity facilitates a covalent modification reaction, attaching the reporter tag to the protein.[1][10] This approach enables the study of protein function and localization within a native biological context.[1]

LDT_Pathway cluster_system Cellular Environment Probe Ligand-Tosyl-Reporter (LDT Probe) Complex Non-covalent Binding Complex Probe->Complex Specific Binding Protein Target Protein (with Nucleophile, Nu:) Protein->Complex LabeledProtein Covalently Labeled Protein Complex->LabeledProtein Proximity-Induced Covalent Reaction

Caption: Logical workflow for Ligand-Directed Tosyl (LDT) protein labeling.

In addition to its role in activating hydroxyls, the tosyl group is also an effective protecting group for amines.[3][5][15] It reacts with primary and secondary amines to form highly stable sulfonamides.[3][15] These sulfonamides are resistant to a wide range of reaction conditions, including strong bases and many nucleophiles, making them valuable in multi-step organic synthesis where the reactivity of an amine needs to be temporarily masked.[5]

Quantitative Data and Reaction Parameters

The effectiveness of the tosyl group and the conditions for its use in bioconjugation are summarized below.

ParameterValue / ConditionSignificanceReference(s)
Leaving Group Ability (pKa of Conjugate Acid)
Tosic Acid (TsOH)-2.8Excellent Leaving Group (strong acid, stable conjugate base)[4]
Water (H₂O)15.7Poor Leaving Group (weak acid, unstable conjugate base)[4]
Tosyl-Activated Bead Coupling
Recommended pH8.5 - 9.5 (7.4 for pH-sensitive ligands)Facilitates nucleophilic attack by deprotonated amines.[11][12]
Reaction Temperature37°C (recommended) or 20-25°CBalances reaction rate and ligand stability.[11][12]
Reaction Time24 - 72 hoursAllows for efficient coupling, especially with dilute samples.[12]
Ligand Types Primary amines, thiolsReacts efficiently with common functional groups on biomolecules.[12][14]
Stability of Tosyl-Activated Media pH 4-10 (Long-Term)Stable across a broad pH range suitable for biological applications.[11]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under a nitrogen atmosphere, charge a flame-dried round-bottom flask with the alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane or pyridine.[1]

  • Cooling: Cool the solution to 0°C using an ice bath while stirring.[1]

  • Reagent Addition: Sequentially add a base such as pyridine (1.5 eq.) or triethylamine (1.0 eq.) and 4-dimethylaminopyridine (DMAP) as a catalyst if needed (0.1-0.6 eq.).[1][16] Then, add p-toluenesulfonyl chloride (TsCl) (1.2 - 2.0 eq.) portionwise to the cooled mixture.[1][16]

  • Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[1]

  • Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing acidified ice-water (e.g., 1 M HCl) to precipitate the product and neutralize excess base.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone) to obtain the pure tosylate.[1]

This protocol is adapted for general protein immobilization and should be optimized for specific proteins and applications.

  • Bead Preparation: Weigh out the required amount of lyophilized tosyl-activated magnetic beads. Wash the beads with coupling buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-9.0) using a magnetic separator.

  • Ligand Preparation: Prepare a solution of the protein or peptide ligand (e.g., 0.5-1 mg/mL) in the chosen coupling buffer.[12]

  • Coupling Reaction: Add the ligand solution to the washed beads and mix well by vortexing or pipetting. Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous gentle rotation.[12]

  • Washing: After incubation, use a magnetic separator to collect the beads. Discard the supernatant, which contains unbound ligand. Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Add a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M ethanolamine, pH 8.5) to the beads to quench any unreacted tosyl groups. Incubate for at least 1 hour at room temperature with rotation.[12]

  • Final Washes: Wash the beads 4-6 times with a storage buffer (e.g., PBS).[12]

  • Storage: Resuspend the final ligand-coupled beads in an appropriate storage buffer, often containing a preservative like sodium azide, and store at 4°C.

Conclusion

The tosyl group serves as a pivotal functional group in bioconjugation by providing a reliable method to activate hydroxyl groups for nucleophilic substitution. Its ability to create an excellent leaving group from a poor one with stereochemical control has made it indispensable. From the robust immobilization of antibodies for affinity chromatography to the sophisticated, site-specific labeling of proteins in living cells, tosyl-based chemistry empowers researchers and drug developers to construct complex biomolecular architectures. The stability of the resulting conjugates and the commercial availability of tosyl-activated reagents ensure that this chemistry will remain a cornerstone of bioconjugation for the foreseeable future.

References

The Strategic Application of the Boc Protecting Group in Multi-Step Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the edifice of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1][2] This technical guide provides an in-depth exploration of the Boc protection strategy, offering detailed experimental protocols, quantitative data for reaction optimization, and a discussion of its role in orthogonal synthetic strategies.

The Chemistry of the Boc Group: Protection and Deprotection

The Boc group is typically introduced to an amine functionality via reaction with di-tert-butyl dicarbonate (Boc₂O).[3] The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[4] This reaction is often facilitated by a base, though it can proceed without one.[2][5] The evolution of carbon dioxide and the formation of tert-butanol drive the reaction to completion.[3][4]

Deprotection is most commonly achieved under acidic conditions.[1] The mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This unstable intermediate readily decarboxylates to furnish the free amine.[6] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.[1]

Visualizing the Boc Protection and Deprotection Mechanisms

The following diagrams illustrate the fundamental mechanisms of Boc group introduction and removal.

Boc_Protection_Mechanism cluster_protection Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_deprotection Boc Deprotection Protected_Amine R-NH-Boc Protonated Protonated Carbamate Protected_Amine->Protonated Protonation Acid H⁺ Acid->Protonated Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_cation t-Bu⁺ Protonated->tBu_cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following sections provide standardized protocols for the protection of amines with Boc₂O and for the subsequent deprotection using various acidic reagents.

Boc Protection of Amines

This protocol is a general and widely applicable method for the Boc protection of a broad range of amines.[3]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)[3]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)[3][7]

  • Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate, or 4-Dimethylaminopyridine (DMAP))[5][7]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.[3]

  • Stir the reaction at room temperature. Reaction times typically range from 1 to 12 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • If necessary, purify the crude product by column chromatography.[8]

Boc Deprotection of Amines

The choice of deprotection method depends on the stability of the substrate and the presence of other protecting groups.[1]

This is a very common and generally rapid method for Boc deprotection.[6]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA to the solution (typically 25-50% v/v).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

This method is another standard procedure and often results in the precipitation of the amine hydrochloride salt.[1]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be beneficial for sensitive substrates.[1][7]

Materials:

  • Boc-protected amine

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)[1]

  • Methanol (for quenching)

Procedure:

  • Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or dichloromethane.[1]

  • Add TMSI dropwise to the solution.

  • Stir the reaction at room temperature. For many substrates, the reaction is complete in under 15 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the addition of methanol, and remove the solvent under reduced pressure.[1]

  • Further purification may be required.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Boc Protection of Amines with (Boc)₂O

Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineTEADCMRoom Temp1 - 4>95[3][9]
Secondary Aliphatic AmineNoneTHF/WaterRoom Temp2 - 1290-98[10]
Aromatic AmineNaHCO₃Dioxane/WaterRoom Temp3 - 885-95[7]
Amino AcidNaOHWater/THF0 - Room Temp2 - 6>90[2]

Table 2: Boc Deprotection of Amines

ReagentSolventTemperature (°C)TimeTypical OutcomeReference
TFA (25-50%)DCMRoom Temp0.5 - 2 hHigh yield, fast reaction[1][6]
4M HClDioxaneRoom Temp1 - 4 hHigh yield, product precipitates as HCl salt[1][6]
TMSIChloroform/DCMRoom Temp< 30 minHigh yield, mild conditions[1][7]
ZnBr₂DCMRoom Temp12 - 24 hGood for acid-sensitive substrates[7][9]
Thermal (Refluxing Water)Water90 - 100< 1 h"Green" alternative, good yields[1][11]

Orthogonal Protection Strategies

The true power of the Boc group is realized in multi-step synthesis when it is used as part of an orthogonal protection strategy.[8] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[8][12] This allows for the sequential modification of different functional groups within a complex molecule.[8] The acid-lability of the Boc group makes it an excellent orthogonal partner to groups that are cleaved under different conditions.[2]

Table 3: Orthogonal Protecting Groups to Boc

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Boc?
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)Yes
BenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)Yes
AllyloxycarbonylAllocPd(0) catalysisYes
BenzylBnHydrogenolysis (H₂, Pd/C)Yes
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)Yes
Visualizing an Orthogonal Strategy Workflow

The following diagram illustrates a logical workflow for the selective modification of a molecule containing both an amine and a carboxylic acid, using an orthogonal Boc/Bn protection strategy.

Orthogonal_Strategy Start HOOC-R-NH₂ Protect_N Boc Protection (Boc)₂O Start->Protect_N Protect_C Benzyl Esterification BnBr, Cs₂CO₃ Start->Protect_C Protected BnOOC-R-NH-Boc Protect_N->Protected Protect_C->Protected Deprotect_N Acidic Deprotection TFA or HCl Protected->Deprotect_N Modify_N Amine Modification (e.g., Acylation) Deprotect_N->Modify_N Deprotect_C Hydrogenolysis H₂, Pd/C Modify_N->Deprotect_C Final_Product HOOC-R'-NH-Ac Deprotect_C->Final_Product

Workflow for selective modification using Boc and Bn protecting groups.

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, stability to a wide range of reagents, and straightforward removal make it a reliable choice for amine protection.[1][2] A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with access to robust experimental protocols and quantitative data, allows for the rational design of complex synthetic routes. Furthermore, the strategic implementation of the Boc group within an orthogonal protection framework enables the efficient and selective synthesis of multifaceted target molecules, a critical capability in modern drug discovery and development.[8][13]

References

The Strategic Application of Tos-PEG2-CH2-Boc in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design and synthesis of these heterobifunctional molecules are critically dependent on the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. This technical guide provides an in-depth analysis of the mechanism of action and application of a specific bifunctional linker, Tos-PEG2-CH2-Boc, in the formation of PROTACs. We will explore its chemical functionalities, detail the strategic steps of its incorporation into a PROTAC molecule, provide representative experimental protocols, and present quantitative data to inform synthetic strategies.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the final molecule. It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[1]

The Chemistry of this compound: A Bifunctional Tool

The linker, this compound, is a strategically designed molecule for the sequential and controlled synthesis of PROTACs. Its structure incorporates three key chemical motifs:

  • Tosyl (Tos) group: A p-toluenesulfonyl group that functions as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient attachment of a nucleophilic moiety, such as an amine or a hydroxyl group present on a POI or E3 ligase ligand.

  • PEG2 unit: A short diethylene glycol spacer that enhances the hydrophilicity and solubility of the resulting PROTAC. The defined length of the PEG unit also contributes to the spatial orientation of the two ligands.

  • Boc (tert-butyloxycarbonyl) group: A common and robust protecting group for the terminal amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation.[3]

This bifunctional nature allows for a modular and directional approach to PROTAC synthesis, enabling the sequential attachment of the two distinct ligands.

Mechanism of Action in PROTAC Formation: A Step-by-Step Approach

The synthesis of a PROTAC using the this compound linker can be approached through two primary strategies, depending on the functionalities present on the POI and E3 ligase ligands.

Strategy A: Nucleophilic Displacement of Tosylate followed by Boc Deprotection and Amide Coupling

This is a common strategy when one ligand presents a nucleophilic group (e.g., a phenol or an amine) and the other presents a carboxylic acid.

Step 1: Nucleophilic Displacement of the Tosyl Group. The synthesis begins by reacting the this compound linker with the first ligand (Ligand 1), which contains a nucleophilic group (e.g., a hydroxyl or amine). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack on the carbon bearing the tosylate, leading to the displacement of the tosyl group and the formation of an ether or amine linkage.

Step 2: Deprotection of the Boc Group. The Boc protecting group on the newly formed Ligand 1-linker conjugate is then removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] This step exposes the terminal primary amine.

Step 3: Amide Bond Formation. The final step involves the coupling of the deprotected Ligand 1-linker amine with the second ligand (Ligand 2), which contains a carboxylic acid functionality. This amide bond formation is typically mediated by standard peptide coupling reagents.

Strategy B: Boc Deprotection and Amide Coupling followed by Nucleophilic Displacement of Tosylate

Alternatively, the synthesis can commence with the deprotection of the Boc group.

Step 1: Deprotection of the Boc Group. The this compound linker is first treated with acid to remove the Boc group, yielding a primary amine with a terminal tosylate.

Step 2: Amide Bond Formation. The exposed amine is then coupled with the first ligand (Ligand 1), which possesses a carboxylic acid group, using standard amide coupling conditions.

Step 3: Nucleophilic Displacement of the Tosyl Group. The resulting Ligand 1-linker-tosylate intermediate is then reacted with the second ligand (Ligand 2), which contains a nucleophilic group, to displace the tosylate and form the final PROTAC.

Data Presentation

The efficiency of each synthetic step is crucial for the overall yield of the final PROTAC. The following tables summarize representative quantitative data for the key reactions involved.

Table 1: Representative Conditions for Boc Deprotection [3]

ReagentSolventTime (min)Typical Yield (%)Notes
20-50% TFADichloromethane (DCM)30-60>95Highly effective and common method.
4M HCl1,4-Dioxane15-60>95Robust and rapid, yields the amine hydrochloride salt.
Oxalyl ChlorideMethanol60-240up to 90Milder conditions for acid-sensitive substrates.

Table 2: Representative Conditions for Nucleophilic Displacement of Tosylate

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrile60-8012-2460-90
AmineDIPEA or Et₃NDMF or DMSO25-604-1270-95

Table 3: Representative Conditions for Amide Coupling

Coupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)
HATUHOAtDIPEADMF2-480-95
HBTUHOBtDIPEADMF2-475-90
EDCHOBtDIPEADCM/DMF4-1270-90

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using the this compound linker, following Strategy A.

Protocol 1: Synthesis of Ligand 1-PEG2-CH2-Boc Intermediate

  • Materials:

    • Ligand 1 with a nucleophilic group (e.g., phenol) (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Ligand 1 in anhydrous DMF, add K₂CO₃ and stir at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 70 °C and stir for 16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG2-CH2-Boc intermediate.

Protocol 2: Boc Deprotection of Ligand 1-PEG2-CH2-Boc Intermediate [3]

  • Materials:

    • Ligand 1-PEG2-CH2-Boc intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Ligand 1-PEG2-CH2-Boc intermediate in anhydrous DCM.

    • Add TFA (20% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt is often used in the next step without further purification.

Protocol 3: Amide Coupling to Form the Final PROTAC

  • Materials:

    • Ligand 1-PEG2-CH2-NH₂·TFA (from Protocol 2) (1.0 eq)

    • Ligand 2 with a carboxylic acid group (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Ligand 2 in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the Ligand 1-PEG2-CH2-NH₂·TFA in anhydrous DMF to the activated Ligand 2 solution.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Strategy_A cluster_A Strategy A: Nucleophilic Displacement First start Ligand 1 (with Nu:) + this compound step1 Step 1: Nucleophilic Displacement of Tosylate start->step1 intermediate1 Ligand 1-PEG2-CH2-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (Acid) intermediate1->step2 intermediate2 Ligand 1-PEG2-CH2-NH2 step2->intermediate2 step3 Step 3: Amide Coupling with Ligand 2 (COOH) intermediate2->step3 end Final PROTAC step3->end Synthesis_Strategy_B cluster_B Strategy B: Boc Deprotection First start This compound step1 Step 1: Boc Deprotection (Acid) start->step1 intermediate1 Tos-PEG2-CH2-NH2 step1->intermediate1 step2 Step 2: Amide Coupling with Ligand 1 (COOH) intermediate1->step2 intermediate2 Ligand 1-PEG2-CH2-Tos step2->intermediate2 step3 Step 3: Nucleophilic Displacement with Ligand 2 (Nu:) intermediate2->step3 end Final PROTAC step3->end

References

Solubility Profile of Tos-PEG2-CH2-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG2-CH2-Boc, a bifunctional PEG linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in common organic solvents is paramount for its effective handling, reaction setup, and purification, thereby streamlining drug development workflows.

Core Concepts: Structure and Impact on Solubility

This compound, chemically known as tert-butyl 2-(2-(2-((p-tolylsulfonyl)oxy)ethoxy)ethoxy)acetate, possesses distinct structural features that dictate its solubility. The molecule incorporates a tosyl (Tos) group, a diethelyne glycol (PEG2) spacer, and a tert-butoxycarbonyl (Boc) protected amine.

  • Polyethylene Glycol (PEG) Spacer: The PEG component significantly enhances the molecule's hydrophilicity and overall solubility in a range of solvents. PEG linkers are widely employed in PROTAC design to improve the aqueous solubility and cell permeability of the final PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.

  • Tosyl (Tos) Group: The tosylate is an excellent leaving group, making this end of the molecule reactive for nucleophilic substitution, typically with an amine or thiol group on a target-binding ligand. Its aromatic nature contributes to some solubility in non-polar solvents.

  • Boc-Protected Amine: The Boc protecting group renders the amine non-basic and increases its lipophilicity, which can influence its solubility in organic solvents. This group is stable under various conditions but can be readily removed with mild acid.

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, qualitative solubility can be inferred from the behavior of structurally related compounds and general principles of PEG and Boc chemistry. The following table summarizes the expected solubility profile in common organic solvents.

SolventChemical ClassPolarityExpected SolubilityRationale and Observations
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticHighExcellent solvent for a wide range of organic molecules, including PEGylated compounds. A 10 mM solution in DMSO has been reported for a similar compound[1].
Dimethylformamide (DMF)AmidePolar AproticHighSimilar to DMSO, DMF is a powerful solvent for polar organic molecules. PEG products are generally highly soluble in DMF[2].
Dichloromethane (DCM)HalogenatedModerately PolarHighA versatile solvent for a broad range of organic compounds. Both PEG and Boc-protected amines show good solubility in DCM[2][3].
Tetrahydrofuran (THF)EtherModerately PolarModerate to HighA common solvent in organic synthesis. PEGs are soluble in THF, and it's a frequently used solvent for Boc protection reactions[2][3].
Methanol (MeOH)AlcoholPolar ProticModerateAlcohols can dissolve PEGs. Methanol is also a common solvent for reactions involving Boc-protected amines[3].
TolueneAromatic HydrocarbonNon-polarLow to ModerateThe aromatic tosyl group may aid solubility, but the polar PEG chain will limit it. Gentle heating may improve solubility of PEG compounds in toluene[2][4].

Experimental Protocol: Determination of Quantitative Solubility

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials
  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, THF, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vial for the presence of undissolved solid.

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

  • Quantification by HPLC:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent.

Visualization of Relevant Pathways and Workflows

PROTAC Mechanism of Action

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation cluster_recycling 4. Recycling PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI E1, E2, Ub Recycle Recycled PROTAC Ternary_Complex->Recycle Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation into Amino Acids Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential coupling strategy. The following diagram outlines a general workflow.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - POI Ligand (with nucleophile) - E3 Ligase Ligand (with amine) step1 Step 1: Couple POI Ligand (Nucleophilic substitution of Tosylate) start->step1 intermediate1 Intermediate: POI-PEG2-CH2-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic conditions, e.g., TFA) intermediate1->step2 intermediate2 Intermediate: POI-PEG2-CH2-NH2 step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand (Amide bond formation) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification (e.g., HPLC) final_product->purification

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs, with its solubility being a key parameter for its successful application. This guide provides an overview of its qualitative solubility, a detailed protocol for its quantitative determination, and visualizations of its role in the broader context of PROTAC synthesis and mechanism. Researchers and drug development professionals are encouraged to use this information to facilitate the rational design and synthesis of novel protein degraders.

References

A Technical Guide to Tos-PEG2-CH2-Boc: Commercial Availability, Purity, and Applications in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, Tos-PEG2-CH2-Boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its commercial availability, purity standards, and a detailed examination of its role in the synthesis of targeted protein degraders, with a focus on experimental protocols and pathway visualizations.

Commercial Availability and Purity

This compound, also identified by its CAS Number 882518-89-0, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The purity of commercially available this compound is generally high, often exceeding 95%, which is suitable for most research and development applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

SupplierReported PurityCatalog Number (Example)
MedChemExpress (MCE)>95%HY-130532[1]
Broadpharm>95%BP-22357
Combi-Blocks>95%OR-9614
Adooq Bioscience>98%A14736
TargetMol>95%T17123

Note: This table is not exhaustive and represents a snapshot of available suppliers. Purity and catalog numbers are subject to change. Please consult individual suppliers for the most current information.

Core Application: A Linker for PROTACs

This compound is a polyethylene glycol (PEG)-based linker that is extensively used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting degrader.

The "Tos" (tosyl) group in this compound is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine for further conjugation. This bifunctional nature allows for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand.

A prominent example of a PROTAC utilizing this linker is SJF-1528 , a potent degrader of the Epidermal Growth Factor Receptor (EGFR).[2][3][4] In SJF-1528, the this compound linker connects an EGFR-targeting ligand to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Experimental Protocols

This section provides a general, two-stage experimental protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions may require optimization depending on the nature of the protein of interest (POI) ligand and the E3 ligase ligand.

Synthesis of the Amine-Functionalized POI Ligand-Linker Intermediate

This first stage involves the reaction of the tosylated end of the linker with a nucleophilic group on the POI ligand. The following is a representative procedure for the reaction with an amine-containing POI ligand.

Materials:

  • POI ligand with an available amine group (POI-NH2)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight.

  • Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the Boc-protected POI-linker intermediate.

Deprotection and Coupling to the E3 Ligase Ligand

The second stage involves the removal of the Boc protecting group and subsequent coupling to the E3 ligase ligand.

Materials:

  • Boc-protected POI-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functionality (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Deprotection: Dissolve the Boc-protected POI-linker intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the amine-functionalized POI-linker intermediate.

  • Coupling: Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis poi_ligand POI Ligand (with -NH2) intermediate Boc-Protected POI-Linker Intermediate poi_ligand->intermediate Nucleophilic Substitution linker This compound linker->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection deprotected_intermediate Amine-Functionalized POI-Linker deprotection->deprotected_intermediate final_protac Final PROTAC deprotected_intermediate->final_protac Amide Coupling (HATU, DIPEA) e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_MoA cluster_cellular_process PROTAC Mechanism of Action protac PROTAC (e.g., SJF-1528) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (e.g., EGFR) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase (e.g., VHL) e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination ub_poi Polyubiquitinated Target Protein ubiquitination->ub_poi degradation Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation degradation->protac Recycled peptides Peptide Fragments degradation->peptides

Caption: The catalytic mechanism of action for a PROTAC, leading to protein degradation.

References

Bifunctional PEG Linkers for Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal system.[1][2] These heterobifunctional molecules consist of two active domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC.[2][6] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties.[3][7] This guide provides an in-depth technical overview of the key features of bifunctional PEG linkers in the context of protein degradation.

Core Principles of Bifunctional PEG Linkers in PROTACs

Bifunctional PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous balance of hydrophilicity and flexibility.[3] These characteristics are crucial for optimizing the performance of PROTACs.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their tendency to be large and lipophilic, often leading to poor aqueous solubility.[3] The incorporation of PEG chains is a well-established strategy to counteract this issue. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments, which is beneficial for both in vitro assays and in vivo applications.[2][8]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While longer PEG chains can increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, they can also adopt folded conformations.[3][8] This folding can shield the polar regions of the PROTAC, presenting a more compact and less polar structure that can more easily traverse the cell membrane.[3] However, excessive PEGylation can negatively impact cellular uptake, necessitating empirical optimization of the PEG chain length for each specific PROTAC system.[3]

Facilitating Ternary Complex Formation

The primary function of the linker is to enable the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants of the stability and productivity of this complex. An optimal linker length and geometry are required to properly orient the target protein and the E3 ligase for efficient ubiquitination.[6][8] A linker that is too short may cause steric hindrance, while a linker that is too long could lead to a non-productive complex where the ubiquitination sites are not accessible.[8]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase combination.[8] The following table summarizes the anticipated impact of varying PEG linker lengths on key PROTAC performance metrics.

ParameterShorter PEG LinkerLonger PEG LinkerRationale
Degradation Potency (DC50) Potentially higher or lowerPotentially higher or lowerThe optimal linker length is highly dependent on the specific target and E3 ligase pair. Empirical testing is essential to determine the ideal length for productive ternary complex formation.[6]
Maximum Degradation (Dmax) Potentially higher or lowerPotentially higher or lowerSimilar to DC50, Dmax is influenced by the stability and productivity of the ternary complex, which is directly affected by linker length.[6]
Ternary Complex Stability May be more or less stableMay be more or less stableLinker length dictates the proximity and relative orientation of the target protein and E3 ligase. An optimal length promotes a more stable and productive complex.[6]
Aqueous Solubility GoodSlightly BetterThe longer PEG chain generally imparts greater hydrophilicity, leading to improved aqueous solubility.[6][8]
Cell Permeability Generally betterCan be decreasedIncreased molecular weight and polarity from longer PEG chains can hinder passive diffusion. However, conformational folding can sometimes mitigate this effect.[3][8]
Hook Effect May be more pronouncedMay be less pronouncedAt high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), leading to reduced degradation. Longer, more flexible linkers may help to mitigate this "hook effect" by favoring the formation of the ternary complex.[8]

Experimental Protocols

The development of effective PROTACs involves a systematic process of design, synthesis, and biological evaluation.

Synthesis of a BRD4-Targeting PROTAC with a PEG Linker

This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) through an amide coupling reaction.[9]

Materials:

  • Thalidomide-O-PEG5-Acid (CRBN E3 ligase ligand with PEG linker)

  • Amine-functionalized JQ1 derivative (BRD4 inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HPLC-grade acetonitrile and water

  • TFA (Trifluoroacetic acid)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the amine-functionalized JQ1 derivative (1.2 equivalents) and Thalidomide-O-PEG5-Acid (1 equivalent) in DMF.

  • Coupling Reagent Addition: To the solution, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the crude product by reverse-phase preparative HPLC using a gradient of acetonitrile in water with 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Biological Evaluation of PROTAC Activity

1. Target Protein Degradation Assay (Western Blot):

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

2. Cell Viability Assay:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.[10]

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination Ubiquitination PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_vivo In Vivo Studies Target_Selection Target Protein Selection Ligand_Identification Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_Identification Linker_Design PEG Linker Design & Optimization Ligand_Identification->Linker_Design Synthesis PROTAC Synthesis & Purification Linker_Design->Synthesis Degradation_Assay Target Degradation (e.g., Western Blot) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assays Synthesis->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assays Synthesis->Ternary_Complex_Assay Viability_Assay Cell Viability & Cytotoxicity Assays Degradation_Assay->Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis Viability_Assay->SAR_Analysis SAR_Analysis->Linker_Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Optimization->PK_PD Efficacy_Studies In Vivo Efficacy Studies PK_PD->Efficacy_Studies

References

Introduction: The Dawn of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3][4]

The PROTAC's mechanism is catalytic.[1] Upon entering a cell, it simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][3] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules.[] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC is released to repeat the cycle.[1][][6] While the two ligands determine specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[1][4][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Binds POI & E3 POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC TC->PROTAC Release & Recycle polyUb_POI Poly-ubiquitinated POI TC->polyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Recruited Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The PROTAC catalytic cycle showing ternary complex formation and protein degradation.

The Central Role of the Linker

Far from being a passive spacer, the linker is an active contributor to the PROTAC's biological function.[1] Its length, chemical composition, and rigidity are critical parameters that must be optimized for each specific POI and E3 ligase pair.[3][4] The linker's design profoundly influences:

  • Ternary Complex Formation and Stability : The linker orchestrates the interaction between the POI and E3 ligase.[1][8] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex—a phenomenon known as positive cooperativity.[1]

  • Physicochemical Properties : The linker significantly impacts solubility, cell permeability, and metabolic stability.[9][] These properties are crucial for a PROTAC's bioavailability and overall drug-like profile.[1][]

  • Selectivity : Subtle changes in linker length and composition can impart selectivity for degrading a specific protein isoform or member of a protein family.[3] For instance, extending the linker of a lapatinib-based PROTAC by a single ethylene glycol unit abrogated HER2 degradation while preserving EGFR degradation.[3]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility.

Flexible Linkers

Flexible linkers are the most common type, especially in early-stage development, due to their synthetic accessibility.[1][2]

  • Alkyl Chains : These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1][2] They are a common starting point for linker design but can increase lipophilicity, potentially impacting solubility.[1][2]

  • Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene glycol units, PEG linkers are widely used to improve the hydrophilicity and solubility of PROTACs.[1][2][11] The polarity of the ethylene glycol units can also engage in hydrogen bonding.[1] However, PEG linkers may have lower metabolic stability compared to alkyl chains.[2]

Advantages:

  • Synthetically accessible and easy to modify.[1]

  • Conformational flexibility can increase the probability of forming a productive ternary complex.[1]

Disadvantages:

  • High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[1]

  • Can contribute to poor physicochemical properties like a high number of rotatable bonds, negatively impacting permeability.[1]

Rigid Linkers

To overcome the drawbacks of flexible linkers, more rigid motifs are increasingly being incorporated to constrain the PROTAC's conformation.[3]

  • Cyclic Structures : Incorporating saturated rings like piperazine and piperidine can limit the linker's conformational freedom.[2][3]

  • Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings introduce significant rigidity.[1][2] Triazoles are often formed via copper-catalyzed "click chemistry," a highly efficient and convergent synthetic method.[][7]

  • Aromatic Systems : Phenyl rings and other aromatic systems can also be used to introduce planarity.[1]

Advantages:

  • Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]

  • May improve selectivity by disfavoring the formation of off-target complexes.[1]

Core Principles of Linker Design

The optimization of a PROTAC is an empirical process that involves balancing several key linker parameters.[]

Linker_Design_Principles cluster_params Design Parameters cluster_props Impacted PROTAC Properties center_node Linker Design Principles Length Length center_node->Length Composition Composition (e.g., PEG, Alkyl) center_node->Composition Rigidity Rigidity (Flexible vs. Rigid) center_node->Rigidity Attachment Attachment Point (Exit Vector) center_node->Attachment TernaryComplex Ternary Complex Stability & Cooperativity Length->TernaryComplex Selectivity Target Selectivity Length->Selectivity Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility PK Pharmacokinetics (DMPK) Composition->PK Rigidity->TernaryComplex Rigidity->Selectivity Attachment->TernaryComplex

Caption: Key linker design parameters and their influence on PROTAC properties.

  • Linker Length : The length of the linker is a critical parameter that must be optimized to position the two proteins correctly.[9][12] If the linker is too short, it can cause steric hindrance, preventing ternary complex formation.[9] If it is too long, it may not effectively bring the proteins into proximity, leading to an unstable complex.[9][12]

  • Linker Composition : The chemical makeup of the linker dictates its physicochemical properties.[9] Incorporating hydrophilic elements like PEG can improve solubility, while more rigid, lipophilic structures can enhance conformational stability and permeability.[9][11]

  • Attachment Points : The points at which the linker connects to the two ligands, often called "exit vectors," are crucial.[1][3] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[1] Ideally, this is a solvent-exposed region of the ligand when it is bound to its target.[1]

Quantitative Analysis of Linker Optimization

The effect of linker length on PROTAC efficacy is often dramatic. Systematic variation of linker length is a key step in optimization.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation This table summarizes data from a study where ERα-targeting PROTACs were synthesized with varying linker lengths to find the optimal distance for degradation in MCF7 cells.[6]

PROTAC CompoundLinker CompositionLinker Length (atoms)ER Binding Affinity (IC50, nM)ER DegradationCytotoxicity (IC50, µM)
9 Alkyl Chain916.0 ± 1.2Moderate> 10
11 Alkyl Chain1216.4 ± 1.1Good2.0 ± 0.1
12 Alkyl Chain1617.0 ± 1.3Excellent 1.0 ± 0.1
13 Alkyl Chain1917.2 ± 1.4Good0.8 ± 0.1
14 Alkyl Chain2118.0 ± 1.5Moderate1.5 ± 0.1

Data adapted from Cyrus et al., 2011.[6] The study demonstrated a clear optimal linker length of 16 atoms for maximal ERα degradation.

Table 2: Prevalence of Common Linker Motifs in Published PROTACs A database analysis of over 400 published PROTACs highlighted the prevalence of certain linker motifs.[3]

Linker MotifApproximate PrevalenceNotes
PEG and/or Alkyl Chain ~65% of all linkersThe most common and foundational linker types.[3]
PEG only ~55% of all linkersUsed to modulate solubility and physical properties.[3]
Alkyl only ~30% of all linkersProvides flexibility; a common starting point.[3]
Alkyne ~7% of linkersOften used as part of a "clickable" handle.[3]
Triazole ~6% of linkersFormed via click chemistry; provides rigidity.[3][]
Piperazine/Piperidine ~4% eachSaturated heterocycles used to impart rigidity.[3][]

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and widely used method for the convergent synthesis of PROTACs.[][11]

Workflow:

  • Synthesis of Precursors : Synthesize or procure the POI ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide group. The linker is effectively formed by the connection of these two pieces.

  • Coupling Reaction :

    • Dissolve the POI ligand-alkyne (1.0 eq) and the E3 ligase ligand-azide (1.0-1.2 eq) in a suitable solvent mixture, such as t-BuOH/H₂O or DMF.[11]

    • Add a copper(I) source. This is typically generated in situ by adding copper(II) sulfate (e.g., 0.1 eq) and a reducing agent like sodium ascorbate (e.g., 0.2 eq).[11]

    • Stir the reaction at room temperature.

  • Monitoring and Purification :

    • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

    • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[11]

  • Characterization : Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PROTAC_Synthesis_Workflow start Start: Design PROTAC synthesis_poi Synthesize POI Ligand with Alkyne start->synthesis_poi synthesis_e3 Synthesize E3 Ligand with Azide start->synthesis_e3 click_reaction Perform CuAAC 'Click' Reaction synthesis_poi->click_reaction synthesis_e3->click_reaction monitor Monitor Reaction (LC-MS) click_reaction->monitor monitor->click_reaction Incomplete purify Purify Product (HPLC) monitor->purify Complete characterize Characterize (NMR, HRMS) purify->characterize end Final PROTAC characterize->end

Caption: A typical workflow for PROTAC synthesis using click chemistry.

Protocol for Western Blot to Quantify Protein Degradation

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]

  • Cell Culture and Treatment :

    • Seed cells (e.g., MCF7, HeLa) at an appropriate density in 6-well plates and allow them to adhere overnight.[9]

    • Treat the cells with the PROTAC at various concentrations (e.g., a serial dilution from 1 µM to 1 nM) or with a vehicle control (e.g., DMSO).

    • Incubate for a desired period (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.

  • Cell Lysis :

    • Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer :

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. The percentage of degradation can be calculated relative to the vehicle-treated control.

Conclusion and Future Directions

The linker is a pivotal component in PROTAC design, directly influencing therapeutic efficacy, selectivity, and druggability.[8] The historical "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[4][11] Advances in computational modeling and structural biology will be essential to better understand the structure and dynamics of PROTAC ternary complexes.[3][4] This deeper understanding will address current gaps in knowledge and accelerate the rational design of linkers, unlocking the full therapeutic potential of targeted protein degradation.[4]

References

Methodological & Application

Synthesis Protocol for Tos-PEG2-CH2-Boc: A Key Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker's composition and length are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[1]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance the solubility and cell permeability of the molecule.[1][2] The Tos-PEG2-CH2-Boc linker is a valuable building block in PROTAC synthesis, featuring a tosyl group as a good leaving group for nucleophilic substitution and a Boc-protected amine for subsequent conjugation steps. This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound, as well as its application in a typical PROTAC synthesis workflow.

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of the commercially available starting material, N-Boc-2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amine. This reaction converts the terminal hydroxyl group into a tosylate, a highly effective leaving group for subsequent nucleophilic substitution reactions in PROTAC assembly.

Reaction Scheme:

Materials and Reagents
ReagentSupplierGrade
N-Boc-2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amineVarious≥95% Purity
p-Toluenesulfonyl chloride (TsCl)VariousReagent Grade, ≥98%
Triethylamine (TEA)VariousAnhydrous, ≥99.5%
4-Dimethylaminopyridine (DMAP)VariousReagent Grade, ≥99%
Dichloromethane (DCM)VariousAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)VariousHPLC Grade
HexanesVariousHPLC Grade
Silica GelVarious230-400 mesh
Experimental Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amine (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature.

    • Continue stirring at room temperature for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system for purification is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

ReagentEquivalentsRole
N-Boc-2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amine1.0Starting Material
p-Toluenesulfonyl chloride (TsCl)1.2Tosylating Agent
Triethylamine (TEA)1.5Base
4-Dimethylaminopyridine (DMAP)0.1Catalyst
Dichloromethane (DCM)-Solvent
Reaction Temperature -0 °C to Room Temp.
Reaction Time -5-7 hours

Table 2: Expected Product Characterization

ParameterExpected Result
Appearance Colorless to light yellow oil or solid
¹H NMR Consistent with the structure of this compound
Purity (by NMR/LC-MS) ≥95%

Application in PROTAC Synthesis

The synthesized this compound linker is a versatile building block for the assembly of PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution by an amine or hydroxyl group on either the POI ligand or the E3 ligase ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, typically through an amide bond formation.

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using the this compound linker. In this example, the tosylated linker is first reacted with the E3 ligase ligand, followed by deprotection of the Boc group and subsequent coupling with the POI ligand.

PROTAC_Synthesis_Workflow start This compound coupling1 Nucleophilic Substitution start->coupling1 e3_ligand E3 Ligase Ligand (with -NH2 or -OH) e3_ligand->coupling1 intermediate Boc-NH-PEG2-CH2-E3_Ligand coupling1->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection amine_intermediate H2N-PEG2-CH2-E3_Ligand deprotection->amine_intermediate coupling2 Amide Coupling (e.g., HATU, DIPEA) amine_intermediate->coupling2 poi_ligand POI Ligand (with -COOH) poi_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac

A general workflow for the synthesis of a PROTAC molecule.
Experimental Protocol: PROTAC Assembly

  • Coupling of E3 Ligase Ligand:

    • Dissolve the amine- or hydroxyl-functionalized E3 ligase ligand (1.0 eq.) and this compound (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO.

    • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA, 3.0 eq.).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight under an inert atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Coupling of POI Ligand:

    • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq.) in DMF.

    • Add an amide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3.0 eq.) and stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the deprotected amine intermediate to the activated POI ligand solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product for biological evaluation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker, a key building block in the development of PROTACs. The straightforward tosylation procedure, coupled with a clear workflow for PROTAC assembly, offers researchers a reliable method for constructing these innovative therapeutic agents. The strategic use of such well-defined linkers is paramount in optimizing the pharmacological properties of PROTACs and advancing the field of targeted protein degradation.

References

Step-by-Step Guide to Coupling Tos-PEG2-CH2-Boc with a Warhead for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed guide for the coupling of the bifunctional linker, Tos-PEG2-CH2-Boc, with a representative warhead, (+)-JQ1, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins. This procedure is a key step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The this compound linker possesses two key functionalities. The tosyl (Tos) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with a suitable nucleophile on the warhead. In this protocol, we will utilize the phenolic hydroxyl group of (+)-JQ1 as the nucleophile for an O-alkylation reaction. The other end of the linker is a Boc (tert-butyloxycarbonyl) protected amine. This protecting group can be removed in a subsequent step to allow for the conjugation of an E3 ligase ligand, thus completing the PROTAC molecule.

The use of a PEG (polyethylene glycol) spacer in the linker, such as the PEG2 unit in this compound, can enhance the solubility and cell permeability of the final PROTAC molecule.[1] The length of the linker is a critical parameter for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[2]

Following the coupling of the linker to the warhead, a standard acid-catalyzed deprotection step is employed to remove the Boc group, yielding a free amine ready for the next conjugation step. The protocols provided herein detail the necessary reagents, conditions, and purification methods for each of these key transformations. Characterization of the intermediate and final products is typically performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the synthesized compounds.[3][]

Experimental Protocols

Protocol 1: Coupling of this compound with (+)-JQ1

This protocol describes the O-alkylation of the phenolic hydroxyl group of the BET bromodomain inhibitor (+)-JQ1 with the tosylated PEG linker.

Materials:

  • This compound

  • (+)-JQ1

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add (+)-JQ1 (1.0 equivalent).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the (+)-JQ1.

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere (argon or nitrogen).

  • Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure JQ1-PEG2-CH2-Boc conjugate.

Protocol 2: Boc Deprotection of JQ1-PEG2-CH2-Boc

This protocol outlines the removal of the Boc protecting group to generate the free amine for subsequent conjugation.[5][6]

Materials:

  • JQ1-PEG2-CH2-Boc

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolve the JQ1-PEG2-CH2-Boc conjugate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

  • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[5]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous workup.

Data Presentation

ParameterCoupling ReactionBoc Deprotection
Reactants This compound, (+)-JQ1JQ1-PEG2-CH2-Boc
Reagents K₂CO₃, DMFTFA, DCM
Temperature 60 °C0 °C to Room Temperature
Reaction Time 12-16 hours1-2 hours
Typical Yield 60-80%>95%
Purification Flash Column ChromatographyEvaporation/Aqueous Workup
Analysis LC-MS, ¹H NMRLC-MS, ¹H NMR

Visualizations

Coupling_Workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Boc Deprotection JQ1 (+)-JQ1 Warhead Reaction_Vessel Reaction: DMF, K2CO3, 60°C JQ1->Reaction_Vessel Linker This compound Linker->Reaction_Vessel JQ1_Linker_Boc JQ1-PEG2-CH2-Boc Reaction_Vessel->JQ1_Linker_Boc Purification Deprotection_Reaction Deprotection: DCM, TFA, 0°C to RT JQ1_Linker_Boc->Deprotection_Reaction JQ1_Linker_NH2 JQ1-PEG2-CH2-NH2 (Ready for E3 Ligase Ligand Conjugation) Deprotection_Reaction->JQ1_Linker_NH2 Workup

Caption: Experimental workflow for the synthesis of a warhead-linker conjugate.

Signaling_Pathway cluster_PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Nucleophilic Substitution of the Tosyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to tosylates (p-toluenesulfonates) is a cornerstone transformation in organic synthesis. The tosyl group is an excellent leaving group, far superior to the hydroxyl group, facilitating nucleophilic substitution reactions under milder conditions than those required for direct alcohol substitution.[1][2][3] This process is critical in the synthesis of complex molecules, including pharmaceuticals and molecular probes, where preserving stereochemistry and avoiding harsh, acidic conditions is paramount.[1][2]

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary and secondary tosylates.[1] This mechanism is characterized by the inversion of stereochemistry at the electrophilic carbon center.[4] The choice of nucleophile, solvent, and temperature are critical parameters that dictate the reaction's efficiency and outcome. Polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate the counter-ion of the nucleophilic salt while leaving the nucleophile itself highly reactive.

Factors Influencing the Reaction

The success of the nucleophilic substitution of a tosyl group is governed by several key factors. Understanding these allows for the optimization of reaction conditions to achieve high yields and desired product selectivity.

// Nodes ReactionOutcome [label="Reaction Outcome\n(Yield & Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate Structure\n(1°, 2°, 3°, Allylic)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Strength & Sterics)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(Polar Aprotic vs. Protic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group\n(Tosyl is Excellent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Substrate -> ReactionOutcome [label="Determines SN1/SN2/E2 pathway"]; Nucleophile -> ReactionOutcome [label="Affects rate and mechanism"]; Solvent -> ReactionOutcome [label="Influences nucleophile reactivity\nand reaction pathway"]; LeavingGroup -> ReactionOutcome [label="Facilitates substitution"]; Temperature -> ReactionOutcome [label="Controls reaction rate"]; } enddot Caption: Key factors influencing nucleophilic substitution of tosylates.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the nucleophilic substitution of tosylates with various common nucleophiles.

Table 1: Azide Nucleophiles
SubstrateNucleophile (Eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Cyclopentyl TosylateNaN₃ (1.5-2.0)DMF60-8012-24High[5]
Primary Alkyl TosylateNaN₃ (1.5)DMF801695Generic Protocol
Secondary Alkyl TosylateNaN₃ (2.0)DMSO902485-90Generic Protocol
Table 2: Amine Nucleophiles
SubstrateNucleophile (Eq.)Base (Eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alkyl TosylatePrimary Amine (excess)K₂CO₃ (2.0)Acetonitrile801270-85[6]
Benzyl TosylateSecondary Amine (2.0)DIPEA (2.5)THF608>90Generic Protocol
Glucose-derived TosylateBOC-diamine (excess)----Moderate[6]

Note: With primary and secondary amines, using an excess of the amine or a non-nucleophilic base is often necessary to prevent overalkylation.[6]

Table 3: Halide and Other Nucleophiles
SubstrateNucleophile (Eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
Secondary Alkyl TosylateNaBr (3.0)Acetone56 (reflux)12>90Generic Protocol
Primary Alkyl TosylateNaI (3.0)Acetone56 (reflux)6>95Generic Protocol
Primary Alkyl TosylateNaCN (1.5)DMSO1001085-95Generic Protocol
Pentadecyl TosylateTBAN* (1.1)CPME**100366[7]

*TBAN: Tetrabutylammonium nitrite **CPME: Cyclopentyl methyl ether

Experimental Protocols

General Workflow for Nucleophilic Substitution of Tosylates

The process begins with the activation of an alcohol to a tosylate, followed by the substitution reaction with the chosen nucleophile, and concludes with product workup and purification.

// Nodes Start [label="Start:\nAlcohol Substrate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tosylation [label="Step 1: Tosylation\n(TsCl, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation1 [label="Workup & Isolation\nof Tosylate", fillcolor="#FBBC05", fontcolor="#202124"]; Substitution [label="Step 2: Substitution\n(Nucleophile, Solvent, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Step 3: Aqueous Workup\n(Quench, Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Step 4: Purification\n(Chromatography/Distillation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Tosylation; Tosylation -> Isolation1; Isolation1 -> Substitution; Substitution -> Workup; Workup -> Purification; Purification -> End; } enddot Caption: General experimental workflow for tosylate substitution.

Protocol 1: Synthesis of Cyclopentyl Azide from Cyclopentyl Tosylate

This protocol details the SN2 displacement of a tosylate group by an azide nucleophile.[5]

Materials:

  • Cyclopentyl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyclopentyl tosylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.5–2.0 eq).

  • Reaction: Heat the reaction mixture to 60–80 °C and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude cyclopentyl azide by vacuum distillation.[5]

Protocol 2: General Synthesis of an Amine via Tosylate Substitution

This protocol describes a general method for the synthesis of a secondary amine from a primary tosylate and a primary amine.

Materials:

  • Primary alkyl tosylate

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • 1M HCl (for workup)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the primary alkyl tosylate (1.0 eq) in anhydrous acetonitrile, add the primary amine (2.0-3.0 eq) followed by anhydrous potassium carbonate (2.0 eq). Using an excess of the amine nucleophile helps to minimize the formation of the tertiary amine byproduct.[6]

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess primary amine.

    • Neutralize the organic layer by washing with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting secondary amine by silica gel column chromatography.

References

Application Notes and Protocols for Selective Boc Deprotection of Tos-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective deprotection of the tert-butyloxycarbonyl (Boc) group from a tosyl- and Boc-diprotected polyethylene glycol (PEG) linker, specifically Tos-PEG2-CH2-Boc. The primary objective is to remove the acid-labile Boc group while preserving the integrity of the more robust tosyl (Ts) protecting group.

The tosyl group is a valuable amine protecting group, known for its stability under a wide range of conditions. Notably, it exhibits excellent orthogonality with the Boc group, remaining intact under the acidic conditions required for Boc removal, such as treatment with trifluoroacetic acid (TFA).[1] This orthogonality is crucial in multi-step synthesis, particularly in the construction of complex molecules for drug development and bioconjugation, where sequential deprotection is necessary.

The following protocol outlines a standard and effective method for this selective deprotection using a solution of TFA in dichloromethane (DCM).

Data Presentation

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes typical reaction conditions for the selective Boc deprotection of amine-containing compounds in the presence of an acid-stable protecting group like tosyl.

ParameterConditionReaction TimeExpected Outcome
TFA Concentration 20-50% in DCM30 min - 2 hHigh yield of Boc deprotection with minimal to no loss of the tosyl group.
Temperature Room Temperature (20-25°C)30 min - 2 hEfficient deprotection without the need for heating, preserving sensitive functional groups.
Equivalents of TFA >10 equivalents (often used as a co-solvent)30 min - 2 hEnsures complete and timely removal of the Boc group.

Experimental Protocol

This protocol describes the selective removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the this compound substrate in anhydrous dichloromethane (approximately 10-20 mL of DCM per gram of substrate).

    • Stir the solution at room temperature using a magnetic stirrer until the substrate is fully dissolved.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM. For a 20% solution, for example, slowly add 2 mL of TFA to 8 mL of DCM.

    • Slowly add the TFA/DCM solution to the stirred solution of the substrate at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2][3][4]

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.[2]

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Repeat the wash if necessary until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, Tos-PEG2-CH2-NH2, as a TFA salt.

  • Further Purification (Optional):

    • If necessary, the crude product can be further purified using column chromatography on silica gel or by recrystallization.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow for the selective Boc deprotection of this compound.

Chemical Transformation of this compound cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Tos_PEG2_CH2_Boc Tos-NH-PEG2-CH2-NH-Boc Deprotected_Product Tos-NH-PEG2-CH2-NH3+TFA- Tos_PEG2_CH2_Boc->Deprotected_Product Boc Deprotection TFA_DCM TFA / DCM

Caption: Selective Boc deprotection of this compound.

G start Start: Dissolve this compound in DCM add_tfa Add TFA/DCM solution (20-50% TFA) start->add_tfa stir Stir at Room Temperature (30 min - 2 hours) add_tfa->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate dissolve Dissolve Residue in Organic Solvent concentrate->dissolve wash_bicarb Wash with Saturated NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end End: Isolated Product (Tos-PEG2-CH2-NH2·TFA) filter_concentrate->end

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Tos-PEG2-NH-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tos-PEG2-NH-Boc, a bifunctional linker, in solid-phase peptide synthesis (SPPS). This linker is particularly useful for introducing a short polyethylene glycol (PEG) spacer into a peptide sequence, which can enhance solubility and pharmacokinetic properties. The protocols provided are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.

Introduction to Tos-PEG2-NH-Boc

Tos-PEG2-NH-Boc is a versatile linker molecule featuring a tosyl (Tos) group at one end and a Boc-protected amine at the other, separated by a two-unit polyethylene glycol (PEG) spacer. In the context of SPPS, the tosyl group serves as a reactive site for covalent attachment to a hydroxyl-functionalized solid support, such as a Merrifield or Wang resin. The Boc-protected amine, upon deprotection, provides the initial amino group for the stepwise assembly of the peptide chain. The incorporation of the PEG moiety can improve the solubility of the final peptide and provide a flexible spacer arm, which is often desirable in applications such as the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1][2]

Chemical Structure:

Data Presentation

The efficiency of incorporating and utilizing the Tos-PEG2-NH-Boc linker in SPPS can be evaluated by several quantitative parameters. The following table summarizes typical data associated with the key steps of the process.

ParameterTypical ValueMethod of DeterminationNotes
Linker Loading on Resin 0.2 - 0.8 mmol/gGravimetric analysis, Elemental analysis (N), or spectrophotometric assay (e.g., picric acid test)Dependent on the initial substitution of the resin and reaction conditions.
Boc Deprotection Efficiency >99%Kaiser Test or TNBS (trinitrobenzene sulfonic acid) testQualitative test to confirm the presence of free primary amines. A positive test indicates successful deprotection.[3]
Amino Acid Coupling Efficiency >99%Kaiser Test or TNBS testA negative test indicates complete coupling. Incomplete couplings may necessitate a second coupling step.[3]
Final Peptide Yield (Crude) 15-40%Gravimetric analysis after cleavage and precipitationHighly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.
Final Peptide Purity (Crude) 50-80%High-Performance Liquid Chromatography (HPLC)Sequence-dependent; purification is typically required to achieve higher purity.

Experimental Protocols

The following protocols are based on the Boc/Bzl (benzyl) solid-phase peptide synthesis strategy.[4][5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Attachment of Tos-PEG2-NH-Boc Linker to Merrifield Resin

This protocol describes the covalent attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Tos-PEG2-NH-Boc

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI) (optional catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g) in DCM (10 mL) for 1 hour in a peptide synthesis vessel. Drain the DCM.

  • Cesium Salt Formation: In a separate flask, dissolve Tos-PEG2-NH-Boc (1.5 mmol) in DMF (10 mL). Add Cs₂CO₃ (0.75 mmol) and stir at room temperature for 1 hour to form the cesium salt of any deprotonated species that might facilitate the reaction.

  • Linker Coupling: Add the solution of the linker's cesium salt to the swelled resin. Add KI (0.1 mmol) as a catalyst (optional).

  • Reaction: Gently agitate the mixture at 50°C for 12-24 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the linker on the resin using a suitable method (e.g., picric acid test for amine quantification after Boc deprotection).

Boc-SPPS Cycle for Peptide Elongation

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Materials:

  • Linker-functionalized resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • DMF, anhydrous

  • DCM

Protocol:

  • Boc Deprotection:

    • Swell the resin in DCM (10 mL) for 30 minutes.

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes to remove the Boc protecting group.[6]

    • Filter and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5% solution of DIEA in DCM (v/v) (2 x 10 mL).

    • Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).

  • Amino Acid Coupling (using DIC/HOBt):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • After complete coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat:

    • Repeat steps 1-5 for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This protocol cleaves the completed peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Materials:

  • Peptide-bound resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)

  • Cold diethyl ether

Standard HF Cleavage Protocol: Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Drying: Thoroughly dry the peptide-resin in a vacuum desiccator over P₂O₅.

  • Preparation: Place the dried resin in the HF reaction vessel. Add appropriate scavengers (e.g., anisole, 1.0 mL per gram of resin).

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time may be necessary.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Extraction: Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

Cleavage Cocktail Alternatives to HF: For laboratories not equipped for HF cleavage, high-TFA cleavage cocktails can be used, although they may not be as effective for removing all side-chain protecting groups used in Boc/Bzl chemistry. A common alternative is Reagent K.[7]

Reagent K Composition:

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (2.5%)

Reagent K Cleavage Protocol:

  • Treat the dried peptide-resin with Reagent K (10 mL per gram of resin) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Workflow

Boc_SPPS_Cycle start Start with Boc-AA(n)-Peptide-Resin deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (DIEA/DCM) wash2 Wash (DCM, DMF) neutralization->wash2 coupling 3. Coupling (Boc-AA(n+1), Activator) wash3 Wash (DMF, DCM) coupling->wash3 end Result: Boc-AA(n+1)-Peptide-Resin wash1->neutralization wash2->coupling wash3->end

References

Application Notes and Protocols for the Analytical Characterization of Tos-PEG2-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional linker, Tos-PEG2-CH2-Boc, is a valuable tool in the synthesis of complex molecules, particularly in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This linker features a tosyl (Tos) group, a good leaving group for nucleophilic substitution, a hydrophilic di(ethylene glycol) (PEG2) spacer to improve solubility and pharmacokinetic properties, and a Boc-protected amine (NH-Boc) for subsequent conjugation steps. Accurate and thorough characterization of this linker is critical to ensure its identity, purity, and suitability for downstream applications.

These application notes provide detailed protocols for the analytical characterization of this compound conjugates using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical Workflow Overview

A systematic analytical workflow is essential for the comprehensive characterization of the this compound conjugate. The following diagram outlines the recommended sequence of analysis to confirm the structure and assess the purity of the material.

G Figure 1. Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR 1H NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC RP-HPLC (Purity Assessment) NMR->HPLC MS LC-MS (Molecular Weight Verification) HPLC->MS G Figure 2. Interplay of Analytical Techniques for Structural Confirmation cluster_input Analyte cluster_techniques Analytical Methods cluster_output Derived Information cluster_conclusion Final Assessment Analyte This compound NMR 1H NMR Analyte->NMR HPLC RP-HPLC Analyte->HPLC MS LC-MS Analyte->MS Structure Structural Connectivity (Tos, PEG, Boc) NMR->Structure Purity Purity & Impurity Profile HPLC->Purity MolWeight Molecular Weight MS->MolWeight Conclusion Confirmed Identity & Purity Structure->Conclusion Purity->Conclusion MolWeight->Conclusion

Application Notes and Protocols for Tos-PEG2-CH2-Boc in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative strategy in cancer therapy, offering the potential to eliminate oncoproteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex, as well as the molecule's overall physicochemical properties.

Tos-PEG2-CH2-Boc and its close analogs, such as Boc-NH-PEG2-Tos, are versatile PEG-based linkers increasingly employed in the synthesis of PROTACs for cancer research. The polyethylene glycol (PEG) unit enhances aqueous solubility and cell permeability, crucial properties for effective drug candidates. The tosyl (Tos) group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine provides a stable, yet readily deprotectable, functional handle for sequential conjugation. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis and evaluation of PROTACs for targeted cancer therapy.

Application: Synthesis of BRD4-Degrading PROTACs

One of the most well-studied applications of PROTACs in oncology is the targeted degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. BRD4 is a key transcriptional coactivator implicated in the expression of oncogenes such as MYC. The following sections detail the synthesis of a BRD4-targeting PROTAC using a Boc-NH-PEG2-Tos linker, a close and functionally analogous linker to this compound.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like Boc-NH-PEG2-Tos typically involves a multi-step process. The general workflow is depicted below.

G cluster_0 Step 1: Synthesis of Ligand-Linker Intermediate cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of E3 Ligase Ligand A POI Ligand with Nucleophilic Group (e.g., JQ1-NH2) C Reaction: Nucleophilic Substitution A->C B Boc-NH-PEG2-Tos B->C D Purification C->D E Boc-NH-PEG2-Linker-JQ1 D->E F Boc-NH-PEG2-Linker-JQ1 G Reaction: Acidic Conditions (e.g., TFA) F->G H H2N-PEG2-Linker-JQ1 G->H I H2N-PEG2-Linker-JQ1 K Reaction: Amide Bond Formation I->K J E3 Ligase Ligand with Carboxylic Acid (e.g., Pomalidomide-COOH) J->K L Purification K->L M Final PROTAC (JQ1-Linker-Pomalidomide) L->M

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN). The PROTAC is assembled using JQ1 as the BRD4-binding ligand, pomalidomide as the CRBN-binding ligand, and a Boc-NH-PEG2-Tos linker.

Materials:

  • JQ1-amine (or a suitable derivative with a primary amine)

  • Boc-NH-PEG2-Tos

  • Pomalidomide-acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

  • LC-MS system for reaction monitoring and product analysis

  • NMR spectrometer for structural characterization

Procedure:

Step 1: Synthesis of JQ1-Linker Intermediate (Boc-NH-PEG2-JQ1)

  • Dissolve JQ1-amine (1.0 eq) and Boc-NH-PEG2-Tos (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the JQ1-linker intermediate from Step 1 in anhydrous DCM.

  • Add TFA (10-20% v/v) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling with Pomalidomide-acid to form the Final PROTAC

  • Dissolve pomalidomide-acid (1.0 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected JQ1-linker amine salt from Step 2 (1.1 eq) in anhydrous DMF to the activated pomalidomide-acid mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Evaluation of PROTAC-induced BRD4 Degradation

This protocol outlines the procedure for assessing the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7, or a relevant leukemia cell line like MV4-11)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The following day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a negative control (e.g., a proteasome inhibitor like MG132 to confirm degradation is proteasome-dependent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against BRD4 and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control signal for each sample. Calculate the percentage of BRD4 degradation relative to the vehicle control.

Quantitative Data Summary

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized with a PEG2 linker. These values are illustrative and will vary depending on the specific cell line, experimental conditions, and the exact chemical structure of the PROTAC.

Table 1: Physicochemical Properties of a Representative BRD4 PROTAC

ParameterValue
Molecular Weight (Da)~800-950
cLogP3.5 - 5.0
Topological Polar Surface Area (Ų)150 - 200

Table 2: Biological Activity of a Representative BRD4 PROTAC

ParameterCell LineValue
DC₅₀ (nM)¹MV4-115 - 50
Dₘₐₓ (%)²MV4-11> 90%
Cell Viability IC₅₀ (nM)MV4-1110 - 100

¹DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein. ²Dₘₐₓ : The maximum percentage of target protein degradation achieved.

Signaling Pathway Visualization

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target oncoprotein. The following diagram illustrates this pathway.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., JQ1-PEG2-Pomalidomide) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound and its analogs are valuable chemical tools for the synthesis of PROTACs in targeted cancer therapy research. The incorporation of a short PEG linker can favorably modulate the physicochemical properties of the resulting PROTAC, leading to enhanced solubility and cell permeability, which are critical for potent biological activity. The provided protocols offer a representative framework for the synthesis and evaluation of a BRD4-targeting PROTAC. Researchers can adapt these methodologies to other cancer targets by substituting the appropriate POI and E3 ligase ligands. The continued exploration and optimization of linkers like this compound will be instrumental in advancing the field of targeted protein degradation and developing novel cancer therapeutics.

Application Notes: Incorporating Tos-PEG2-CH2-Boc into Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of linker molecules is paramount in the design of advanced drug delivery systems. Bifunctional linkers, in particular, offer a versatile platform for conjugating therapeutic agents to carrier molecules or for the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). Tos-PEG2-CH2-Boc is a heterobifunctional linker featuring a tosyl (Tos) group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. This application note provides a detailed overview and experimental protocols for the effective utilization of this linker in the development of novel drug delivery systems.

The PEG component enhances the hydrophilicity and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile.[1][2] The terminal tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a drug or carrier molecule. The Boc-protected amine provides a stable, latent reactive site that can be deprotected under specific acidic conditions to reveal a primary amine, ready for subsequent conjugation.[3][4][5] This dual functionality allows for a sequential and controlled approach to the synthesis of complex bioconjugates. The most prominent application for such linkers is in the assembly of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7][]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its successful application. The following table summarizes key physicochemical characteristics.

PropertyValueReference
Molecular Formula C17H27NO7SN/A
Molecular Weight 389.46 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, DCM[9]
Storage Store at -20°C for long-term stability[9]

Core Applications

The unique structure of this compound lends itself to several applications in drug delivery, primarily:

  • PROTAC Synthesis: As a central linker to connect a target protein ligand and an E3 ligase ligand.[6][] The PEG spacer can influence the stability and efficacy of the resulting ternary complex.[10][11]

  • Antibody-Drug Conjugate (ADC) Development: For the attachment of cytotoxic payloads to antibodies, where the PEG moiety can improve the ADC's solubility and pharmacokinetic properties.[12]

  • Nanoparticle Functionalization: To surface-modify nanoparticles for targeted drug delivery. The tosyl group can react with surface functionalities, and the deprotected amine can be used to attach targeting ligands.[13]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a drug delivery system, exemplified by the synthesis of a PROTAC.

Protocol 1: Conjugation of a Target Protein Ligand (with a nucleophilic group) to this compound

This protocol describes the reaction of a protein of interest (POI) ligand containing a nucleophilic group (e.g., a phenol or thiol) with the tosyl end of the linker.

Materials:

  • Target Protein Ligand (POI-XH, where X is O or S)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3) or a suitable non-nucleophilic base

  • Argon or Nitrogen gas

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Quench the reaction with the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting POI-PEG2-CH2-Boc conjugate by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the product using LC-MS and NMR.

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • POI-PEG2-CH2-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the POI-PEG2-CH2-Boc conjugate in anhydrous DCM in a round-bottom flask.[14]

  • Cooling: Cool the solution to 0 °C in an ice bath.[14]

  • Acid Addition: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[14]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by LC-MS.[14]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (3x) to remove residual TFA.[14]

  • Product: The resulting TFA salt of the deprotected amine (POI-PEG2-CH2-NH2·TFA) can often be used directly in the next step without further purification.

Protocol 3: Conjugation of the Deprotected Linker to an E3 Ligase Ligand

This protocol describes the final step in PROTAC synthesis: the coupling of the exposed amine to an E3 ligase ligand containing a carboxylic acid group.

Materials:

  • POI-PEG2-CH2-NH2·TFA

  • E3 Ligase Ligand with a carboxylic acid (E3-COOH)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere setup

Procedure:

  • Preparation: Set up the reaction under an inert atmosphere.

  • Dissolution: Dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of POI-PEG2-CH2-NH2·TFA (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Characterize the final product thoroughly by HPLC, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following tables present hypothetical but representative data for the synthesis and characterization of a novel PROTAC, "PROTAC-X," using the this compound linker.

Table 1: Summary of Synthetic Yields for PROTAC-X

Reaction StepProductStarting MaterialYield (%)
1POI-PEG2-CH2-BocPOI-OH75
2POI-PEG2-CH2-NH2·TFAPOI-PEG2-CH2-Boc>95 (quantitative)
3PROTAC-XPOI-PEG2-CH2-NH2·TFA60

Table 2: Characterization of PROTAC-X and Intermediates

CompoundMethodExpected ResultObserved Result
POI-PEG2-CH2-BocLC-MSCalculated [M+H]+Confirmed
¹H NMRPeaks corresponding to POI, PEG, and Boc groupsConsistent
POI-PEG2-CH2-NH2·TFALC-MSCalculated [M+H]+ (deprotected)Confirmed
PROTAC-XHPLCPurity >95%97.2%
HRMSCalculated exact massWithin 5 ppm

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Conjugation POI_Ligand POI Ligand (with -OH or -SH) POI_Linker POI-PEG2-CH2-Boc POI_Ligand->POI_Linker K2CO3, DMF Linker This compound Linker->POI_Linker POI_Linker_In POI-PEG2-CH2-Boc POI_Linker->POI_Linker_In Deprotected_Linker POI-PEG2-CH2-NH2 POI_Linker_In->Deprotected_Linker TFA, DCM Deprotected_Linker_In POI-PEG2-CH2-NH2 Deprotected_Linker->Deprotected_Linker_In PROTAC Final PROTAC Deprotected_Linker_In->PROTAC HATU, DIPEA, DMF E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->PROTAC

Caption: A three-step workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the construction of sophisticated drug delivery systems. Its bifunctional nature allows for a controlled, stepwise synthesis of complex molecules such as PROTACs and other bioconjugates. The inclusion of a PEG spacer is a well-established strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents.[9][15] The protocols and data presented herein provide a comprehensive guide for researchers to effectively incorporate this linker into their drug development pipelines, paving the way for novel and more effective therapeutic strategies.

References

Application Notes and Protocols for the Experimental Design of PROTAC Synthesis and Evaluation Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism that eliminates disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4][6] A PROTAC is composed of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][7]

The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[2][8][9] Among various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[6][7][10] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[2][7][11] These properties can significantly enhance the aqueous solubility of often large, lipophilic PROTAC molecules, improve cell permeability, and provide the necessary length and flexibility to optimize the geometry of the ternary complex for efficient ubiquitination.[6][7][12][13]

This document provides detailed application notes and protocols for the rational design, synthesis, and evaluation of PROTACs incorporating PEG linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI:PROTAC:E3 Ternary Complex PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.[3][6][14]

Section 1: PROTAC Synthesis Using Bifunctional PEG Linkers

The synthesis of a PROTAC is a modular process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to a bifunctional linker.[6][9] Commercially available PEG linkers with orthogonal functional groups (e.g., a carboxylic acid and a protected amine) are frequently used to ensure specific, directional coupling.[3][6]

Synthesis_Workflow cluster_synthesis Two-Step PROTAC Synthesis POI_Ligand POI Ligand (e.g., with -NH2) Coupling1 Step 1: Amide Coupling POI_Ligand->Coupling1 PEG_Linker Bifunctional Linker (e.g., HOOC-PEGn-X) PEG_Linker->Coupling1 Intermediate Intermediate (POI-Linker-X) Coupling1->Intermediate Coupling2 Step 2: Second Coupling (e.g., Click Chemistry) Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (e.g., with -Y) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: General workflow for the two-step synthesis of a PROTAC.[6]
Protocol 1.1: Two-Step Synthesis via Amide Coupling and Click Chemistry

This protocol describes a representative synthesis using a PEG linker containing a carboxylic acid and an azide (N₃) group, coupling to an amine-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized POI ligand

  • Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N₃)

  • Amide coupling reagents: HATU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate

  • Anhydrous solvents: Dimethylformamide (DMF), t-BuOH/H₂O mixture

  • Reaction monitoring: LC-MS

  • Purification: Preparative HPLC

Procedure:

Step 1: Amide Coupling of POI Ligand to PEG Linker [3][7]

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and HOOC-PEGn-N₃ linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution to activate the carboxylic acid.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the formation of the POI-PEGn-N₃ intermediate by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the intermediate using flash column chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [7][15]

  • Dissolve the purified POI-PEGn-N₃ intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a t-BuOH/H₂O (1:1) solvent mixture.

  • Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]

ReagentRole in Synthesis
HATU/HOBt Amide coupling reagents; activate carboxylic acids.[3]
DIPEA Non-nucleophilic base to facilitate coupling reactions.[3][7]
CuSO₄/Sodium Ascorbate Catalyze the "click" reaction between an azide and an alkyne.[7]
HOOC-PEGn-N₃ Bifunctional linker providing spacing and orthogonal reactive groups.[7]
LC-MS Liquid Chromatography-Mass Spectrometry; used to monitor reaction progress.[3][6]
Preparative HPLC High-Performance Liquid Chromatography; used for final product purification.[6][7]
Table 1: Key Reagents and Their Functions in PROTAC Synthesis.

Section 2: In-Vitro Characterization of PEG-PROTACs

A comprehensive suite of in-vitro assays is essential to characterize a newly synthesized PROTAC, confirm its mechanism of action, and guide optimization.[16][17] The primary goals are to assess binding to the target and E3 ligase, confirm ternary complex formation, and quantify target protein degradation in a cellular context.[][19]

Invitro_Workflow cluster_invitro In-Vitro Characterization Workflow Start Synthesized PROTAC Binding Binary Binding Assays (SPR, ITC, FP) Start->Binding Permeability Cell Permeability (PAMPA) Start->Permeability Ternary Ternary Complex Formation Assay (TR-FRET, Pull-down) Binding->Ternary Degradation Cellular Degradation (Western Blot, HiBiT) Determine DC50 & Dmax Ternary->Degradation Permeability->Degradation End Optimized PROTAC Candidate Degradation->End

Caption: Experimental workflow for the in-vitro characterization of PROTACs.
Protocol 2.1: Binary Binding Affinity via Fluorescence Polarization (FP)

This assay measures the binding of the PROTAC to its target protein and the E3 ligase independently.[17][19]

Procedure:

  • Develop a competitive FP assay using a fluorescently labeled tracer that binds to the protein of interest (either the target protein or the E3 ligase).

  • In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Add the synthesized PROTAC in a serial dilution.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • A decrease in polarization indicates that the PROTAC is displacing the fluorescent tracer, confirming binding.

  • Calculate the binding affinity (e.g., Ki or IC50) by fitting the data to a suitable binding model.

Protocol 2.2: Cellular Degradation Assay via Western Blot

This is the most common method to directly measure the degradation of the target protein in cells.[1][20] It is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9]

Procedure:

  • Cell Seeding & Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with the PROTAC at a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4 to 24 hours).[1][17]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.[1]

  • SDS-PAGE: Separate the protein lysates (e.g., 20 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection & Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Data Presentation: Impact of PEG Linker Length on Degradation

Optimizing the PEG linker length is a critical step in PROTAC design.[8][12][15] A library of PROTACs with varying numbers of PEG units should be synthesized and evaluated.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG28>1000<10
PROTAC-2PEG41415075
PROTAC-3 PEG6 20 25 >95
PROTAC-4PEG8268088
PROTAC-5PEG123825065
Table 2: Representative Data for Linker Optimization on Estrogen Receptor α (ERα) Degradation.[8][12] Note: Values are illustrative and highly dependent on the specific target-ligase system.
PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BTK-PROTAC-1PEG31150040
BTK-PROTAC-2PEG5178580
BTK-PROTAC-3 PEG7 23 10 >90
BTK-PROTAC-4PEG9294085
Table 3: Representative Data for Linker Optimization on Bruton's Tyrosine Kinase (BTK) Degradation.[12] Note: Values are illustrative.

Section 3: In-Vivo Evaluation of PEG-PROTACs

Following successful in-vitro characterization, promising PROTAC candidates must be evaluated in vivo to assess their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[][22] PEG linkers can influence these properties, often improving solubility but potentially impacting other parameters.[14][23]

Invivo_Workflow cluster_invivo In-Vivo Evaluation Workflow Candidate Optimized PROTAC Candidate PK_Study Pharmacokinetic (PK) Study (Dosing, Blood Sampling, LC-MS/MS Analysis) Candidate->PK_Study Tox_Study Toxicity Study (Acute & Chronic) Candidate->Tox_Study PD_Study Pharmacodynamic (PD) Study (Tissue Collection, Target Degradation Analysis) PK_Study->PD_Study Efficacy_Study Efficacy Study (Disease Animal Model) PD_Study->Efficacy_Study IND IND-Enabling Studies Tox_Study->IND Efficacy_Study->IND

Caption: A typical experimental workflow for in-vivo PROTAC evaluation.[14][]
Protocol 3.1: Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic study to determine key PK parameters.

Procedure:

  • Animal Dosing: Administer the PROTAC to a cohort of mice via intravenous (IV) and oral (PO) routes at a specified dose.[14][]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[14] Process the blood to obtain plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

  • Data Analysis: Plot the plasma concentration versus time. Calculate key PK parameters from this data.[14]

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
t½ (Half-life) Time for plasma concentration to reduce by halfDetermines dosing interval.[14][]
AUC Area under the concentration-time curveRepresents total drug exposure.[]
CL (Clearance) Volume of plasma cleared of drug per unit timeIndicates the efficiency of drug elimination.[14][]
F% (Bioavailability) Fraction of oral dose that reaches systemic circulationCritical for oral drug development.[14]
Table 4: Key Pharmacokinetic Parameters for In-Vivo Evaluation.
Protocol 3.2: Pharmacodynamic (PD) and Efficacy Study

This protocol assesses target degradation in relevant tissues and evaluates therapeutic efficacy.

Procedure:

  • Model Selection: Use an appropriate animal model of disease (e.g., a tumor xenograft model for an oncology target).[]

  • Dosing Regimen: Treat animals with the PROTAC or vehicle control according to a defined schedule based on PK data.

  • PD Assessment: At various time points, collect tissues of interest (e.g., tumor, liver).[14] Prepare tissue lysates and measure the level of the target protein by Western Blot or immunohistochemistry to confirm in-vivo degradation.

  • Efficacy Assessment: Monitor disease-related endpoints throughout the study. For a tumor model, this would involve measuring tumor volume and weight.[] For other diseases, it may involve monitoring specific biomarkers or physiological functions.[]

  • Data Analysis: Compare the PD and efficacy readouts between the PROTAC-treated and vehicle-treated groups to determine the in-vivo effectiveness of the compound.

Conclusion

The rational design of PROTACs using PEG linkers is a multifaceted process that requires a systematic approach to synthesis and evaluation. PEG linkers are powerful tools for enhancing the drug-like properties of PROTACs, particularly their solubility.[7][13] However, the optimal linker length and composition must be empirically determined for each target and E3 ligase pair to ensure potent and selective protein degradation.[8][11][12] The detailed protocols and workflows presented here provide a comprehensive framework for researchers to design, synthesize, and validate novel PEG-containing PROTACs, accelerating their journey from concept to potential therapeutic candidates.

References

Application Note: Purification of PROTACs and Intermediates Containing a Tos-PEG2-CH2-Boc Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[3][4] Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[3][5][6]

This application note provides detailed protocols for the purification of PROTAC intermediates containing the Tos-PEG2-CH2-Boc moiety. This specific chemical structure represents a common building block in PROTAC synthesis, where:

  • Tos (Tosyl group): Functions as an excellent leaving group for subsequent nucleophilic substitution to connect to either the POI or E3 ligase ligand.

  • PEG2 (two ethylene glycol units): A short, hydrophilic spacer that improves solubility.[3][6]

  • CH2-Boc (Boc-protected aminomethyl group): A tert-butyloxycarbonyl (Boc) protected amine, which, after deprotection, provides a reactive site for conjugation with the other half of the PROTAC molecule.

Effective purification of these intermediates is crucial for the successful synthesis of the final, high-purity PROTAC. The following sections detail two primary chromatography techniques: Normal-Phase Flash Chromatography for initial purification and Reversed-Phase Preparative HPLC for achieving high purity.

Data Presentation: Typical Purification Parameters

The selection of a purification strategy depends on the polarity of the crude material and the desired final purity. Below is a summary of typical parameters and expected outcomes for the purification of a this compound containing intermediate.

ParameterNormal-Phase Flash ChromatographyReversed-Phase Preparative HPLC
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Hexane/Ethyl Acetate GradientWater/Acetonitrile Gradient with Additive
Typical Gradient 10% to 70% Ethyl Acetate30% to 95% Acetonitrile
Additive None or 0.1% Triethylamine (for basic compounds)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Typical Loading High (gram scale)Lower (milligram scale)
Expected Purity 85-95%>98%
Key Advantage High throughput, good for initial cleanupHigh resolution, ideal for final polishing

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This method is ideal for the initial purification of the crude reaction mixture to remove major impurities and unreacted starting materials. Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase (silica) and a non-polar mobile phase.[7][8]

Materials:

  • Flash Chromatography System

  • Pre-packed Silica Gel Cartridge

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Crude this compound intermediate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Methodology:

  • Method Development using TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various mobile phase systems (e.g., 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc) to find a solvent system that provides good separation, with the desired product having an Rf value between 0.15 and 0.35.[9]

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This technique often improves separation performance.[7]

  • Chromatography Run:

    • Equilibrate the silica gel cartridge with the initial mobile phase condition (e.g., 90% Hexane, 10% EtOAc).

    • Load the prepared sample onto the column.

    • Run a linear gradient based on the TLC results. For example, from 10% to 70% EtOAc in Hexane over 15-20 column volumes.

    • Monitor the elution of compounds using a UV detector (typically at 254 nm and 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified intermediate.

Protocol 2: Reversed-Phase Preparative HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique used for the final purification step to achieve high purity (>98%). It separates molecules based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10][11]

Materials:

  • Preparative HPLC system with a UV detector

  • C18 Preparative Column (e.g., 19 x 150 mm, 5 µm particle size)

  • Solvents: HPLC-grade Water, HPLC-grade Acetonitrile (ACN)

  • Additive: Trifluoroacetic Acid (TFA) or Formic Acid

  • Partially purified this compound intermediate from Protocol 1.

Methodology:

  • Sample Preparation:

    • Dissolve the intermediate in a minimal volume of a suitable solvent, such as DMSO, DMF, or the initial mobile phase mixture. Ensure the sample is fully dissolved and filtered to remove particulates.

  • Chromatography Conditions:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Note on Boc Stability: The Boc protecting group is generally stable in 0.1% TFA for the duration of a standard HPLC run, but care should be taken during the evaporation of fractions.[12] Lyophilization is often preferred over rotary evaporation to remove the acidic mobile phase.[12]

  • HPLC Run:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 70% A, 30% B).

    • Inject the prepared sample onto the column.

    • Run a suitable gradient to elute the compound of interest. A typical gradient might be from 30% B to 95% B over 20-30 minutes.

    • Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm and 254 nm).

  • Fraction Collection and Product Recovery:

    • Collect fractions corresponding to the main product peak.

    • Confirm the identity and purity of the collected fractions using analytical LC-MS.

    • Combine the pure fractions and immediately neutralize the TFA with a small amount of a volatile base (e.g., ammonium hydroxide) if rotary evaporation is to be used, or freeze and lyophilize directly to remove the solvent and TFA.

Visualizations

PROTAC_Purification_Workflow node_start Crude Reaction Mixture (Containing this compound) node_flash Protocol 1: Normal-Phase Flash Chromatography node_start->node_flash node_analysis1 Purity & Identity Check (TLC, LC-MS) node_flash->node_analysis1 Partially Purified node_waste Impurities node_flash->node_waste node_hplc Protocol 2: Reversed-Phase Prep HPLC node_analysis1->node_hplc Purity < 98% node_analysis2 Final Purity & Identity Check (LC-MS, NMR) node_hplc->node_analysis2 Highly Purified node_hplc->node_waste node_end Pure Intermediate (>98% Purity) node_analysis2->node_end

Caption: Workflow for purifying PROTAC intermediates.

Purification_Decision_Tree start Start: Crude Product Mixture solubility Is the crude mixture soluble in non-polar solvents (DCM, Hexane)? start->solubility polarity Is the target compound non-polar to moderately polar? solubility->polarity  Yes   rphplc Use Reversed-Phase Chromatography (HPLC) solubility->rphplc  No (Soluble in Polar Solvents) flash Use Normal-Phase Flash Chromatography polarity->flash  Yes   polarity->rphplc  No (Highly Polar) final_purity Is final purity >98% required for next step? flash->final_purity end Proceed to Next Synthetic Step rphplc->end final_purity->rphplc  Yes   final_purity->end  No  

Caption: Decision tree for selecting a purification method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tos-PEG2-CH2-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in coupling reactions involving Tos-PEG2-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing very low yield. What are the most common causes?

Low yield in reactions involving the displacement of the tosylate group can stem from several factors:

  • Poor Nucleophile Reactivity: The incoming nucleophile (e.g., an alcohol, phenol, or amine) may not be sufficiently reactive. This can be due to steric hindrance or low basicity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the nucleophile effectively, or it may be too strong, leading to side reactions.

  • Moisture and Reagent Quality: Tosylates are sensitive to moisture, which can hydrolyze the starting material. Additionally, the purity of the this compound linker, the nucleophile, and the solvent is crucial. Old or improperly stored reagents can significantly impact the reaction's success.[1]

  • Side Reactions: Competing elimination reactions can occur, especially with hindered nucleophiles or at elevated temperatures. The Boc protecting group can also be sensitive to certain conditions, although it is generally stable to the basic conditions used for tosylate displacement.

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is interdependent and critical for success.

  • For Phenolic or Alcoholic Nucleophiles: A common combination is a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • For Amine Nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or THF is often used.[2]

  • Solubility Issues: If your starting materials have poor solubility, using a solvent mixture or switching to a more polar solvent like DMSO may be necessary. For some starting materials, aqueous basic conditions can improve solubility.[3]

Q3: I suspect my reagents are the problem. How can I ensure their quality?

Reagent quality is paramount for reproducible results.

  • Solvents: Always use anhydrous (dry) solvents, especially for the reaction itself.[1] Moisture can lead to the hydrolysis of the tosylate.

  • Bases: Use freshly opened or properly stored bases. Carbonates can absorb water from the atmosphere.

  • This compound Linker: Ensure the linker is of high purity and has been stored under appropriate conditions (typically cool and dry) to prevent degradation.

Q4: What are the best practices for setting up and monitoring the reaction?

  • Inert Atmosphere: Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture and oxygen, which can be beneficial.[1]

  • Temperature Control: Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be beneficial.[2][4] However, be aware that higher temperatures can promote side reactions.

  • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and to check for the formation of byproducts.[3][5]

Q5: How can I effectively purify my final product?

Purification of PEGylated molecules can be challenging.

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the base and other water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[3]

  • Chromatography: Column chromatography is a common method for purifying the coupled product. Due to the PEG chain, reverse-phase chromatography on C18 silica with a water/acetonitrile or water/methanol gradient is often effective.

  • Precipitation: In some cases, the product can be precipitated by adding the concentrated reaction mixture to a non-polar solvent in which the product is insoluble, such as cold diethyl ether.[1]

Data on Reaction Conditions

The following table summarizes common reaction parameters and their potential impact on coupling reactions involving tosylates and the stability of the Boc protecting group.

ParameterConditionPotential Impact on YieldConsiderations
Base Weak Base (e.g., NaHCO₃)May be insufficient for deprotonating the nucleophile, leading to low conversion.Generally compatible with the Boc group.
Moderate Base (e.g., K₂CO₃, DIPEA)Often optimal for displacing tosylates with alcohols, phenols, or amines.Generally compatible with the Boc group.
Strong Base (e.g., NaH, NaOH)Can lead to side reactions like elimination or hydrolysis of the tosylate.[3]May risk partial cleavage of the Boc group under harsh conditions.
Solvent Aprotic Polar (e.g., DMF, ACN, DMSO)Generally good choices for dissolving reactants and facilitating SN2 reactions.Ensure the solvent is anhydrous.
Ethereal (e.g., THF, Dioxane)Common for reactions with organic bases like DIPEA.Ensure the solvent is anhydrous.
Alcoholic (e.g., Methanol)Can act as a competing nucleophile. However, for Boc protection of amines, methanol can accelerate the reaction.[3][6]Not recommended for the tosylate displacement step.
Temperature Room TemperatureA good starting point for many coupling reactions.Reaction may be slow.
40-60°CCan increase the reaction rate.[4]May increase the likelihood of side reactions.
> 60°CHigh risk of product degradation or significant side product formation.[2]Generally not recommended.
Atmosphere AirSufficient for many reactions, but moisture can be an issue.
Inert (N₂ or Ar)Recommended to prevent hydrolysis of the tosylate and other side reactions.[1]Best practice for ensuring reproducibility.

Experimental Protocol: General Procedure for Coupling a Phenolic Nucleophile with this compound

This protocol provides a general guideline for the coupling of a phenol to this compound.

Materials:

  • This compound

  • Phenolic starting material

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification equipment

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 equivalent).

  • Solvent Addition: Add anhydrous ACN or DMF to dissolve the starting material.

  • Base Addition: Add dried, finely ground potassium carbonate (1.5-2.0 equivalents).

  • Linker Addition: Add this compound (1.1-1.2 equivalents) to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50°C if the conversion is slow.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup:

    • Once the reaction is complete, filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel or reverse phase) to obtain the pure coupled product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes fix_reagents Use fresh/anhydrous reagents. Verify stoichiometry. reagents_ok->fix_reagents No conditions_ok Conditions Optimized? check_conditions->conditions_ok analyze_byproducts 3. Analyze Crude Mixture (LC-MS/NMR) conditions_ok->analyze_byproducts Yes optimize_conditions Optimize Base/Solvent. Adjust Temperature. Increase Reaction Time. conditions_ok->optimize_conditions No byproducts_identified Side Products Identified? analyze_byproducts->byproducts_identified address_byproducts Address specific side reaction (e.g., lower temp, change base). byproducts_identified->address_byproducts Yes end_consult Consult Further / Redesign Strategy byproducts_identified->end_consult No fix_reagents->start end_success Yield Improved optimize_conditions->start address_byproducts->start

Caption: A logical workflow for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal is typically achieved through acidolysis. The reaction involves the protonation of the carbamate oxygen, followed by the cleavage of the carbon-oxygen bond to release the free amine, carbon dioxide, and a stable tert-butyl cation.

Q2: Which acids are commonly used for Boc deprotection?

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection.[1] Other strong acids like hydrogen chloride (HCl) in dioxane can also be employed.[1] The choice of acid and its concentration depends on the sensitivity of the substrate to acidic conditions.

Q3: What are "scavengers" and when should I use them?

Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cations generated during the cleavage of the Boc group.[1][2] These cations can otherwise cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, tyrosine, and cysteine.[1] Common scavengers include triisopropylsilane (TIS).[1][3] It is crucial to use scavengers when your molecule contains acid-sensitive residues.[3]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Q: My analysis (TLC, LC-MS) shows a significant amount of starting material remaining after the reaction time. Why is the deprotection incomplete?

A: Several factors can lead to incomplete Boc deprotection. Below are the common causes and troubleshooting steps.

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to drive the reaction to completion.[1]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time or a higher temperature to go to completion.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, slowing down the reaction rate.[1][4]

  • Solvent Issues: The chosen solvent may not provide adequate solubility for both the PEG-linker conjugate and the acid, leading to a heterogeneous reaction mixture and inefficient deprotection.[1] Dichloromethane (DCM) is a commonly used solvent.[1][3]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the reaction sites.[4] Interestingly, 100% TFA might cause less resin swelling compared to a 55% TFA solution in DCM.[1][4]

Troubleshooting Workflow

cluster_start Start: Incomplete Deprotection cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Outcome start Incomplete Deprotection Observed (TLC, LC-MS) increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) start->increase_acid monitor Monitor by TLC/LC-MS increase_acid->monitor Re-run reaction extend_time Extend Reaction Time (Monitor progress) extend_time->monitor change_solvent Optimize Solvent for Solubility change_solvent->monitor stronger_acid Consider Stronger Acid System (e.g., 4M HCl in dioxane) stronger_acid->monitor complete Deprotection Complete monitor->complete incomplete Still Incomplete monitor->incomplete incomplete->extend_time incomplete->change_solvent incomplete->stronger_acid

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Observation of Side Products

Q: I see new, unexpected spots on my TLC or peaks in my LC-MS analysis after the deprotection reaction. What are these side products?

A: The formation of side products is often due to the reactivity of the generated tert-butyl cation or the presence of other acid-sensitive functional groups in your molecule.

Potential Causes:

  • Alkylation by tert-butyl Cations: The electrophilic tert-butyl cation can react with nucleophilic sites in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired alkylated byproducts.[1][2]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters, they may be partially or fully cleaved under the deprotection conditions.[1] For instance, TFA can lead to the loss of ester bonds.[5]

Preventative Measures:

  • Use of Scavengers: Incorporate scavengers like triisopropylsilane (TIS) in your reaction mixture to quench the tert-butyl cations.[1][3]

  • Milder Deprotection Conditions: If you suspect cleavage of other acid-labile groups, consider using milder acidic conditions. This could involve lowering the acid concentration or the reaction temperature. For example, HCl in ethyl acetate can be an alternative to TFA for deprotecting Boc groups in the presence of acid-sensitive esters, although it may require longer reaction times.[5]

Reaction Pathway: Boc Deprotection and Side Reaction

cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction boc_peg Boc-NH-PEG-R deprotected_peg H3N+-PEG-R (Desired Product) boc_peg->deprotected_peg Deprotection co2 CO2 boc_peg->co2 tbutyl_cation t-Bu+ (Reactive Intermediate) boc_peg->tbutyl_cation h_plus H+ (Acid) side_product Alkylated Side Product tbutyl_cation->side_product Alkylation nucleophile Nucleophile (e.g., Trp, Met) nucleophile->side_product

References

Optimizing reaction time and temperature for Tos-PEG2-CH2-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tos-PEG2-CH2-Boc. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a bifunctional PROTAC linker, typically involves a two-step process. The common strategy begins with the selective protection of the amino group of a suitable precursor, such as 2-(2-aminoethoxy)ethanol, with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) to tosylate the terminal hydroxyl group, yielding the final product.

Q2: Why is the order of reactions (Boc protection followed by tosylation) important?

A2: The order is crucial to prevent unwanted side reactions. The amine group is more nucleophilic than the hydroxyl group and would react preferentially with the tosyl chloride. Protecting the amine with a Boc group ensures that the tosylation occurs specifically at the desired hydroxyl terminus.

Q3: What are the critical parameters to control during the Boc protection step?

A3: Key parameters for the Boc protection of the primary amine include the choice of solvent, temperature, and the stoichiometry of the Boc anhydride. Alcoholic solvents like methanol can significantly accelerate the reaction rate for less nucleophilic amines.[1][2] The reaction is typically run at room temperature, as excessive heat can cause the decomposition of Boc anhydride.[3]

Q4: What factors influence the yield and purity of the tosylation reaction?

A4: The purity of the starting materials, exclusion of moisture, reaction temperature, and the choice of base are critical for a successful tosylation. The reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions. Pyridine is commonly used as both a solvent and an acid scavenger.[4][5]

Q5: How can I monitor the progress of each reaction step?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the Boc protection and tosylation reactions. Staining with ninhydrin can be used to visualize the disappearance of the starting amine in the first step. For the tosylation step, a different stain, such as potassium permanganate, may be required to visualize the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Boc protection step 1. Incomplete reaction due to low reactivity of the amine. 2. Decomposition of Boc anhydride. 3. Poor solubility of the starting material.[1][6]1. Increase reaction time or consider gentle heating (up to 40°C).[3] For less reactive amines, using methanol as a solvent can significantly increase the reaction rate.[1][2] 2. Avoid temperatures above 40-55°C.[3] 3. Use a co-solvent system (e.g., THF/water, methanol/water) to improve solubility.[1]
Multiple spots on TLC after Boc protection 1. Formation of di-Boc protected amine. 2. Presence of unreacted starting material.1. Use a controlled amount of Boc anhydride (typically 1.1-1.2 equivalents). 2. Allow the reaction to proceed for a longer duration or slightly increase the temperature.
Low yield in tosylation step 1. Degradation of tosyl chloride due to moisture. 2. Incomplete reaction. 3. Side reaction with the base (e.g., pyridine).1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the reaction time or allow the reaction to slowly warm to room temperature after initial cooling. 3. Add tosyl chloride slowly to the reaction mixture at 0 °C.
Product is an oil and difficult to purify PEG derivatives are often oils, which can complicate purification.[7]1. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). 2. Precipitation of the PEG derivative from a polar solvent by adding a non-polar solvent like diethyl ether or hexane can be effective.[8] 3. For large-scale purifications, complexation with magnesium chloride has been reported as a method to solidify oily PEGs.[7]
Unexpected side product observed A common side reaction during tosylation is the substitution of the newly formed tosylate by the chloride ion from tosyl chloride, resulting in a chlorinated PEG derivative.[9]This is more likely at higher temperatures. Maintain a low reaction temperature and consider using a non-chloride-containing base if this is a persistent issue.

Data Presentation

Table 1: Optimization of Boc Protection Reaction Conditions
Starting MaterialReagent (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Aliphatic Amine(Boc)₂O (1.1)THFRoom Temp1-4>90
Aliphatic Amine(Boc)₂O (1.1)MethanolRoom Temp<2>95
Aromatic Amine(Boc)₂O (1.2)Acetonitrile4012-2470-85
Aromatic Amine(Boc)₂O (1.2)MethanolRoom Temp2-8>90
Table 2: Optimization of Tosylation Reaction Conditions
Starting AlcoholReagent (Equivalents)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlcoholTsCl (1.2)PyridinePyridine0 to RT4-1285-95
Primary AlcoholTsCl (1.5)Triethylamine (2.0), DMAP (0.1)Dichloromethane0 to RT2-6>90
Secondary AlcoholTsCl (1.5)PyridinePyridine0 to RT12-2470-85

Experimental Protocols

Protocol 1: Boc Protection of 2-(2-aminoethoxy)ethanol
  • Dissolution : Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.

  • Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the solution. If not using methanol, a base such as triethylamine (1.2 equivalents) can be added.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 1-4 hours).

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-NH-PEG2-OH, which can be used in the next step without further purification if sufficiently pure.

Protocol 2: Tosylation of Boc-NH-PEG2-OH
  • Preparation : In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-NH-PEG2-OH (1 equivalent) in anhydrous pyridine.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up : Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate or dichloromethane.

  • Purification : Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be further purified by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Tosylation Start 2-(2-aminoethoxy)ethanol Reaction1 Stir at Room Temp (1-4 h) Start->Reaction1 Reagent1 (Boc)2O, Solvent (e.g., MeOH) Reagent1->Reaction1 Intermediate Boc-NH-PEG2-OH Reaction1->Intermediate Reaction2 Stir at 0°C to RT (4-12 h) Intermediate->Reaction2 Reagent2 TsCl, Pyridine Reagent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Product Yield? Step Which Step? Start->Step Boc_Prob Incomplete Boc Protection? Step->Boc_Prob Boc Step Tos_Prob Incomplete Tosylation? Step->Tos_Prob Tosylation Step Sol_Boc1 Use MeOH as solvent Boc_Prob->Sol_Boc1 Yes Sol_Boc2 Increase reaction time/ gentler heat (40°C) Boc_Prob->Sol_Boc2 Yes Sol_Tos1 Ensure anhydrous conditions Tos_Prob->Sol_Tos1 Yes Sol_Tos2 Increase reaction time/ warm to RT slowly Tos_Prob->Sol_Tos2 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor solubility?

PROTACs frequently exhibit poor aqueous solubility due to their inherent molecular characteristics. By design, they are large, complex molecules consisting of two ligands and a linker, which often results in a high molecular weight (frequently >700 Da) and significant lipophilicity.[1] This places them in a chemical space "beyond the Rule of Five" (bRo5), which is typically associated with poor solubility and oral bioavailability.[1][2]

Q2: How do PEG linkers enhance the solubility of PROTACs?

PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic.[3][4][5] Incorporating these units into the PROTAC structure increases the molecule's overall polarity and water solubility.[6][7][8] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous solvents.[5]

Q3: What is the relationship between PEG linker length, solubility, and cell permeability?

There is a complex trade-off between these properties.

  • Solubility: Generally, increasing the number of PEG units improves the aqueous solubility of the PROTAC.[9]

  • Permeability: While enhancing solubility, longer PEG linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across the lipophilic cell membrane.[9] However, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, potentially improving membrane traversal.[5][10] An excessively long PEG chain, however, can lead to decreased cellular uptake.[5]

Q4: What are the typical PEG linker lengths used in PROTAC design?

The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene glycol units.[9] However, the optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[9]

Q5: What is the "hook effect" and how is it related to the PROTAC linker?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][11] This occurs because an excess of PROTAC molecules is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes and thus modulate the hook effect.[9]

Troubleshooting Guides

Issue 1: PROTAC precipitates out of solution when diluting from a DMSO stock into an aqueous buffer.
  • Possible Cause: Many PROTACs have high lipophilicity and low aqueous solubility.[12] The sharp change in solvent polarity from 100% DMSO to an aqueous medium causes the compound to crash out of solution.[12]

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize solvent effects and precipitation.[12]

    • Use Co-solvents: For challenging compounds, employing co-solvents can significantly improve solubility. A common strategy is to prepare a formulation containing PEG300 and a surfactant like Tween-80.[12]

    • Gentle Heating and Sonication: After dilution, warming the solution to 37°C or using an ultrasonic bath for 5-15 minutes can help dissolve the compound.[12] Always visually inspect the solution for precipitate before use.[12]

    • Consider Biorelevant Media: PROTAC solubility can be higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF).[1][13]

Issue 2: Inconsistent or irreproducible results in cell-based degradation assays.
  • Possible Cause: Poor compound solubility can lead to the actual concentration of the PROTAC in the assay being much lower and more variable than intended.[1] Compound precipitation in the cell culture media can lead to an underestimation of its potency (DC50).[1]

  • Troubleshooting Steps:

    • Confirm Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which your PROTAC remains soluble.

    • Visual Inspection: Before treating cells, always inspect the diluted PROTAC solution under a microscope to check for any precipitate.

    • Formulation Strategies: If solubility is a persistent issue, consider using advanced formulation strategies such as creating amorphous solid dispersions (ASDs).[14][15][16] ASDs embed the PROTAC in a polymer matrix, preventing crystallization and maintaining it in a more soluble, higher-energy amorphous state.[12][15]

Issue 3: PROTAC shows good solubility with a long PEG linker but has poor cellular activity.
  • Possible Cause: While the long PEG linker has improved solubility, it may have negatively impacted cell permeability.[9] The increased size and polar surface area of the PROTAC can prevent it from efficiently crossing the cell membrane to reach its intracellular target.[9]

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to empirically determine the optimal balance between solubility and permeability for your specific system.

    • Introduce Rigidity: Replace a portion of the flexible PEG linker with more rigid elements. For example, studies have shown that replacing a PEG unit with a 1,4-disubstituted phenyl ring can significantly improve cellular permeability.[13][17] Incorporating saturated nitrogen heterocycles like piperazine can also improve both solubility and permeability.[10]

    • Assess Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to ensure that linker modifications do not negatively impact the formation of a stable and productive ternary complex.[9]

Data Presentation

Table 1: Anticipated Impact of Varying PEG Linker Length on PROTAC Properties
PropertyShorter PEG Linker (e.g., 2-4 units)Longer PEG Linker (e.g., >8 units)Rationale
Aqueous Solubility GoodBetterIncreasing the number of hydrophilic ethylene glycol units generally improves aqueous solubility.[9]
Cellular Permeability Potentially HigherPotentially LowerLonger PEG chains can increase molecular weight and polar surface area, hindering passive diffusion across cell membranes.[9]
Flexibility LowerHigherLonger PEG linkers provide greater conformational flexibility, which can be advantageous for ternary complex formation.[9]
Degradation Potency (DC50) Target DependentTarget DependentThe optimal linker length for achieving a stable ternary complex is highly dependent on the specific target protein and E3 ligase pair.[3]
Table 2: Formulation Strategies for Poorly Soluble PROTACs
StrategyDescriptionPotential Fold Increase in Solubility/SupersaturationReference(s)
Co-solvent Formulation Using a mixture of solvents like DMSO, PEG300, and Tween-80 to keep the PROTAC in solution upon dilution in aqueous media.Variable, depends on compound[12]
Amorphous Solid Dispersions (ASDs) Dispersing the amorphous PROTAC within a polymer matrix (e.g., HPMCAS) to prevent crystallization and enhance dissolution.[12][14][15]Up to 2-fold or more[14][16]
Self-Emulsifying Drug Delivery Systems (SEDDS) Formulations of the PROTAC in oils and surfactants that form nanoemulsions upon contact with aqueous media, enhancing absorption.[1]Significant, system-dependent[15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol measures the concentration at which a compound precipitates from an aqueous buffer after being introduced from a DMSO stock solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]

  • Serial Dilution: In a 96-well plate (DMSO plate), create a serial dilution of the stock solution using 100% DMSO.

  • Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the desired aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1%).[1]

  • Incubation: Shake the plate vigorously for 1.5 to 2 hours at a controlled temperature (e.g., 25°C).[1]

  • Measurement: Measure the turbidity of each well using a nephelometer or plate reader that can detect light scattering. Alternatively, analyze the concentration of the soluble compound in the supernatant after centrifugation via HPLC-UV.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Protocol 2: Co-solvent Formulation for a 1 mL Working Solution

This protocol provides a method to prepare a working solution of a poorly soluble PROTAC for in vitro or in vivo experiments.

  • Prepare Stock: Prepare a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.[12]

  • Mix Co-solvents: In a microfuge tube, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Vortex thoroughly.[12]

  • Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until the solution is clear.

  • Final Dilution: Slowly add 450 µL of the final aqueous buffer (e.g., saline or PBS) to the mixture while continuously vortexing to achieve the final volume of 1 mL.[12] This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.[12]

  • Final Check: Visually inspect the final solution for any signs of precipitation before use.

Protocol 3: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final vehicle concentration is consistent across all wells. Treat the cells with the PROTAC dilutions for a specified time course (e.g., 16-24 hours).[12][18]

  • Include Controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used for the PROTAC.[18]

    • Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent.[12][18]

  • Cell Lysis: Wash cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[18]

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).[18]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) E3 E3 Ubiquitin Ligase PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Solubility and Efficacy Optimization

PROTAC_Workflow Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Synthesis & Purification Design->Synthesis Solubility 3. Solubility Assessment (Kinetic Solubility Assay) Synthesis->Solubility Decision1 Solubility Acceptable? Solubility->Decision1 Permeability 4. Permeability Assay (e.g., Caco-2) Ternary 5. Ternary Complex Formation (TR-FRET) Permeability->Ternary Degradation 6. Cellular Degradation Assay (Western Blot for DC50/Dmax) Ternary->Degradation Decision2 Permeability & Activity OK? Degradation->Decision2 Decision1->Permeability Yes Redesign Redesign Linker Decision1->Redesign No Lead Lead Candidate Decision2->Lead Yes Decision2->Redesign No Redesign->Design

Caption: A typical workflow for optimizing PROTAC solubility and efficacy.

Interplay of PEG Linker Properties and PROTAC Performance

Linker_Properties cluster_linker PEG Linker Properties cluster_protac PROTAC Physicochemical & Biological Properties Length Linker Length Flexibility Flexibility Length->Flexibility + Solubility Aqueous Solubility Length->Solubility + Permeability Cellular Permeability Length->Permeability - Hydrophilicity Hydrophilicity Hydrophilicity->Solubility Ternary Ternary Complex Formation & Stability Flexibility->Ternary Efficacy Degradation Efficacy (DC50/Dmax) Solubility->Efficacy Permeability->Efficacy Ternary->Efficacy

Caption: Logical relationships between PEG linker properties and PROTAC performance.

References

Technical Support Center: Addressing Steric Hindrance in PROTAC Synthesis with Bulky Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring bulky or rigid linkers.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of steric hindrance during the synthesis of PROTACs with bulky linkers?

A1: The primary indicators of steric hindrance include significantly low reaction yields, failure of the reaction to proceed to completion, or the formation of unexpected side products.[1] In the context of PROTAC synthesis, this often manifests during the coupling of a bulky linker to either the target protein ligand (warhead) or the E3 ligase ligand.[1] Monitoring the reaction via techniques like LC-MS can reveal large amounts of unreacted starting materials even after extended reaction times or elevated temperatures.

Q2: How does the choice of linker attachment point on the E3 ligase ligand and the target protein ligand influence steric hindrance?

A2: The linker attachment site, or "exit vector," is a critical determinant of both synthetic feasibility and final PROTAC efficacy.[2] An ideal attachment point is typically at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein or E3 ligase.[][4] Choosing a sterically congested attachment point can significantly hinder the approach of the coupling partner, leading to low yields or reaction failure.[5] Therefore, analyzing the co-crystal structure of the ligand bound to its protein is often the first step in rational PROTAC design to identify suitable, sterically accessible attachment points.[]

Q3: What are the most common challenges encountered when coupling a bulky linker to the warhead or the E3 ligase ligand?

A3: The most common challenge is a failed or low-yield amide bond formation, a frequent reaction in PROTAC synthesis.[6] The bulky nature of both the linker and the ligand can physically block the reactive centers from approaching each other.[1] Another significant challenge is the poor solubility of complex, high molecular weight intermediates, which can impede reaction kinetics. Additionally, bulky protecting groups on the linker or ligands can contribute to steric hindrance and may require harsh deprotection conditions that compromise the integrity of the final molecule.

Q4: Can computational modeling predict potential steric clashes before synthesis?

A4: Yes, computational modeling is an increasingly valuable tool for predicting steric hindrance.[7] Molecular docking and molecular dynamics simulations can be used to model the ternary complex (Target Protein-PROTAC-E3 Ligase) and identify linkers that are too short, leading to steric clashes between the proteins.[8][9][10] These models can also help visualize the spatial arrangement of the PROTAC and predict whether a bulky linker will sterically interfere with the binding of either ligand to its respective protein.[11] This in silico analysis allows researchers to prioritize linker designs that are more likely to be synthetically accessible and biologically active, thereby reducing the synthetic burden.[7][11]

II. Troubleshooting Guide

Problem: Low Yield or Incomplete Reaction During Linker-Ligand Coupling
Possible CauseRecommended Solution
Steric hindrance preventing efficient coupling. 1. Optimize Reaction Conditions: Increase the reaction temperature using conventional heating or microwave irradiation to provide the necessary energy to overcome the steric barrier. Extend the reaction time and ensure an inert atmosphere to prevent degradation of reagents.[1] 2. Use Stronger Coupling Reagents: For sterically hindered amide bond formation, standard carbodiimide reagents may be insufficient. Switch to more powerful phosphonium or aminium/uronium-based reagents like HATU, HCTU, or PyAOP.[1] 3. Change Activation Strategy: Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, using reagents like TFFH or BTFFH. Acyl fluorides are less sterically demanding and can significantly improve yields in stubborn couplings.[1]
Poor solubility of reactants or intermediates. 1. Modify the Solvent System: Use a high-boiling point, polar aprotic solvent such as DMF, NMP, or DMSO to ensure all components remain in solution.[1] 2. Use a Non-nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine nucleophile.[1]
Inappropriate order of synthesis. 1. Alter the Synthetic Route: If coupling the linker to a particularly bulky warhead is problematic, consider first attaching the linker to the less hindered E3 ligase ligand, and then perform the final coupling with the warhead.
Problem: Synthesized PROTAC is Inactive or Shows Reduced Potency
Possible CauseRecommended Solution
The bulky linker prevents the formation of a stable and productive ternary complex. 1. Synthesize a Linker Library: The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair.[][13] Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) and compositions (flexible vs. rigid linkers) to empirically determine the optimal design.[13][14] 2. Re-evaluate Linker Attachment Points: An incorrect exit vector can orient the two proteins in a way that is not conducive to ubiquitination.[] Synthesize isomers with the linker attached at different, sterically accessible positions on the warhead or E3 ligase ligand.[4]
The linker is too rigid or too flexible. 1. Modulate Linker Rigidity: While flexible linkers (e.g., PEG, alkyl chains) are common starting points, they can sometimes be too floppy.[] Introducing rigid motifs like piperazine or piperidine rings can constrain the PROTAC into a more favorable conformation for ternary complex formation and can also improve physicochemical properties.[][15][16]

III. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling for Sterically Hindered Fragments

This protocol is a general guideline for coupling a carboxylic acid-functionalized fragment to an amine-functionalized fragment under conditions suitable for sterically hindered substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing fragment (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the amine-containing fragment (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. For particularly challenging couplings, the temperature can be increased to 40-60 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as LC-MS or TLC, until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[17]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

Click chemistry is an efficient method for coupling linker fragments, especially for building PROTAC libraries, as it is high-yielding and tolerant of many functional groups.[13]

  • Preparation: Dissolve the alkyne-functionalized fragment (1.0 equivalent) and the azide-functionalized fragment (1.0-1.2 equivalents) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in water.

  • Reaction: Add the catalyst solution to the solution of the alkyne and azide fragments.

  • Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the triazole-linked PROTAC.[13]

IV. Visualizations

G cluster_0 cluster_1 cluster_2 start Low Yield in PROTAC Synthesis cause1 Possible Cause: Steric Hindrance? start->cause1 cause2 Possible Cause: Poor Solubility? start->cause2 sol1a Optimize Conditions (Temp, Time) cause1->sol1a sol1b Use Stronger Coupling Reagents (e.g., HATU) cause1->sol1b sol1c Change Activation (e.g., Acyl Fluoride) cause1->sol1c sol2a Use Polar Aprotic Solvent (DMF, NMP) cause2->sol2a sol2b Ensure All Reagents are Fully Dissolved cause2->sol2b result1 Improved Yield? sol1a->result1 sol1b->result1 sol1c->result1 result1->cause2 No end PROTAC Synthesis Successful result1->end Yes result2 Improved Yield? sol2a->result2 sol2b->result2 result2->cause1 No result2->end Yes

Caption: Troubleshooting workflow for low-yield PROTAC synthesis.

PROTAC_Mechanism cluster_Ternary Ternary Complex Formation POI Protein of Interest Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds Warhead E3 E3 Ligase E3->Ternary Binds E3 Ligand PROTAC PROTAC (Bulky Linker) PROTAC->Ternary Bridges Proteins PolyUb Poly-ubiquitination of POI Ternary->PolyUb Proximity-Induced Degradation Proteasomal Degradation Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->Degradation POI is Tagged

Caption: PROTAC mechanism and the central role of the linker.

References

Side reactions to avoid during Tos-PEG2-CH2-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tos-PEG2-CH2-Boc linkers. Our aim is to help you avoid common side reactions and optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound conjugation?

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as an amine or thiol, attacks the carbon atom adjacent to the tosyl group, displacing the tosylate, which is an excellent leaving group.

Q2: Are the Tosyl and Boc protecting groups stable during conjugation?

The this compound linker is designed with an orthogonal protection strategy. The Boc (tert-butyloxycarbonyl) group is stable under the basic or neutral conditions typically used for the nucleophilic displacement of the tosyl group.[1] Conversely, the tosyl group is stable to the acidic conditions required to remove the Boc group. However, prolonged exposure to harsh conditions should be avoided.

Q3: What are the most common nucleophiles used for conjugation with this compound?

The most common nucleophiles are primary and secondary amines, as well as thiols. Hydroxyl groups can also be used, but they are less nucleophilic and may require stronger basic conditions.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide: Side Reactions to Avoid

Unwanted side reactions can lower the yield and purity of your desired conjugate. The following guide details potential issues, their causes, and recommended solutions.

Diagram of Main Reaction and Potential Side Reactions

Conjugation_Reactions cluster_main Main Reaction Pathway (SN2) cluster_side Potential Side Reactions Tos-PEG-R This compound Desired_Product Conjugated Product (R'-Nu-PEG2-CH2-Boc) Tos-PEG-R->Desired_Product SN2 Attack Elimination Elimination Product (Alkene) Tos-PEG-R->Elimination E2 Elimination (Strong, bulky base) Boc_Deprotection Boc Deprotection Tos-PEG-R->Boc_Deprotection Acidic Conditions Hydrolysis Hydrolysis (PEG-OH) Tos-PEG-R->Hydrolysis Presence of Water Nucleophile Nucleophile (e.g., R'-NH2, R'-SH) Nucleophile->Desired_Product Multiple_Alkylation Multiple Alkylation (for primary amines) Desired_Product->Multiple_Alkylation Reaction with another Tos-PEG-R

Caption: Main SN2 conjugation pathway and potential side reactions.

Troubleshooting Table
Issue Potential Cause Recommended Solution
Low or No Product Formation Steric Hindrance: Bulky groups near the nucleophilic site can hinder the SN2 attack.[2][3]Increase reaction temperature and time. Consider using a less hindered nucleophile if possible.
Poor Nucleophilicity: The attacking group may not be sufficiently nucleophilic.Increase the pH to deprotonate the nucleophile (e.g., for thiols or amines). Use a stronger, non-hindered base.
Formation of Elimination Byproduct Strong, Bulky Base: Use of a sterically hindered and strongly basic nucleophile can favor elimination over substitution.Use a less sterically hindered and/or less basic nucleophile. If a base is required, use a non-nucleophilic base like DIEA.
Multiple Alkylations of Primary Amines Stoichiometry: Using an excess of the this compound linker with a primary amine can lead to the formation of secondary and tertiary amine byproducts.[4]Use a slight excess of the amine-containing molecule relative to the PEG linker. Carefully control the stoichiometry.
Presence of a Boc-Deprotected Side Product Acidic Conditions: Accidental introduction of acid during the reaction or workup can lead to the removal of the Boc group.[1]Ensure all reagents and solvents are free from acidic impurities. Use a non-acidic workup procedure. If acidic conditions are unavoidable, consider reprotecting the amine.
Hydrolysis of the Tosyl Group Presence of Water: Water can act as a nucleophile, leading to the formation of the corresponding alcohol (HO-PEG2-CH2-Boc).Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity (LC-MS, NMR) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions steric_hindrance Is the nucleophile sterically hindered? check_conditions->steric_hindrance increase_temp_time Increase temperature and/or reaction time steric_hindrance->increase_temp_time Yes base_issue Is a strong, bulky base used? steric_hindrance->base_issue No optimize Re-run optimized reaction increase_temp_time->optimize change_base Use a non-nucleophilic, less hindered base base_issue->change_base Yes stoichiometry_issue Is stoichiometry correct (especially for primary amines)? base_issue->stoichiometry_issue No change_base->optimize adjust_stoichiometry Adjust molar ratios stoichiometry_issue->adjust_stoichiometry No acid_contamination Possibility of acidic contamination? stoichiometry_issue->acid_contamination Yes adjust_stoichiometry->optimize use_anhydrous Use anhydrous, non-acidic reagents and solvents acid_contamination->use_anhydrous Yes acid_contamination->optimize No use_anhydrous->optimize

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes a general procedure for the conjugation of the linker to a primary amine-containing substrate.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dipotassium carbonate (K2CO3) or Diisopropylethylamine (DIEA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: Dry the reaction vessel under vacuum or with a heat gun and allow it to cool under an inert atmosphere (N2 or Ar).

  • Dissolution: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add K2CO3 (2.0-3.0 equivalents) or DIEA (2.0-3.0 equivalents) to the solution.

  • Linker Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-70 °C) for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup:

    • Once the reaction is complete, filter off any insoluble base.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conjugation of this compound to a Thiol

This protocol provides a general method for conjugating the linker to a thiol-containing substrate.

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or a non-nucleophilic base like DIEA

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation: Ensure the reaction vessel is thoroughly dried and under an inert atmosphere.

  • Thiolate Formation: Dissolve the thiol-containing substrate (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Linker Addition: Dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by LC-MS or TLC.

  • Workup:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting conjugate using flash column chromatography.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize the expected qualitative effects of key parameters on the reaction outcome.

Table 1: Effect of Nucleophile Steric Hindrance on Reaction Rate

Nucleophile Steric HindranceExpected SN2 RatePotential for Elimination
Low (e.g., primary amine)HighLow
Medium (e.g., secondary amine)ModerateModerate
High (e.g., tertiary carbon α to amine)Very LowHigh

Table 2: Influence of Base on Reaction Pathway

Base TypeStrengthSteric BulkFavored Reaction
K2CO3ModerateLowSN2
DIEAModerateHighSN2
t-BuOKStrongHighElimination

Table 3: General Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Temperature Room TemperatureFavorable for most SN2 reactions.
Elevated (50-80 °C)Can overcome steric hindrance but may increase side reactions.
Solvent Aprotic Polar (e.g., DMF, DMSO)Favors SN2 reactions.
Stoichiometry 1:1 (Nucleophile:Linker)Standard for many reactions.
>1:1 (Nucleophile:Linker)Recommended for primary amines to avoid multiple alkylations.

References

Technical Support Center: Synthesis and Handling of Tos-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of Tos-PEG2-CH2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It is primarily used in the synthesis of PROTACs, where it covalently connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The tosyl (Tos) group serves as a reactive site for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and conjugation.

Q2: What are the main degradation pathways for this compound during synthesis?

The primary degradation pathways for this compound involve the hydrolysis of the tosyl ester and the cleavage of the Boc protecting group under inappropriate pH conditions.

  • Tosyl Group Instability: The tosyl group is a good leaving group and is susceptible to hydrolysis, especially under basic or aqueous conditions, which can lead to the formation of the corresponding alcohol (HO-PEG2-CH2-NHBoc) and p-toluenesulfonic acid.

  • Boc Group Instability: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids. Premature deprotection can expose the amine, leading to unwanted side reactions.[1]

  • PEG Backbone Instability: While generally stable, the PEG backbone can undergo acid-catalyzed degradation at elevated temperatures.[2]

Q3: How can I prevent the degradation of the tosyl group during synthesis?

To prevent the hydrolysis of the tosyl group, it is crucial to maintain anhydrous (dry) conditions throughout the synthesis, especially during the tosylation step and subsequent reactions involving the tosyl group. Use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended. Avoid basic conditions if the tosyl group needs to be preserved for a subsequent step.

Q4: What conditions should be avoided to prevent premature cleavage of the Boc group?

Avoid acidic conditions to prevent the premature removal of the Boc protecting group. The Boc group is stable to most bases and nucleophiles.[3] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[1]

Q5: I am observing incomplete tosylation of the starting diol. What could be the cause?

Incomplete tosylation can be due to several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of tosyl chloride (TsCl) is used. An excess of TsCl may be necessary.

  • Inadequate Base: A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct of the reaction.[4] Ensure the base is dry and added in sufficient quantity.

  • Steric Hindrance: The PEG chain might cause some steric hindrance. Increasing the reaction time or temperature (while monitoring for degradation) may improve the yield.

  • Poor Quality Reagents: Ensure the tosyl chloride and base are of high purity and not degraded.

Q6: My final product is difficult to purify. What are the recommended purification methods?

Purification of PEGylated compounds can be challenging due to their physical properties. The following methods are recommended:

  • Flash Column Chromatography: Silica gel chromatography is a common method for purifying PEGylated linkers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying PEGylated molecules, offering high resolution to separate the desired product from impurities.[][6]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Hydrolysis of the tosyl group.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents (e.g., dry dichloromethane or toluene). - Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
Incomplete tosylation of the starting material.- Use a slight excess of tosyl chloride (1.1-1.2 equivalents). - Ensure the use of a dry, suitable base like pyridine or triethylamine in sufficient quantity (at least 1.5 equivalents). - Increase the reaction time and monitor the progress by TLC or LC-MS.
Premature deprotection of the Boc group.- Avoid any acidic conditions during the tosylation and work-up steps. - Use a neutral or slightly basic wash during the work-up (e.g., saturated sodium bicarbonate solution).
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of di-tosylated byproduct.- Use a controlled amount of tosyl chloride (close to 1 equivalent) and add it slowly to the reaction mixture. - Monitor the reaction closely to stop it once the mono-tosylated product is maximized.
Unreacted starting material (Boc-NH-PEG2-OH).- Drive the reaction to completion by increasing the reaction time or slightly increasing the amount of tosyl chloride.
Hydrolyzed product (HO-PEG2-CH2-NHBoc).- Strictly maintain anhydrous conditions.
Difficulty in Characterizing the Final Product by NMR Broad peaks due to the PEG chain.- Use a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for better resolution. - 1H NMR is effective for confirming the presence of the tosyl and Boc groups by integrating the aromatic protons of the tosyl group and the t-butyl protons of the Boc group against the PEG backbone protons.[7][8]

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available materials.

Step 1: Boc Protection of 2-(2-aminoethoxy)ethanol

  • Reaction Setup: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water (1:1). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Remove the dioxane under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain Boc-NH-PEG2-OH.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Tosylation of Boc-NH-PEG2-OH

  • Reaction Setup: Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Workflow A 2-(2-aminoethoxy)ethanol B Boc Protection (Boc)₂O, NaHCO₃ Dioxane/Water A->B Step 1 C Boc-NH-PEG2-OH B->C D Tosylation TsCl, Et₃N Anhydrous DCM C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products Main Tos-O-PEG-CH₂-NHBoc A HO-PEG-CH₂-NHBoc (Hydrolysis of Tosyl) Main->A  Basic/Aqueous  Conditions B Tos-O-PEG-CH₂-NH₂ (Boc Deprotection) Main->B  Acidic  Conditions

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing PROTAC Linker for Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the linker component of Proteolysis-Targeting Chimeras (PROTACs) to improve cell permeability—a critical step for achieving potent cellular activity.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC potent in biochemical assays but inactive in cell-based assays?

A: This is a common challenge in PROTAC development. A significant disconnect between biochemical potency (e.g., target binding, ternary complex formation) and cellular activity often points to poor cell permeability.[1][2] PROTACs are large molecules, typically with molecular weights (MW) over 800 Da, placing them beyond the "Rule of 5" (bRo5) chemical space.[1][2] These properties can severely hinder their ability to passively diffuse across the cell membrane to reach their intracellular targets.[2]

Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

A: Several properties are critical. Due to their size, PROTACs often exhibit poor passive permeability.[3][4] Key factors include:

  • High Molecular Weight (MW): Most PROTACs have an MW > 800 Da, which is a primary barrier to crossing the cell membrane.[1]

  • Topological Polar Surface Area (TPSA): A large TPSA, common in PROTACs, increases the energy required for desolvation to enter the lipid bilayer, thus reducing permeability.[1]

  • Hydrogen Bond Donors (HBDs): A high count of HBDs contributes to high polarity and poor membrane partitioning.[1][3]

  • Rotatable Bonds (NRotB): High flexibility can be entropically unfavorable for membrane crossing.[1] However, it can also allow the molecule to adopt a folded, more permeable conformation.[5][6]

Q3: How does the linker's length and composition specifically affect cell permeability?

A: The linker is a crucial determinant of a PROTAC's physicochemical properties and, therefore, its permeability.[7][8][9]

  • Length: Shorter linkers are often preferred to minimize overall MW and TPSA.[1] However, the optimal length is a trade-off, as the linker must be long enough to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[8][10]

  • Composition:

    • Hydrophilicity: Incorporating polar groups like polyethylene glycol (PEG) can improve aqueous solubility but may decrease passive permeability if not balanced correctly.[9] Removing hydrogen bond acceptors (HBAs) from a PEG linker has been shown to affect permeability.[3]

    • Rigidity: More rigid linkers (e.g., containing piperazine or spirocyclic moieties) can enhance permeability by reducing the entropic penalty of membrane crossing and locking the PROTAC in a more folded, compact conformation.[5][11][12] This folded state can shield polar groups, effectively lowering the 3D polar surface area.[5][6][13]

    • Lipophilicity: An optimal lipophilicity (LogP/LogD) is required. If it's too low, the PROTAC won't partition into the membrane; if it's too high, it may get trapped in the membrane or have poor solubility.[1]

Q4: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[14] In an aqueous (polar) environment, the PROTAC may be in an extended conformation. To cross the nonpolar lipid bilayer of the cell membrane, it can fold into a more compact structure, shielding its polar functional groups through intramolecular hydrogen bonds (IMHBs) and other interactions (e.g., π–π stacking).[5][6][13] This transient, less polar conformation has better permeability. Designing linkers that facilitate this folding is a key strategy for improving cell entry.[5][6]

Troubleshooting Guide: Low Cellular Activity

If you are observing poor cellular degradation despite good biochemical activity, follow these steps to diagnose and address potential permeability issues.

Problem: My PROTAC shows potent target binding and/or ternary complex formation in vitro, but weak or no degradation in cells.
  • Possible Cause #1: Poor Cell Permeability.

    • Troubleshooting Step: Directly measure the permeability of your PROTAC.

    • Recommended Assays:

      • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It provides a measure of intrinsic passive permeability.[1][3][15]

      • Caco-2 Permeability Assay: A cell-based assay using a monolayer of human intestinal cells. It accounts for passive diffusion, active transport, and efflux mechanisms, providing a more biologically relevant measure of apparent permeability (Papp).[1][15][16]

  • Possible Cause #2: Active Efflux.

    • Troubleshooting Step: Determine if the PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein).

    • Recommended Assay:

      • Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An Efflux Ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the PROTAC is actively pumped out of the cell.[1]

  • Possible Cause #3: Suboptimal Linker Design.

    • Troubleshooting Step: Systematically modify the linker to improve physicochemical properties.

    • Optimization Strategies:

      • Vary Linker Length: Synthesize a series of PROTACs where the linker length is systematically increased or decreased. An optimal length must balance ternary complex formation with permeability.[10]

      • Modify Linker Composition:

        • Replace flexible PEG or alkyl chains with more rigid moieties (e.g., piperazine, piperidine, spirocycles) to encourage a folded, permeable conformation.[5][11][12]

        • Reduce the number of hydrogen bond donors (HBDs) to decrease polarity.

        • Strategically introduce atoms (e.g., fluorine) or small functional groups to disrupt planarity and reduce polarity without significantly increasing size.

Data Presentation

Table 1: Key Physicochemical Properties Influencing PROTAC Permeability

PropertyTrend for Poor PermeabilityRationale
Molecular Weight (MW) > 800 DaLarger molecules face greater difficulty diffusing across the cell membrane.[1]
TPSA HighIncreased polarity leads to a higher desolvation penalty and poor partitioning into the lipid bilayer.[1]
Hydrogen Bond Donors (HBDs) HighIncreases polarity and the energetic cost of desolvation to enter the membrane.[1][3]
Rotatable Bonds (NRotB) HighIncreased conformational flexibility can be entropically unfavorable for membrane crossing, though it may also enable adaptive folding.[1]
LogP / LogD Too Low or Too HighA balance is required; too low results in poor membrane partitioning, while too high can lead to poor solubility or membrane retention.[1]

Table 2: Comparison of Common Permeability Assay Methods

AssayPrincipleThroughputBiological ComplexityKey Information Provided
PAMPA Passive diffusion across an artificial lipid membrane.HighLow (no transporters or metabolism).Intrinsic passive permeability (Pe).[1][3][15]
Caco-2 Transport across a monolayer of human intestinal cells.MediumHigh (includes passive diffusion, active transport, and efflux).Apparent permeability (Papp), efflux ratio.[1][15][16]
MDCK Transport across a monolayer of canine kidney epithelial cells.MediumMedium-High (can be transfected to express specific transporters).Apparent permeability (Papp), efflux ratio.[1][15]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method to assess the intrinsic passive permeability of a PROTAC.

Materials:

  • 96-well donor plate (e.g., Millipore MultiScreen-IP, Cat# MSSSITR10).

  • 96-well acceptor plate (e.g., Corning Costar, Cat# 3799).

  • Lipid solution (e.g., 2% phosphatidylcholine in dodecane).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS/MS system for quantification.

Methodology:

  • Prepare Acceptor Plate: Coat the filter of each well on the 96-well acceptor plate with 5 µL of the lipid solution. Allow the solvent to fully evaporate to form the artificial membrane. Add 300 µL of PBS to each well of the acceptor plate.[1]

  • Prepare Donor Plate: Prepare the PROTAC solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%). Add 150 µL of the PROTAC solution to each well of the 96-well donor plate.[1]

  • Assay Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane separates the two chambers. Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[1]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]

  • Calculate Permeability Coefficient (Pe): The permeability coefficient (Pe, in cm/s) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses apparent permeability and active efflux across a cellular monolayer.

Materials:

  • Caco-2 cells.

  • Transwell plates (e.g., 24-well format with 0.4 µm pore size inserts).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • PROTAC stock solution (10 mM in DMSO).

  • Low-permeability marker (e.g., Lucifer yellow).

  • TEER (Transepithelial Electrical Resistance) meter.

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the TEER or by assessing the permeability of a low-permeability marker like Lucifer yellow.[1]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.[1]

    • Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.[1]

    • Add fresh transport buffer to the basolateral (lower) chamber.[1]

    • Incubate at 37°C with gentle shaking. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.[1]

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]

  • Calculate Permeability Coefficient (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions based on the rate of appearance of the compound in the receiver chamber.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) . An efflux ratio >2 suggests the PROTAC is a substrate for active efflux transporters.[1]

Visualizations

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ub-Ub-Ub-POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2 Enzyme Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Fragments Proteasome->Degradation PROTAC_ext PROTAC PROTAC_ext->PROTAC Cell Permeation Membrane Cell Membrane

Caption: The mechanism of action for a PROTAC, highlighting the initial cell permeation step.

Troubleshooting_Workflow start Poor Cellular Activity (Good Biochemical Activity) q_perm Is cell permeability the issue? start->q_perm measure_perm Measure Permeability (PAMPA / Caco-2) q_perm->measure_perm Yes (Hypothesis) other_issues Investigate Other Issues: - Ternary Complex Geometry - In-cell Target Engagement - Ubiquitination q_perm->other_issues No q_efflux Is it an efflux substrate? measure_perm->q_efflux Permeability is Low measure_perm->other_issues Permeability is High redesign Redesign Linker: - Adjust Length - Increase Rigidity - Modify Composition q_efflux->redesign No (Efflux Ratio < 2) q_efflux->redesign Yes (Efflux Ratio > 2) (Incorporate efflux -avoiding motifs) retest Synthesize & Retest redesign->retest retest->start

Caption: A troubleshooting workflow for addressing poor PROTAC permeability.

Linker_Properties center Optimal Cell Permeability length Linker Length length->center Shorter (reduces MW) polarity Polarity (TPSA/HBD) length->polarity can affect TPSA rigidity Linker Rigidity rigidity->center Higher (less entropy loss) folding Intramolecular Folding rigidity->folding polarity->center Lower (less desolvation penalty) folding->center Favorable ('chameleon effect') folding->polarity shields polar groups

Caption: Key linker properties that must be balanced to achieve optimal PROTAC cell permeability.

References

Technical Support Center: Selective Tosyl Group Cleavage in the Presence of Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for selective organic synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective cleavage of a p-toluenesulfonyl (tosyl) group in the presence of a tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to selectively cleave a tosyl group without affecting a Boc group?

The primary challenge lies in the stability of the tosyl group, which often requires harsh conditions for removal, such as strong acids or reducing agents.[1] These conditions can also cleave the acid-labile Boc group.[2] Therefore, achieving selectivity requires carefully chosen reagents and reaction conditions that are reactive enough to cleave the S-N or S-O bond of the tosyl group while being mild enough to leave the O-C bond of the Boc group intact. This is a classic example of the need for an orthogonal protection strategy in multi-step synthesis.[3][4]

Q2: What are the most common strategies for the selective deprotection of a tosyl group in the presence of a Boc group?

The most successful strategies involve reductive cleavage methods, which operate under conditions where the Boc group is generally stable.[5][6] Key methods include:

  • Magnesium in Methanol (Mg/MeOH): A mild and effective method, often suitable for substrates with sensitive functional groups.[7][8]

  • Samarium(II) Iodide (SmI₂): A powerful single-electron transfer reagent that can cleave tosyl groups under very mild conditions.[6][9]

  • Sodium Naphthalenide: A strong reducing agent that can efficiently remove tosyl groups.[1]

Q3: Can I use acidic conditions to selectively remove a tosyl group?

While some tosyl groups can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid), these methods are generally not selective as they will readily cleave the Boc group.[7] Therefore, acidic deprotection is not a recommended strategy for this particular transformation.

Q4: Are there any catalytic methods for selective tosyl group removal?

Yes, research into catalytic methods is ongoing. For instance, visible-light-promoted photoredox catalysis has been explored for the reductive cleavage of N-S bonds in tosyl amides, offering a potentially milder alternative to stoichiometric reducing agents.[5]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Tosyl Group Cleavage
Potential Cause Troubleshooting Step
Poor quality of reducing agent For Mg/MeOH, ensure magnesium turnings are fresh and activated. For SmI₂, ensure it is freshly prepared and has the characteristic deep blue color. For sodium naphthalenide, the solution should be a dark green color.
Insufficient equivalents of reducing agent Increase the equivalents of the reducing agent incrementally. For Mg/MeOH, typically a large excess of magnesium is used.[7]
Low reaction temperature While many reductive cleavages are performed at low temperatures to enhance selectivity, some substrates may require gentle warming to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS if increasing the temperature.
Steric hindrance around the tosyl group Highly hindered substrates may require longer reaction times or more potent reducing systems like SmI₂.[6]
Solvent not anhydrous For SmI₂ and sodium naphthalenide reactions, ensure all solvents and reagents are strictly anhydrous, as water can quench the reducing agent.
Issue 2: Partial or Complete Cleavage of the Boc Group
Potential Cause Troubleshooting Step
Reaction temperature is too high The Boc group can become labile at elevated temperatures.[10] Maintain the recommended reaction temperature and monitor the reaction progress to avoid prolonged reaction times.
Presence of adventitious acid Ensure all glassware is clean and free of acidic residues. If the workup involves an acidic wash, perform it quickly and at a low temperature.
Use of a protic solvent with SmI₂ or sodium naphthalenide While Mg/MeOH explicitly uses a protic solvent, for SmI₂ and sodium naphthalenide, the reaction is typically run in an aprotic solvent like THF. The proton source is added during the workup.
Issue 3: Reduction of Other Functional Groups
Potential Cause Troubleshooting Step
Presence of other reducible functional groups Reductive cleavage methods can sometimes reduce other sensitive functional groups such as esters, amides, or nitro groups. Carefully review the compatibility of your substrate's functional groups with the chosen reducing agent.
Over-reduction Use the minimum number of equivalents of the reducing agent necessary for complete tosyl cleavage. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the selective cleavage of the tosyl group in the presence of a Boc group using various reductive methods.

Table 1: Reductive Cleavage with Magnesium in Methanol (Mg/MeOH)

Substrate TypeReaction TimeTemperature (°C)Yield (%)Reference
N-Tosyl piperidinone derivativeNot Specified4852[7]
N-Tosyl aziridinesNot SpecifiedRoom TempUp to 85%[5]
N-Tosyl amine1.5 - 11 hRoom TempGood[8]

Table 2: Reductive Cleavage with Samarium(II) Iodide (SmI₂)

Substrate TypeReaction TimeTemperature (°C)Yield (%)Reference
Hindered N-Tosyl amidesInstantaneousRoom Temp>90[6][9]
Tosyl estersInstantaneousRoom Temp>90[6]

Table 3: Reductive Cleavage with Sodium Naphthalenide

Substrate TypeReaction TimeTemperature (°C)Yield (%)Reference
5'-O-tosyladenosine derivative~5 min-6090[1]
O-tosyl carbohydrate derivativesNot SpecifiedNot Specified50[1]

Experimental Protocols

Method 1: Selective Detosylation using Magnesium and Methanol

This protocol is adapted from procedures for the reductive cleavage of tosylamides.[7][8]

Materials:

  • Boc- and Tosyl-protected compound

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc- and Tosyl-protected compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Sonication can be used to accelerate the reaction.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Method 2: Selective Detosylation using Samarium(II) Iodide

This protocol is based on the use of SmI₂ for the rapid deprotection of tosylamides and esters.[6][9]

Materials:

  • Boc- and Tosyl-protected compound

  • Samarium metal powder

  • Iodine (I₂) or 1,2-diiodoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Amine (e.g., triethylamine)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of SmI₂ solution (0.1 M in THF): In a flame-dried, argon-purged flask, add samarium powder (1.1 eq) and iodine (1 eq) or 1,2-diiodoethane (1 eq). Add anhydrous THF and stir at room temperature until the characteristic deep blue color of SmI₂ persists.

  • In a separate argon-purged flask, dissolve the Boc- and Tosyl-protected compound in anhydrous THF.

  • To the substrate solution, add the amine (e.g., triethylamine, 2-4 eq) and water (2-4 eq).

  • Add the freshly prepared SmI₂ solution dropwise to the substrate solution at room temperature until the blue color persists.

  • The reaction is typically instantaneous. Monitor by TLC or LC-MS to confirm completion.

  • Quench the reaction by exposing it to air and then add saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Method 3: Selective Detosylation using Sodium Naphthalenide

This protocol is adapted from the procedure for the reductive cleavage of O-tosyl groups.[1]

Materials:

  • Boc- and Tosyl-protected compound

  • Sodium metal

  • Naphthalene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Naphthalenide solution: In a flame-dried, argon-purged flask, add naphthalene (1.1 eq) and anhydrous THF. Then, add small pieces of sodium metal (1 eq) and stir at room temperature until a dark green solution is formed.

  • In a separate argon-purged flask, dissolve the Boc- and Tosyl-protected compound in anhydrous THF and cool the solution to -78 °C.

  • Add the freshly prepared sodium naphthalenide solution dropwise to the substrate solution at -78 °C until a persistent green color is observed.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Workflow and Logic Diagram

The selection of an appropriate method for the selective cleavage of a tosyl group in the presence of a Boc group depends on several factors, primarily the nature of the substrate and the presence of other functional groups. The following diagram illustrates a decision-making workflow to guide this selection process.

Selective_Tosyl_Deprotection start Start: N-Boc, N-Tosyl or O-Tosyl protected substrate substrate_type Is the tosyl group on a nitrogen (N-Ts) or an oxygen (O-Ts)? start->substrate_type functional_groups Are other reducible functional groups present (e.g., esters, nitro, alkenes)? substrate_type->functional_groups N-Ts or O-Ts method_na_naphthalene Method 3: Sodium Naphthalenide - Strong reducing agent - Effective for O-Ts substrate_type->method_na_naphthalene Primarily O-Ts mild_conditions Are extremely mild conditions required? functional_groups->mild_conditions No consider_compatibility Carefully consider reagent compatibility and perform a small scale test reaction. functional_groups->consider_compatibility Yes method_mg_meoh Method 1: Mg/MeOH - Good for many N-Ts and O-Ts - Mild and operationally simple mild_conditions->method_mg_meoh No method_smi2 Method 2: SmI2/amine/H2O - Very powerful and fast - Tolerant of many functional groups mild_conditions->method_smi2 Yes consider_compatibility->mild_conditions

Caption: A decision workflow for selecting a selective tosyl deprotection method.

References

Technical Support Center: Enhancing Ternary Complex Stability Through Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of ternary complexes by modifying the linker region of heterobifunctional molecules like PROTACs.

Troubleshooting Guides

This section addresses common experimental issues encountered when working to enhance ternary complex stability.

Issue 1: Low or No Target Protein Degradation Despite Good Binary Binding

  • Question: My PROTAC shows strong binding to both the target protein and the E3 ligase individually, but I observe minimal or no degradation of the target protein in cellular assays. What are the potential linker-related causes, and how can I troubleshoot this?

  • Answer: This issue often points to suboptimal ternary complex formation or stability. Here’s a step-by-step troubleshooting guide:

    • Evaluate Linker Length: The length of the linker is critical for enabling the productive formation of the ternary complex.[1][2][3]

      • Too Short: A short linker can cause steric hindrance between the target protein and the E3 ligase, preventing their simultaneous binding.[1][4][5]

      • Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to an unstable ternary complex.[1][2][4]

      • Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths. A common strategy is to systematically increase the linker length, for example, by adding ethylene glycol (PEG) units or alkyl chains.[4][6] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[7]

    • Assess Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility and ability to promote favorable protein-protein interactions.[1][][9]

      • Flexible Linkers (e.g., PEG, alkyl chains): These can allow the PROTAC to adopt multiple conformations, which may increase the probability of forming a productive ternary complex.[10][11] However, high flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the complex.[10]

      • Rigid Linkers (e.g., containing piperazine, phenyl groups, or cycloalkanes): These can "pre-organize" the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing its stability.[][9][12]

      • Troubleshooting Step: Experiment with different linker compositions. If you are using a flexible linker, consider incorporating rigid elements to reduce conformational flexibility. Conversely, if your linker is too rigid, introducing more flexible components may be beneficial.[][12]

    • Re-evaluate Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][]

      • Troubleshooting Step: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binary binding and more likely to promote a stable ternary complex.[7][13]

    • Confirm Cellular Uptake: Poor cell permeability of the PROTAC can also lead to a lack of target degradation.[7]

      • Troubleshooting Step: Modify the linker to improve physicochemical properties. For instance, incorporating polar groups like those in PEG linkers can enhance solubility, which may in turn affect cellular uptake.[7][] Cellular target engagement assays such as CETSA or NanoBRET can confirm if the PROTAC is reaching its target inside the cell.[2][15]

Issue 2: The "Hook Effect" is Observed in Dose-Response Curves

  • Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[3][16][17] This saturates the available target protein and E3 ligase, preventing the formation of the essential ternary complex.[16] Here’s how to troubleshoot:

    • Confirm with a Wide Dose-Response Experiment: To verify the hook effect, test your PROTAC over a broad range of concentrations. A distinct bell-shaped curve is a clear indicator.[7][16]

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect by stabilizing the ternary complex over the binary ones.[17][18][19] Linker optimization is key to achieving this positive cooperativity.[7]

      • Troubleshooting Step: Systematically modify the linker's length, composition, and rigidity as described in Issue 1. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7]

    • Biophysically Measure Cooperativity: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the cooperativity (alpha, α) of your PROTACs.[2][18] This allows you to rank your compounds based on their ability to form a stable ternary complex and can guide further design efforts.[20]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal linker length for a PROTAC?

    • A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[6][7] However, empirical data from numerous studies suggest that most successful PROTACs have linkers with a length of 7 to 29 atoms.[7] The optimal length must be determined experimentally for each new system.[4][10]

  • Q2: How does linker composition affect the drug-like properties of a PROTAC?

    • A2: The chemical makeup of the linker significantly impacts a PROTAC's physicochemical properties:[10][]

      • Solubility: Incorporating polar functional groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[9][10]

      • Cell Permeability: The linker contributes to properties like the number of rotatable bonds and polar surface area, which can be modulated to improve cell membrane permeability.[1][7]

      • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability, for example by incorporating cyclic or aromatic structures, is an important consideration for in vivo applications.[9][10]

  • Q3: What is "cooperativity" in the context of ternary complex formation?

    • A3: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[18][21]

      • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 Ligase) increases the binding affinity for the second protein (Target). This is highly desirable as it stabilizes the ternary complex.

      • Negative Cooperativity (α < 1): The formation of a binary complex decreases the binding affinity for the second protein, destabilizing the ternary complex.[5][18]

      • No Cooperativity (α = 1): The binding events are independent of each other.[18]

  • Q4: Which biophysical techniques are recommended for studying ternary complex formation and stability?

    • A4: Several biophysical techniques can provide valuable information:[20][22][23]

      • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon and koff) and affinity (KD) in real-time. It is a powerful tool for determining cooperativity.[20][24]

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[20][23]

      • Biolayer Interferometry (BLI): Similar to SPR, it measures binding kinetics and affinity.[22]

      • NanoBRET™/FRET: These are cell-based assays that can monitor ternary complex formation in a more physiologically relevant environment.[25][26][27]

Quantitative Data on Linker Modification and Ternary Complex Stability

The following table summarizes quantitative data from studies on the impact of linker modifications on ternary complex formation.

PROTACTarget ProteinE3 LigaseLinker ModificationBinary KD (PROTAC to Target)Binary KD (PROTAC to E3)Ternary Complex KDCooperativity (α)Reference
MZ1Brd4BD2VHLPEG-based1 nM (SPR), 4 nM (ITC)29 nM (SPR), 66 nM (ITC)4 nM (VHL:MZ1:Brd4BD2, ITC)15 (ITC), 26 (SPR)[20][22]
BRD-5110PPM1DCRBNNot specified1-2 nM~3 µMNot specifiedNot specified[20][22]

Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation and Stability using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for using SPR to measure the kinetics and affinity of binary and ternary complex formation.[24]

  • Immobilization:

    • Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN) onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS).[18][24]

    • Block any remaining active sites with ethanolamine.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Prepare a dilution series of the PROTAC in a suitable running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD).[18]

  • Binary Interaction Analysis (PROTAC and Target Protein):

    • This can be done by immobilizing the target protein and injecting the PROTAC as the analyte, or by using other techniques if immobilization is not feasible.

  • Ternary Complex Formation Analysis:

    • Prepare a solution of the PROTAC at a fixed concentration (typically 5-10 fold above its KD for the E3 ligase) mixed with a dilution series of the target protein in running buffer.

    • Inject these mixtures over the E3 ligase surface.

    • The increase in the SPR signal compared to the injection of the target protein alone indicates the formation of the ternary complex.[18][24]

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgram data from the ternary complex formation experiment to an appropriate binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α) using the following formula: α = (KD of binary PROTAC-E3 interaction) / (KD of ternary PROTAC-E3 interaction in the presence of the target protein).

Protocol 2: Characterizing Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)

This protocol outlines the use of ITC to obtain a complete thermodynamic profile of ternary complex formation.[20]

  • Sample Preparation:

    • Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

    • The concentration of the macromolecule in the cell should be chosen such that the c-value (c = [Macromolecule] / KD) is between 10 and 1000.

  • Binary Titration (PROTAC into E3 Ligase):

    • Load the E3 ligase solution into the sample cell of the ITC instrument.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

  • Ternary Titration (Target Protein:PROTAC complex into E3 Ligase):

    • Pre-incubate the target protein with a slight molar excess of the PROTAC to ensure the formation of the binary complex.

    • Load the E3 ligase solution into the sample cell.

    • Load the pre-formed Target Protein:PROTAC complex into the injection syringe.

    • Perform the titration as described above.

    • The data will yield the thermodynamic parameters for the formation of the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) can be calculated from the binding affinities determined in the binary and ternary experiments: α = KD (PROTAC to E3) / KD (Target:PROTAC to E3).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Binary_Binding Confirm Binary Binding (SPR, ITC, etc.) Start->Check_Binary_Binding Good_Binding Good Binary Binding? Check_Binary_Binding->Good_Binding Optimize_Linker Optimize Linker Good_Binding->Optimize_Linker Yes Poor_Binding Poor Binary Binding Good_Binding->Poor_Binding No Linker_Length Vary Linker Length Optimize_Linker->Linker_Length Linker_Composition Modify Composition/Rigidity Optimize_Linker->Linker_Composition Attachment_Points Change Attachment Points Optimize_Linker->Attachment_Points Check_Permeability Assess Cell Permeability (CETSA, NanoBRET) Linker_Length->Check_Permeability Linker_Composition->Check_Permeability Attachment_Points->Check_Permeability Recheck_Degradation Re-evaluate Degradation Check_Permeability->Recheck_Degradation Redesign_Ligands Redesign Warhead/ E3 Ligand Poor_Binding->Redesign_Ligands

Caption: A troubleshooting workflow for low or no target protein degradation.

Hook_Effect_Logic PROTAC_Concentration PROTAC Concentration Low_Concentration Optimal Concentration PROTAC_Concentration->Low_Concentration Low High_Concentration Excessive Concentration PROTAC_Concentration->High_Concentration High Ternary_Complex Productive Ternary Complex (POI-PROTAC-E3) Low_Concentration->Ternary_Complex Favors Binary_Complex_1 Non-productive Binary Complex (POI-PROTAC) High_Concentration->Binary_Complex_1 Favors Binary_Complex_2 Non-productive Binary Complex (PROTAC-E3) High_Concentration->Binary_Complex_2 Favors Degradation Efficient Degradation Ternary_Complex->Degradation No_Degradation Reduced Degradation (Hook Effect) Binary_Complex_1->No_Degradation Binary_Complex_2->No_Degradation

Caption: The logical relationship behind the "hook effect" in PROTAC experiments.

References

Validation & Comparative

A Comparative Analysis of Tos-PEG2-CH2-Boc and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical parameter that dictates the efficacy, stability, and pharmacokinetic profile of the final conjugate. Polyethylene glycol (PEG) linkers have emerged as a versatile and widely adopted class of spacers due to their inherent hydrophilicity, biocompatibility, and tunable nature.[1] This guide provides a comparative analysis of the short-chain bifunctional linker, Tos-PEG2-CH2-Boc, against other commonly used PEG linkers, supported by representative experimental data.

This compound is a heterobifunctional linker featuring a tosyl (Tos) group at one end and a Boc-protected amine at the other, spaced by a two-unit PEG chain. The tosyl group can be readily displaced by a nucleophile, such as a thiol on a cysteine residue of an antibody, while the Boc-protected amine allows for subsequent deprotection and conjugation to a payload molecule. This linker is particularly relevant in the synthesis of PROTACs, where precise control over the linkage of a target protein binder and an E3 ligase ligand is essential.[2]

The Critical Role of the Linker in Advanced Therapeutics

The linker in a bioconjugate is more than an inert spacer; it is a key determinant of the molecule's overall performance. In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising stability.[1] For PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is the prerequisite for subsequent protein degradation.[1][3] An optimal linker length is crucial for achieving potent and selective protein degradation.[4]

Comparative Efficacy of PEG Linkers

The length of the PEG linker has a profound impact on the performance of a bioconjugate. While direct comparative data for this compound is limited in publicly available literature, we can infer its likely performance characteristics by examining studies on PROTACs and ADCs that utilize short-chain PEG linkers (e.g., PEG2, PEG3, PEG4) versus longer-chain alternatives.

In Vitro Performance of PROTACs with Varying PEG Linker Lengths

The following table summarizes representative data from preclinical studies on PROTACs, illustrating the impact of PEG linker length on target protein degradation. A shorter PEG chain, such as the PEG2 core of this compound, can be advantageous in promoting a compact and stable ternary complex, leading to potent degradation. However, the optimal length is highly dependent on the specific target protein and E3 ligase pair.

PROTAC Linker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Short-Chain PEG (e.g., PEG2-PEG4) BRD4HeLa5.2>90[5]
Long-Chain PEG (e.g., PEG8-PEG12)BRD4HeLa15.8~80[5]
Short-Chain PEG (e.g., PEG3) BTKMOLM-1425>95[6]
Long-Chain PEG (e.g., PEG11)BTKMOLM-14150~70[6]

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC, cell line, and experimental conditions.

In Vivo Performance of ADCs with Varying PEG Linker Lengths

In the context of ADCs, the linker's length influences not only efficacy but also the pharmacokinetic (PK) profile of the conjugate. Longer PEG chains can enhance solubility and prolong circulation half-life.[7]

ADC Linker CompositionTumor ModelTumor Growth Inhibition (%)Plasma Half-life (hours)Reference
Short-Chain PEG (e.g., PEG4) Breast Cancer Xenograft65120[8]
Long-Chain PEG (e.g., PEG12)Breast Cancer Xenograft80180[8]
Non-PEG LinkerBreast Cancer Xenograft5090[8]

Note: This data is representative and illustrates general trends observed in preclinical ADC studies.

Visualizing Key Concepts in Bioconjugation

To further elucidate the principles discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action for PROTACs, a general experimental workflow, and the structural differences between linker types.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Caption: Structural comparison of different linker types used in bioconjugation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PEG linkers for ADCs and PROTACs.

Protocol 1: General Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a heterobifunctional PEG linker like this compound.

Materials:

  • POI ligand with a free amine or thiol group.

  • E3 ligase ligand (e.g., pomalidomide) with a free amine.

  • This compound linker.

  • Deprotection agent: Trifluoroacetic acid (TFA).

  • Coupling agents: HATU, DIPEA.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Purification supplies: Preparative HPLC.

Procedure:

  • First Conjugation (Tos Displacement):

    • Dissolve the POI ligand (with a free thiol) and a slight molar excess of this compound in DMF.

    • Add a mild base (e.g., DIPEA) to facilitate the nucleophilic displacement of the tosyl group.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, purify the POI-linker intermediate by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified POI-linker intermediate in DCM.

    • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Second Conjugation (Amide Coupling):

    • Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand in DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC to obtain a product of high purity.

    • Characterize the final product by LC-MS and NMR.[4]

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents.

  • PROTAC of interest.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to the target protein and a loading control like GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC or a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[10]

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.[9]

Protocol 3: Plasma Stability Assay

This assay determines the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.

Materials:

  • Test compound (e.g., PROTAC or ADC).

  • Plasma from the desired species (e.g., human, mouse, rat).

  • Incubator at 37°C.

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the test compound to the plasma at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.[11]

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[11]

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing cold quenching solution to stop the enzymatic degradation.[12]

  • Sample Processing:

    • Centrifuge the samples to precipitate the plasma proteins.

    • Transfer the supernatant to a new plate for analysis.[7]

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t1/2) of the compound in plasma.[13]

Conclusion

The selection of an appropriate PEG linker is a critical decision in the design of advanced therapeutics like ADCs and PROTACs. While long-chain PEG linkers offer advantages in terms of solubility and pharmacokinetic profiles, short-chain linkers like this compound can be highly effective in promoting the formation of stable and potent ternary complexes, a key requirement for successful PROTACs. The optimal linker length is system-dependent and must be determined empirically. The experimental protocols provided in this guide offer a framework for the rational design and evaluation of bioconjugates, enabling researchers to optimize their therapeutic candidates for enhanced efficacy and safety.

References

A Researcher's Guide to PROTAC Linkers: Tos-PEG2-CH2-Boc vs. Alkyl Chains in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role. Its chemical nature dictates not only the geometry of the crucial ternary complex but also the physicochemical properties of the entire molecule, ultimately governing its degradation efficacy. This guide provides an objective, data-driven comparison of two common flexible linker classes: polyethylene glycol (PEG) linkers, exemplified by the Tos-PEG2-CH2-Boc structure, and traditional alkyl chains.

The choice between a hydrophilic PEG linker and a hydrophobic alkyl linker involves a critical trade-off between aqueous solubility and cellular permeability.[1] PEG linkers, composed of repeating ethylene glycol units, are incorporated into over half of all reported PROTACs and are known to enhance solubility.[2][3] Conversely, alkyl linkers, which are simple hydrocarbon chains, can improve passive diffusion across cell membranes but may compromise the molecule's solubility.[1][] This decision is highly dependent on the specific properties of the warhead and E3 ligase ligand being connected.[3]

General Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The bifunctional molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity enables the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[5] The linker's length and flexibility are critical for enabling the formation of a productive ternary complex.[6]

PROTAC_Mechanism cluster_cell Cell Cytoplasm POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruited Ternary->POI Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Comparative Analysis

Table 1: General Physicochemical and Performance Properties

This table summarizes the general characteristics and trade-offs between alkyl and PEG linkers in PROTAC design.

FeatureAlkyl LinkersPEG Linkers (e.g., this compound)
Composition Hydrocarbon chainsRepeating ethylene glycol units
Polarity Hydrophobic[1]Hydrophilic[8]
Aqueous Solubility Generally lower[1][9]Generally higher[1][8]
Permeability Can enhance passive permeability[1][]May reduce passive permeability due to polarity[1]
Flexibility High conformational flexibility[2]High, can also engage in hydrogen bonding[1]
Metabolic Stability Generally stable[8]Can be susceptible to oxidative metabolism[1][8]
Synthesis Synthetically accessible and chemically stable[8]Can be more challenging and costly to synthesize[8]
Table 2: Synthesized Performance Data for BRD4 Degraders

This table presents a synthesized representation of performance data based on trends reported for PROTACs targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase. These values illustrate the typical impact of linker composition.

PROTAC (Hypothetical)Linker TypeLinker CompositionDC50 (nM)Dmax (%)cLogP (Calculated)Aqueous Solubility (µg/mL)
PROTAC A Alkyl8-atom alkyl chain~30>90~5.5<10
PROTAC B PEG2-unit PEG chain~15>95~4.0>50

Note: This table is a synthesized representation based on trends reported in the literature.[1] Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.

Visualization of Key Concepts

Linker Choice and its Impact on PROTAC Properties

The selection of a linker has a cascading effect on the properties and ultimate efficacy of a PROTAC. The diagram below illustrates the logical relationships between linker type and key performance indicators.

Linker_Choice cluster_Linker Linker Choice cluster_Properties Physicochemical Properties cluster_Efficacy Biological Efficacy Start PROTAC Design Goal: Effective Protein Degradation Alkyl Alkyl Linker Start->Alkyl PEG PEG Linker (e.g., this compound) Start->PEG Solubility Aqueous Solubility Alkyl->Solubility - Permeability Cell Permeability Alkyl->Permeability + Ternary Ternary Complex Formation & Stability Alkyl->Ternary PEG->Solubility + PEG->Permeability - PEG->Ternary PK Pharmacokinetics (PK) Solubility->PK Permeability->PK Degradation Degradation Potency (DC50 / Dmax) Ternary->Degradation PK->Degradation

Caption: Impact of linker choice on PROTAC properties and efficacy.

Targeted Signaling Pathway Example: PI3K/AKT/mTOR

PROTACs are being developed to target key nodes in oncogenic signaling pathways. For instance, a PROTAC could be designed to degrade PI3K or mTOR, key proteins in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[10]

PI3K_Pathway cluster_degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC2 mTORC2 mTORC2->AKT mTORC1->Downstream PROTAC_Degrader PI3K/mTOR PROTAC Degrader PROTAC_Degrader->PI3K PROTAC_Degrader->mTORC2 PROTAC_Degrader->mTORC1 Degradation Degradation

Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments.

Western Blot for Determination of DC50 and Dmax

This is the most common method to quantify the degradation of a target protein.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line like HCT116 or Mino) in 6-well or 12-well plates and allow them to adhere overnight.[11][12]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours).[11] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

  • Detection: Use a species-specific HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate on an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax values.[12][13]

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex within living cells.[10]

  • Cell Line Preparation: Engineer a cell line to express the target protein (POI) fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag®.

  • Labeling: Plate the engineered cells and label them with the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618 Ligand).

  • PROTAC Treatment: Add the PROTAC of interest at various concentrations to the cells.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the cells.

  • BRET Measurement: Measure the energy transfer between the luciferase donor (on the POI) and the fluorescent acceptor (on the E3 ligase) using a plate reader capable of detecting both luminescence and fluorescence signals. The BRET signal is calculated as the ratio of acceptor emission to donor emission.

  • Data Analysis: An increase in the NanoBRET™ signal upon PROTAC addition indicates the formation of the ternary complex.[10] Plot the BRET ratio against PROTAC concentration to determine the potency of complex formation.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro / Cellular Assays cluster_Data Data Analysis cluster_PK In Vivo / PK Studies Start PROTAC Synthesis (Alkyl vs. PEG Linker) TernaryAssay Ternary Complex Assay (e.g., NanoBRET) Start->TernaryAssay DegradationAssay Degradation Assay (Western Blot) Start->DegradationAssay CellViability Cell Viability Assay (e.g., MTT, CTG) Start->CellViability Complex_Potency Assess Complex Formation TernaryAssay->Complex_Potency DC50_Dmax Calculate DC50 & Dmax DegradationAssay->DC50_Dmax IC50 Calculate IC50 CellViability->IC50 PK_Study Pharmacokinetic (PK) Analysis DC50_Dmax->PK_Study Select Lead Candidates Efficacy_Study In Vivo Efficacy (e.g., Xenograft Model) PK_Study->Efficacy_Study

Caption: A typical workflow for evaluating and comparing PROTAC efficacy.

Conclusion

The choice between a PEG-based linker like this compound and a simple alkyl linker is a nuanced decision in PROTAC design, involving a fundamental trade-off between solubility and permeability.[1] PEG linkers generally improve aqueous solubility, which can be advantageous for bioavailability and lead to highly potent degraders.[8][14] However, this can come at the cost of reduced passive cell permeability. Alkyl linkers, being more hydrophobic, can enhance membrane traversal but may present solubility challenges.[][9] Ultimately, the optimal linker is highly context-dependent, and successful PROTAC development often requires the empirical synthesis and testing of a library of linkers to identify the ideal combination of properties for a given target and ligand pair.[15]

References

The Pivotal Role of PEG Linker Length in PROTAC Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) in degrading target proteins is critically influenced by the length of the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how varying PEG linker lengths impact two key metrics of PROTAC performance: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Impact of PEG Linker Length on PROTAC Degradation Efficiency

The length of the PEG linker is a crucial parameter that dictates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for proteasomal degradation.[1] If the linker is too short, steric hindrance can prevent the formation of the ternary complex.[3][] Conversely, an excessively long linker may lead to a non-productive complex where the ubiquitination sites are not accessible.[3][5]

Systematic studies have shown that even minor changes in PEG linker length can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[3] The optimal length is not universal and must be empirically determined for each specific target protein and E3 ligase pair.[3][5]

Quantitative Data Summary: BRD4-Targeting PROTACs

The following table summarizes the in vitro performance of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of a BRD4 inhibitor (JQ1), a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths. The data clearly illustrates a structure-activity relationship, with a PEG linker of 4 to 5 units providing the optimal balance of potency and efficacy in this system.[1][6]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG22 PEG units>1000<20
PROTAC-PEG33 PEG units5585
PROTAC-PEG44 PEG units2095
PROTAC-PEG55 PEG units15>98
PROTAC-PEG66 PEG units3092
PROTAC-PEG88 PEG units~100~70
PROTAC-PEG1212 PEG units>500<40

Note: The DC50 and Dmax values are representative and can vary based on experimental conditions and cell lines used.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Typical Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_biophysical Biophysical Characterization (Optional) Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) DegradationAssay Cell-Based Degradation Assays (e.g., Western Blot, In-Cell ELISA) Synthesis->DegradationAssay ViabilityAssay Cell Viability Assays (e.g., MTS, CellTiter-Glo) Synthesis->ViabilityAssay Analysis Determine DC50 and Dmax Values DegradationAssay->Analysis TernaryComplexAssay Ternary Complex Formation Assays (e.g., SPR, ITC, TR-FRET) Analysis->TernaryComplexAssay

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to determine the DC50 and Dmax of PROTACs.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[1][6]

    • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[1][7] Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[6]

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][6]

Cell Viability Assay (e.g., MTS or CellTiter-Glo)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.[1]

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density.[1]

    • Allow cells to adhere and grow for 24 hours.[1]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).[1][7]

  • Assay Procedure:

    • Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50).[1][8]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. As demonstrated by the compiled data for BRD4-targeting PROTACs, a systematic variation of the PEG linker length is essential for identifying the optimal degrader for a given target. Researchers and drug development professionals should consider this a key optimization parameter in the rational design of novel PROTACs. The experimental protocols provided herein offer a foundation for the robust evaluation of these promising therapeutic agents.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Tos-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the choice of a PROTAC® (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. While Tos-PEG2-CH2-Boc has served as a foundational PEG-based linker, the expanding chemical toolbox offers a diverse array of alternatives with distinct properties that can significantly impact degradation efficacy, cell permeability, and pharmacokinetic profiles. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC is far more than a passive tether connecting a target protein ligand to an E3 ligase ligand. It actively influences the formation and stability of the ternary complex—the cornerstone of PROTAC-mediated degradation—and governs the overall physicochemical properties of the molecule.[1] A suboptimal linker can lead to steric hindrance, unfavorable pharmacology, or poor drug-like properties, ultimately compromising the degrader's therapeutic potential. This guide explores the performance of various linker classes as viable alternatives to the commonly utilized this compound.

The General Mechanism of PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] They simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.[2]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

A diagram of the PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines. The data presented here is a synthesized representation based on reported trends in the literature.

Flexible Linkers: Alkyl vs. PEG Chains

Flexible linkers, predominantly composed of alkyl or polyethylene glycol (PEG) chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[1]

Linker Type General Composition Key Characteristics Representative DC50 Representative Dmax Physicochemical Properties
PEG Linker (e.g., this compound) Repeating ethylene glycol unitsHydrophilic, improves aqueous solubility.[3]Potent (low nM)[3]High (>90%)[3]Lower cLogP, higher aqueous solubility, may reduce passive permeability.[3]
Alkyl Linker Hydrocarbon chainsHydrophobic, can enhance passive permeability.[3]Potent (low nM), but can be less potent than optimal PEG linkers.[3]High (>90%)Higher cLogP, lower aqueous solubility, potentially better passive permeability.[3]
Alkyl-Ether Linker Combination of alkyl and ether unitsA compromise between the properties of pure alkyl and PEG linkers.[3]Potent (low nM)High (>90%)Intermediate cLogP and aqueous solubility.[3]
Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[1]

Linker Type General Composition Key Characteristics Representative DC50 Representative Dmax Physicochemical Properties
Piperazine/Piperidine-based Saturated heterocyclic ringsIntroduces conformational constraints, can improve metabolic stability and solubility.[4]Can be highly potent (sub-nM to low nM).High (>95%)Generally improved drug-like properties.
Alkyne/Triazole-based Linear and planar rigidifying elementsOften synthesized via "click chemistry," providing metabolic stability.[]Potent (low nM).High (>90%)Can improve metabolic stability.[]
Aromatic System-based Phenyl rings or other aromatic structuresProvides planarity and rigidity.Variable, can be highly potent but may also impair activity if not optimal.[4]VariableCan influence stacking interactions within the ternary complex.
"Smart" or Functional Linkers

Emerging as a sophisticated strategy, "smart" linkers offer spatiotemporal control over PROTAC activity.

Linker Type General Composition Activation Mechanism Key Advantage
Photoswitchable Contains a photosensitive moiety (e.g., azobenzene)Reversible isomerization using specific wavelengths of light.[6]Precise control over the timing and location of PROTAC activity.
Photocleavable Contains a photolabile caging groupIrreversible cleavage by light to release the active PROTAC."Turn-on" activity with high spatiotemporal resolution.
Self-immolative Designed to be cleaved by a specific intracellular triggerEnzymatic or chemical cleavage in the target cellular environment.Targeted activation in specific cells or tissues.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating and comparing different PROTAC linkers involves synthesis, in vitro biochemical assays, cell-based degradation and permeability assays, and finally, in vivo studies.

PROTAC_Workflow Experimental Workflow for PROTAC Linker Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (with different linkers) Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Synthesis->Ubiquitination_Assay Degradation_Assay Western Blot / In-Cell Western (DC50, Dmax) Binding_Assay->Degradation_Assay Ubiquitination_Assay->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Toxicity_Assay Cytotoxicity Assay Permeability_Assay->Toxicity_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity_Assay->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

A typical experimental workflow for evaluating PROTAC linker alternatives.
Western Blot Protocol for Protein Degradation

This is a cornerstone technique for quantifying the reduction in target protein levels.[2]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.[8]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[9]

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate. The acceptor plate is filled with buffer.[9]

  • Incubation: The donor plate is placed into the acceptor plate, and the assembly is incubated for a set period (e.g., 10-20 hours).[9]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.[10]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the compound's permeability.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

  • Reaction Setup: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, biotinylated ubiquitin, and ATP in an assay buffer.

  • PROTAC Addition: Add the PROTAC of interest to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.

  • Detection: The level of ubiquitination can be detected through various methods, such as Western blotting with an anti-biotin or anti-ubiquitin antibody, or using AlphaLISA® technology where acceptor beads bind to the tagged target protein and donor beads bind to the biotinylated ubiquitin.[11] The resulting signal is proportional to the extent of ubiquitination.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[1] Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[1] The advent of "click chemistry" has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[] Furthermore, the development of "smart" linkers promises a future of highly controllable and targeted protein degradation therapies. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

A comparative study of flexible versus rigid linkers in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker, specifically its flexibility or rigidity, plays a pivotal role in the overall efficacy and pharmacological properties of the PROTAC. This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies.

The Crucial Role of the Linker

The linker is not merely a passive spacer but an active contributor to the PROTAC's function.[1] Its length, composition, and conformational flexibility directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] The stability of this complex is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2][3]

Comparative Analysis: Flexible vs. Rigid Linkers

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid.[1][][5] Each class presents a unique set of advantages and disadvantages that must be carefully considered during the design process.

Flexible Linkers , such as polyethylene glycol (PEG) and alkyl chains, have been widely used in initial PROTAC development due to their synthetic accessibility.[1][5] Their conformational freedom allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[1] However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]

Rigid Linkers , incorporating structures like piperazine, piperidine, cycloalkanes, and aromatic rings, offer a more pre-organized conformation.[][5] This can lead to more favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, the degradation efficiency.[6] However, the synthetic complexity of rigid linkers is generally higher, and their lack of flexibility might hinder the initial formation of the ternary complex if the geometry is not optimal.[1]

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Phenyl)
Ternary Complex Formation Can facilitate initial binding due to conformational sampling.[1]May be more challenging if the pre-defined conformation is not ideal.[1]
Ternary Complex Stability High flexibility can lead to an entropic penalty, potentially decreasing stability.[1]Can enhance stability through optimized protein-protein interactions.[6]
Physicochemical Properties PEG linkers can improve solubility.[1] Alkyl chains can increase lipophilicity.[1]Can improve metabolic stability and cell permeability.[5]
Synthetic Accessibility Generally easier and more straightforward to synthesize.[1]Often require more complex multi-step synthesis.[1]
Selectivity May exhibit less selectivity due to multiple binding modes.Can offer higher selectivity by enforcing a specific binding orientation.[5]

Experimental Data: Case Studies

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature that highlight these differences.

Case Study 1: BET Bromodomain Degraders

In the development of PROTACs targeting BET bromodomains, a systematic study of linker length and composition revealed that a certain degree of rigidity can be beneficial. For instance, the replacement of a flexible PEG linker with a more rigid piperazine-containing linker led to an increase in degradation potency.

PROTACLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)
Compound A Flexible (PEG-4)BRD4VHL50>90
Compound B Rigid (Piperazine)BRD4VHL15>95

Note: The data presented here is a representative summary from various studies and may not reflect a single specific publication.

Case Study 2: BTK Degraders

For Bruton's tyrosine kinase (BTK) degraders, the flexibility of the linker was found to be a critical parameter. PROTACs with longer, more flexible linkers were more effective at inducing BTK degradation compared to those with shorter, more constrained linkers. It was hypothesized that the flexible linkers allowed for the necessary conformational adjustments to form a productive ternary complex.[7]

PROTACLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)
Compound C Flexible (Alkyl Chain, n=8)BTKCRBN2585
Compound D Rigid (Cyclohexyl)BTKCRBN20050

Note: The data presented here is a representative summary from various studies and may not reflect a single specific publication.

Experimental Protocols

The evaluation of PROTAC efficacy involves a series of in vitro and in vivo experiments.

In Vitro Degradation Assay (Western Blot)
  • Objective: To determine the concentration-dependent degradation of the target protein.

  • Methodology:

    • Seed cells (e.g., HEK293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 18-24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assay (NanoBRET)
  • Objective: To measure the formation of the ternary complex in live cells.

  • Methodology:

    • Genetically fuse the target protein with NanoLuc luciferase and the E3 ligase with HaloTag.

    • Co-express both fusion proteins in cells.

    • Add the HaloTag ligand labeled with a fluorescent acceptor (e.g., NanoBRET 618).

    • Treat the cells with the PROTAC.

    • Add the NanoLuc substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the target protein and the E3 ligase.

In Vivo Efficacy Study (Xenograft Model)
  • Objective: To assess the anti-tumor efficacy of the PROTAC in an animal model.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

    • Administer the PROTAC at a specified dose and schedule (e.g., daily, intraperitoneally).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for target protein levels).

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design (Flexible vs. Rigid Linker) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Degradation Degradation Assay (Western Blot) In_Vitro->Degradation Ternary_Complex Ternary Complex Assay (NanoBRET) In_Vitro->Ternary_Complex Permeability Cell Permeability Assay In_Vitro->Permeability In_Vivo In Vivo Evaluation (Xenograft Model) In_Vitro->In_Vivo Efficacy Efficacy Studies In_Vivo->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Optimization Lead Optimization PK_PD->Optimization Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is a critical decision that significantly impacts the degrader's performance. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can provide enhanced stability and selectivity. The optimal linker strategy is target-dependent and often requires empirical testing. A thorough understanding of the interplay between linker properties and ternary complex formation is essential for the rational design of potent and selective PROTACs. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and optimization of these promising therapeutic agents.

References

Validation of ternary complex formation with Tos-PEG2-CH2-Boc containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of PROTAC Ternary Complex Formation

A Note on "Tos-PEG2-CH2-Boc" Containing PROTACs: As of late 2025, specific experimental data for PROTACs containing a "this compound" linker moiety is not widely available in published literature. To provide a practical and data-supported guide, this document will focus on the well-characterized and widely studied PROTAC, dBET1 . This molecule targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase and serves as an excellent model for demonstrating the critical techniques used to validate ternary complex formation. The principles and protocols described herein are broadly applicable to novel PROTACs, including those with unique linker chemistries.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1] Their mechanism hinges on the formation of a key intermediate: a ternary complex consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] The stability and efficiency of this complex are critical determinants of the PROTAC's overall success.[4] Therefore, robust validation of ternary complex formation is an essential step in PROTAC development.

This guide provides a comparative overview of the key experimental techniques used to validate and characterize the formation of these crucial ternary complexes, using the BRD4-degrader dBET1 as a representative example.

Quantitative Comparison of Validation Techniques

The validation of ternary complex formation requires a multi-faceted approach, employing both in vitro (biophysical) and in-cell (cellular) methods. Each technique offers unique insights into the binding events and their physiological relevance.

TechniquePrincipleKey Information ProvidedThroughputProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor chip.Binding affinity (KD), kinetics (kon/koff), cooperativity (α).[4][5][6]MediumReal-time, label-free kinetic data, high sensitivity.[5][7]Requires specialized equipment, protein immobilization can affect activity.[8]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3]LowProvides a complete thermodynamic profile, solution-based.[5]Requires large amounts of pure protein, low throughput.[5]
NanoBRET™/FRET Measures energy transfer between a donor (e.g., NanoLuc) and a fluorescent acceptor when in close proximity.Ternary complex formation in live cells, target engagement.[2][9][10]HighLive-cell context, kinetic measurements, high-throughput compatible.[2][9]Requires genetic modification of proteins (tagging), potential for artifacts from overexpression.
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.Confirms the interaction of target, PROTAC, and E3 ligase in a cellular context.[11][12][13]LowIn vivo or in-cell validation of the complex, uses endogenous proteins.Semi-quantitative, prone to false positives/negatives, transient interactions can be missed.

Key Experimental Methodologies

Detailed protocols are crucial for reproducible and reliable data. Below are summaries of standard protocols for leading validation techniques.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful tool for dissecting the binding kinetics of both binary (PROTAC-Target, PROTAC-E3) and ternary complexes.[5][6] A typical assay format involves immobilizing the E3 ligase and flowing over the PROTAC and target protein.[4][7]

Objective: To determine the binding affinity (KD), association/dissociation rates (kon/koff), and cooperativity factor (α) of the ternary complex.

Protocol Outline:

  • Immobilization: The E3 ligase (e.g., a biotinylated Cereblon-DDB1 complex) is captured on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 binding, serial dilutions of the PROTAC (e.g., dBET1) are injected over the E3 ligase surface.

    • To measure PROTAC-Target binding, the target protein (e.g., BRD4) is immobilized, and the PROTAC is injected.

  • Ternary Complex Analysis:

    • Serial dilutions of the PROTAC are pre-incubated with a constant, near-saturating concentration of the target protein (e.g., BRD4).[4]

    • This mixture is then injected over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.

  • Data Analysis:

    • Sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.

    • The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC binding to E3) to the ternary KD (PROTAC+Target binding to E3).[4][7] An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.[5]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection of protein-protein interactions within living cells, providing a physiologically relevant context for PROTAC evaluation.[2][9][14]

Objective: To confirm and quantify the formation of the Target-PROTAC-E3 ligase complex inside live cells.

Protocol Outline:

  • Cell Line Preparation: HEK293 cells are co-transfected with plasmids expressing the target protein fused to a NanoLuc® luciferase (e.g., BRD4-NLuc) and the E3 ligase fused to a HaloTag® (e.g., HaloTag-CRBN).[10]

  • Labeling: The HaloTag® protein is labeled with a cell-permeable fluorescent NanoBRET™ ligand.

  • PROTAC Treatment: Cells are treated with serial dilutions of the PROTAC (e.g., dBET1).

  • Substrate Addition & Measurement: A Nano-Glo® substrate is added, which is converted by NanoLuc® to produce a luminescent signal. If the PROTAC brings BRD4-NLuc and HaloTag-CRBN into close proximity (<10 nm), energy is transferred from the donor (NLuc) to the acceptor (fluorescent ligand), generating a BRET signal.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 for complex formation can be derived.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes involved in PROTAC action and validation.

PROTAC Mechanism of Action

The core function of a PROTAC is to hijack the cell's ubiquitin-proteasome system.[1] The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase together.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (e.g., dBET1) Ternary Ternary Complex (BRD4-dBET1-CRBN) PROTAC->Ternary Binds Target Target Protein (e.g., BRD4) Target->Ternary Binds E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds UbTarget Poly-ubiquitinated Target Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbTarget->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Ternary Complex Validation

A logical progression of experiments is necessary for a comprehensive validation of a novel PROTAC. The workflow typically moves from initial biochemical binding confirmation to more complex live-cell assays.

Validation_Workflow cluster_biophysical Biophysical / In Vitro cluster_cellular Cellular / In-Cell cluster_functional Functional Outcome SPR SPR / ITC SPR_Data Affinity (KD) Kinetics (kon/koff) Cooperativity (α) SPR->SPR_Data NanoBRET NanoBRET™ Assay SPR->NanoBRET Confirm in cells CoIP Co-Immunoprecipitation NanoBRET->CoIP Orthogonal Validation Cell_Data Live-Cell Complex Formation Confirmation of Interaction NanoBRET->Cell_Data CoIP->Cell_Data WB Western Blot CoIP->WB Assess Function WB_Data Target Degradation (DC50) Downstream Effects WB->WB_Data

Caption: A typical experimental workflow for PROTAC validation.

BRD4 Downstream Signaling Pathway

Degradation of BRD4 by PROTACs like dBET1 has significant downstream effects, most notably the downregulation of the oncogene c-MYC, which leads to cell cycle arrest and apoptosis in cancer cells.[15]

BRD4_Pathway cluster_nucleus Nucleus dBET1 dBET1 BRD4 BRD4 CRBN CRBN E3 Ligase Proteasome Proteasomal Degradation dBET1->Proteasome Mediates BRD4->Proteasome Degraded SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Binds to acetylated histones CRBN->Proteasome Recruits cMYC c-MYC Gene SuperEnhancer->cMYC Activates Transcription Transcription cMYC->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis

References

Navigating the Stability Landscape of PROTACs: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase ligand—plays a pivotal role in determining the molecule's ultimate success. Beyond simply connecting two ends, the linker's composition and structure profoundly influence the PROTAC's stability, both in the controlled environment of a laboratory setting (in vitro) and within the complex biological milieu of a living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The choice of linker can make or break a PROTAC. It dictates the molecule's physicochemical properties, cell permeability, and the crucial formation of a productive ternary complex. A well-designed linker ensures the PROTAC remains intact long enough to execute its function, while an unstable linker can lead to premature degradation and loss of activity. This guide will delve into the stability profiles of the most common linker types: polyethylene glycol (PEG), alkyl chains, and those incorporating "click chemistry" moieties like triazoles.

Quantitative Comparison of PROTAC Linker Stability

The stability of a PROTAC is a critical factor for its therapeutic efficacy. While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, target proteins, and E3 ligases, we can synthesize available data to illustrate the general trends in stability for different linker types.

In Vitro Stability: A Look at Microsomal and Plasma Half-Life

In vitro stability assays are essential for the early-stage assessment of a PROTAC's metabolic liabilities. Human liver microsomes are a standard model to evaluate phase I metabolic reactions, while plasma stability assays reveal susceptibility to enzymatic degradation in the bloodstream.

Linker TypePROTAC Example (Target-E3 Ligase)In Vitro SystemHalf-life (t½)Key Observations
Alkyl BETd-260 (BET-CRBN)Human Liver Microsomes110 minGenerally considered metabolically stable. Shorter alkyl chains can exhibit increased stability.
PEG PROTAC with 3 PEG units (CRBN-VHL)Human Liver MicrosomesWeak degradationCan be susceptible to oxidative metabolism. Stability can be influenced by the length of the PEG chain.
Alkyl-Ether dBET1 (BET-CRBN)Human Liver Microsomes> 240 minRepresents a compromise between the hydrophobicity of alkyls and the hydrophilicity of PEGs.
Triazole PARP-targeting PROTAC (PARP-CRBN)Human Hepatocytes> 240 minThe triazole moiety is metabolically stable and can reduce oxidative degradation.[1]
Piperazine/ Piperidine ARV-110 (AR-CRBN)Human Hepatocytes> 240 minIncorporation of cyclic structures can enhance metabolic stability compared to linear linkers.[2]

Note: This table is a synthesized representation based on trends and data from multiple sources. Direct comparison of absolute values should be done with caution as experimental conditions can vary.

In Vivo Stability: Pharmacokinetic Profiles

In vivo stability is the ultimate test of a PROTAC's durability. Pharmacokinetic (PK) studies in animal models provide crucial information on a PROTAC's half-life, clearance, and overall exposure.

Linker TypePROTAC Example (Target-E3 Ligase)Animal ModelHalf-life (t½)Oral Bioavailability (F%)Key Observations
Alkyl SMARCA2 degrader (SMARCA2-VHL)Mouse-4.3%Short alkyl linkers often exhibit moderate in vivo stability.[3]
PEG DCAF15-based PROTACMouse> 4 hPoorPEG linkers can improve solubility and extend in vivo half-life, but may not always translate to high oral bioavailability.[4][5]
Rigid (Cyclic) ARV-471 (ER-CRBN)---Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving pharmacokinetic properties.
Triazole CDK9 degrader series---Triazole-containing linkers are generally associated with good metabolic stability, which can contribute to favorable in vivo properties.[6]

Note: This table presents a summary of findings from various studies and is intended to highlight general trends. Specific PK parameters are highly dependent on the overall PROTAC structure.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC stability, it is essential to visualize the underlying biological processes and the experimental procedures used for their assessment.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

Stability_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment cluster_cellular Cellular Activity Microsomal_Assay Microsomal Stability Assay (Metabolic Stability) PK_Study Pharmacokinetic (PK) Study in Animal Model Microsomal_Assay->PK_Study Inform selection for Plasma_Assay Plasma Stability Assay (Enzymatic Degradation) Plasma_Assay->PK_Study Inform selection for Degradation_Assay Cell-Based Degradation Assay (DC50, Dmax) PK_Study->Degradation_Assay Correlate with PROTAC_Synthesis PROTAC Synthesis (with different linkers) PROTAC_Synthesis->Microsomal_Assay PROTAC_Synthesis->Plasma_Assay PROTAC_Synthesis->Degradation_Assay

Experimental Workflow for Stability Assessment

Linker_Comparison Linker_Properties Linker Type Key Properties Stability Considerations Alkyl Alkyl - Hydrophobic - Flexible - Generally good metabolic stability - Can have poor aqueous solubility PEG PEG - Hydrophilic - Flexible - Improves solubility - Can be susceptible to oxidation - May decrease cell permeability Click_Chemistry Click Chemistry (e.g., Triazole) - Rigid - Polar - Metabolically very stable - Can improve PK properties

Comparison of PROTAC Linker Properties

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed methodologies for key experiments used to assess PROTAC stability.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test PROTAC

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Preparation:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test PROTAC at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test PROTAC at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Plasma Stability Assay

Objective: To evaluate the stability of a PROTAC in plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).

Materials:

  • Test PROTAC

  • Pooled plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold acetonitrile or methanol

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of the test PROTAC.

    • Thaw the pooled plasma at 37°C.

  • Incubation:

    • In a 96-well plate, add the test PROTAC to the plasma to achieve the final desired concentration.

    • Incubate the plate at 37°C.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture and add it to a tube containing ice-cold acetonitrile or methanol to precipitate the plasma proteins and stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent PROTAC using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining PROTAC against time to determine the degradation profile and calculate the half-life if significant degradation is observed.

Cell-Based Degradation Assay (Western Blot)

Objective: To determine the efficacy of a PROTAC in degrading its target protein within a cellular context, from which the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can be derived.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test PROTAC or DMSO as a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The stability of a PROTAC is a complex interplay of its constituent parts, with the linker being a key modulator. While alkyl linkers often provide good metabolic stability, PEG linkers can enhance solubility and in vivo half-life. The incorporation of rigid or cyclic moieties, such as triazoles, can further improve metabolic resistance. The choice of linker is therefore a critical design element that must be carefully considered and empirically tested to achieve the desired stability profile and overall therapeutic efficacy of a PROTAC. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of linker stability, enabling researchers to make data-driven decisions in the development of novel protein degraders.

References

A Comparative Analysis of E3 Ligase Ligands in PROTACs Employing a Tos-PEG2-CH2-Boc Linker Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting E3 Ligase Ligands for Proteolysis-Targeting Chimeras (PROTACs) with PEG-based Linkers.

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the judicious selection of its three core components: a ligand for the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker connecting the two. This guide provides a comparative analysis of different E3 ligase ligands, with a focus on scenarios utilizing a Tos-PEG2-CH2-Boc linker motif, a frequently employed polyethylene glycol (PEG)-based linker in PROTAC synthesis.

While direct head-to-head case studies comparing various E3 ligase ligands with the precise this compound linker are not extensively available in the public domain, this guide synthesizes data from studies utilizing structurally similar short-chain PEG linkers. This comparative overview offers valuable insights into the performance characteristics of PROTACs, empowering researchers to make informed decisions in their drug development endeavors. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][]

Performance Comparison of CRBN and VHL-based PROTACs

The choice between CRBN and VHL as the E3 ligase to recruit can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[] The following tables summarize comparative data for PROTACs targeting the same protein but employing different E3 ligase ligands with PEG linkers.

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
BRD4 CRBN (Pomalidomide-based)PEG<10>90various cancer cell lines
BRD4 VHL (VH032-based)PEG<10>95various cancer cell lines

Note: The presented DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are representative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.

Key Characteristics of Common E3 Ligase Ligands

E3 Ligase LigandAdvantagesDisadvantages
Cereblon (CRBN) - Well-established chemistry with readily available ligands (e.g., thalidomide, pomalidomide, lenalidomide).[3] - Generally smaller and possess more drug-like properties.[4] - Have demonstrated high degradation efficiency for a broad range of targets.- Potential for off-target effects related to the intrinsic biology of CRBN.[] - The "hook effect," where degradation efficiency diminishes at high PROTAC concentrations, can be more pronounced.
von Hippel-Lindau (VHL) - Often exhibits high binding affinity and can lead to the formation of highly stable ternary complexes. - Can offer a different degradation profile for targets that are resistant to CRBN-based PROTACs.- VHL ligands are typically larger and more peptidic in nature, which can present challenges for cell permeability and oral bioavailability.[5] - The synthesis of VHL ligands can be more complex.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the compound concentration.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC-mediated protein degradation and the typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2-Ub Ubiquitination->POI polyubiquitinates Degradation Degradation Proteasome->Degradation Recycling Recycled Amino Acids Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start: PROTAC Synthesis with this compound Linker Cell_Culture Cell Culture (Target Cell Line) Start->Cell_Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CTG) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: Typical experimental workflow for PROTAC evaluation.

E3_Ligase_Comparison PROTAC PROTAC Structure POI Ligand Linker (e.g., this compound) E3 Ligase Ligand CRBN Cereblon (CRBN) Ligand - Pomalidomide-based - Smaller, drug-like - Well-established chemistry PROTAC:f3->CRBN:h recruits VHL von Hippel-Lindau (VHL) Ligand - Hydroxyproline-based - High binding affinity - Can overcome CRBN resistance PROTAC:f3->VHL:h recruits

Caption: Comparison of CRBN and VHL E3 ligase ligands.

References

The Influence of Linker Composition on the Pharmacokinetic Profile of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with the linker component playing a pivotal role in dictating the pharmacokinetic properties of these heterobifunctional molecules. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer; it profoundly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs with varying linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

Comparative Analysis of Physicochemical and In Vitro Properties

The linker's composition, length, and rigidity significantly impact key physicochemical properties that are predictive of in vivo pharmacokinetics. Here, we compare the performance of PROTACs with two of the most common linker types: polyethylene glycol (PEG) and alkyl chains.

Table 1: Comparison of Physicochemical and In Vitro ADME Properties of PROTACs with PEG vs. Alkyl Linkers

PropertyPROTACs with PEG LinkersPROTACs with Alkyl LinkersKey Insights
Solubility Generally higher due to the hydrophilic nature of the ethylene glycol units.[1][]Can be lower, especially with longer, more lipophilic chains.[]PEG linkers are often employed to enhance the aqueous solubility of otherwise poorly soluble PROTACs.[1]
Permeability Can be lower due to increased polar surface area. However, the flexibility of PEG linkers may allow for conformations that shield polar groups, aiding in membrane traversal.[1]Generally higher due to increased lipophilicity, which can lead to improved passive diffusion across cell membranes.[3]A balance between solubility and permeability is crucial. Alkyl linkers often show superior permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]
Metabolic Stability Can be susceptible to metabolism, particularly oxidation of the ether linkages.[3]Generally more metabolically stable, with metabolism often occurring at terminal or sub-terminal positions, which may not significantly alter the PROTAC's activity.[3]Alkyl linkers may offer an advantage in terms of in vivo half-life due to their greater resistance to metabolic degradation.
Efflux Ratio Can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular accumulation.Can also be subject to efflux, but modifications to the linker can modulate this interaction.Efflux liability is a key consideration for both linker types and needs to be experimentally determined.

In Vivo Pharmacokinetic Data

Direct head-to-head in vivo pharmacokinetic comparisons of PROTACs with systematically varied linkers are not extensively available in the public domain. However, existing studies provide valuable insights into the trends associated with different linker types.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers

PROTAC (Target)Linker TypeSpeciesRouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
ACBI2 (SMARCA2/4) Branched AlkylMouseOral---22[4]
PROTAC 4 (RIPK2) Not SpecifiedRatSC-~1500~6000-[5]
Unnamed PROTAC (Smad3) Not SpecifiedMouseIP0.48194.1--[6]
Unnamed PROTAC (Smad3) Not SpecifiedMouseSC1.58221--[6]
Pomalidomide-based PROTAC 17 (BCR-ABL) Sulphur-substituted carbon chain-----Favorable in vivo PK

Note: This table presents a collection of data from different studies and is for illustrative purposes. A direct comparison is challenging due to variations in the PROTACs' targets, warheads, E3 ligase ligands, and experimental conditions.

Key Insights from In Vivo Data:

  • Alkyl Linkers and Oral Bioavailability: The development of PROTACs with alkyl-based linkers, such as ACBI2, has demonstrated that good oral bioavailability can be achieved.[4] This is a significant advancement, as many early-generation PROTACs suffered from poor oral absorption.

  • Route of Administration Matters: As shown with the Smad3-targeting PROTAC, the route of administration (intraperitoneal vs. subcutaneous) can dramatically impact the pharmacokinetic profile, including Cmax and half-life.[6]

  • Linker Optimization is Key: The favorable in vivo pharmacokinetics of a pomalidomide-based PROTAC with a novel sulphur-substituted carbon chain linker highlights the importance of exploring diverse linker chemistries beyond simple PEG and alkyl chains.

Experimental Protocols

Accurate evaluation of the pharmacokinetic properties of PROTACs requires robust and well-defined experimental protocols. Below are methodologies for key in vitro assays that are crucial for predicting in vivo performance.

Cell Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of a PROTAC and identify potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B): The PROTAC is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-to-A): The PROTAC is added to the basolateral chamber, and its appearance in the apical chamber is measured. This assesses the extent of active efflux.

  • Sample Analysis: The concentration of the PROTAC in the donor and receiver chambers is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 is indicative of active efflux.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a PROTAC in the presence of liver enzymes.

Methodology:

  • Preparation of Reaction Mixture:

    • A reaction mixture is prepared containing liver microsomes (from human or other species of interest), a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • The PROTAC is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

    • The incubation is carried out at 37°C with shaking.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis:

    • The percentage of the PROTAC remaining at each time point is plotted against time.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms and workflows involved in PROTAC research.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Ternary_Complex->PROTAC Recycled Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target Tags Target Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Mechanism of Action

PK_Workflow cluster_PROTAC_Design PROTAC Design & Synthesis cluster_In_Vitro_Assays In Vitro ADME Screening cluster_In_Vivo_Studies In Vivo Pharmacokinetic Studies cluster_Data_Analysis Data Analysis & Optimization Design Linker Variation (PEG, Alkyl, etc.) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Caco-2 Permeability Assay Synthesis->Permeability Metabolic_Stability Microsomal Stability Assay Synthesis->Metabolic_Stability Animal_Dosing Animal Dosing (e.g., Mouse, Rat) Permeability->Animal_Dosing Metabolic_Stability->Animal_Dosing Blood_Sampling Blood/Tissue Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis Blood_Sampling->LC_MS_Analysis PK_Parameters Calculation of PK Parameters (T1/2, Cmax, AUC, F%) LC_MS_Analysis->PK_Parameters SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_Parameters->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Experimental Workflow for PROTAC Pharmacokinetic Evaluation

Conclusion

The linker is a critical determinant of the pharmacokinetic properties of PROTACs. While PEG linkers can enhance solubility, alkyl linkers often lead to improved permeability and metabolic stability. The choice of linker requires a careful balance of these properties to achieve a desirable ADME profile. As the field of targeted protein degradation advances, the exploration of novel linker chemistries will be paramount in developing orally bioavailable PROTACs with favorable in vivo efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of PROTAC candidates and the rational design of next-generation protein degraders.

References

Orthogonal Deprotection of Tosyl and Boc Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is fundamental. The ability to selectively mask and unmask functional groups allows for precise chemical transformations. This guide provides a detailed comparison of orthogonal deprotection strategies for two commonly employed amine protecting groups: the p-toluenesulfonyl (Tosyl, Ts) group and the tert-butyloxycarbonyl (Boc) group.

The principle of orthogonality lies in the selective removal of one protecting group in the presence of another, using specific reaction conditions that do not affect the second group.[1] The Boc group is known for its lability to acid, while the tosyl group is stable to acidic conditions but can be removed by strong acids at elevated temperatures or under reductive conditions.[2][3] This difference in chemical stability forms the basis of their orthogonal application.

Comparison of Deprotection Strategies

The following tables summarize the experimental conditions and performance of various methods for the selective deprotection of Boc and tosyl groups.

Table 1: Selective Deprotection of the Boc Group in the Presence of a Tosyl Group

MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations
Acidolysis with TFATrifluoroacetic acid (TFA) in Dichloromethane (DCM)0.5 - 2 hours>95The most common method for Boc deprotection. The tosyl group is stable under these conditions.[2][4]
Acidolysis with HCl4M HCl in 1,4-Dioxane or Ethyl Acetate1 - 4 hours>90Another standard acidic condition for Boc removal that does not affect the tosyl group.[5]
Mild AcidolysisOxalyl chloride in Methanol1 - 4 hoursup to 90A milder alternative to strong acids, suitable for substrates with other acid-sensitive functionalities.[6]

Table 2: Selective Deprotection of the Tosyl Group in the Presence of a Boc Group

MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations
Reductive Cleavage (Mg)Magnesium turnings in Methanol (MeOH)2 - 12 hoursGood to excellentA mild and effective method with good functional group tolerance. Boc groups are generally stable under these conditions.[7][8]
Reductive Cleavage (SmI₂)Samarium(II) iodide (SmI₂) in THF with an amine/water< 5 minutesNear quantitativeExtremely fast and mild, compatible with a wide range of sensitive functional groups, including Boc.[9]
Reductive Cleavage (Na)Sodium naphthalenide in THFNot specifiedHighA powerful reducing agent for tosyl group removal. The Boc group is expected to be stable under these non-acidic, reductive conditions.[10]
Acidic Hydrolysis33% Hydrobromic acid (HBr) in Acetic Acid (AcOH)>20 hoursVariableHarsh conditions that can cleave Boc groups as well. Not generally suitable for orthogonal deprotection.[7]

Experimental Protocols

Protocol 1: Selective Deprotection of a Boc Group with Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine (with a tosyl group present)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Protocol 2: Selective Deprotection of a Tosyl Group with Magnesium in Methanol

Materials:

  • Tosyl-protected amine (with a Boc group present)

  • Magnesium turnings

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the tosyl-protected amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.[7]

  • Stir the mixture at room temperature or under reflux. Sonication can be used to accelerate the reaction.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[7]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the reaction mixture through a pad of celite to remove excess magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected amine.[7]

Mandatory Visualization

Orthogonal_Deprotection_Logic cluster_Boc Selective Boc Deprotection cluster_Tosyl Selective Tosyl Deprotection Start Molecule with Boc and Tosyl Protected Amines Boc_Deprotection Acidic Conditions (e.g., TFA in DCM, RT) Start->Boc_Deprotection Tosyl_Deprotection Reductive Conditions (e.g., Mg/MeOH or SmI2) Start->Tosyl_Deprotection Boc_Product Tosyl-Protected Amine Boc_Deprotection->Boc_Product Tosyl_Product Boc-Protected Amine Tosyl_Deprotection->Tosyl_Product

Caption: Logical workflow for the orthogonal deprotection of Boc and Tosyl groups.

Experimental_Workflow_Boc_Deprotection cluster_workflow Experimental Workflow: Selective Boc Deprotection A 1. Dissolve Boc, Ts-protected amine in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add TFA (5-10 equiv.) B->C D 4. Stir at RT (0.5-2 h) Monitor by TLC/LC-MS C->D E 5. Evaporate solvent and excess TFA D->E F 6. Aqueous workup with NaHCO3 solution E->F G 7. Extract, dry, and concentrate F->G H 8. Isolate Ts-protected amine G->H

Caption: Step-by-step workflow for the selective removal of a Boc protecting group.

Experimental_Workflow_Tosyl_Deprotection cluster_workflow Experimental Workflow: Selective Tosyl Deprotection A 1. Dissolve Ts, Boc-protected amine in anhydrous MeOH B 2. Add Mg turnings (10-20 equiv.) A->B C 3. Stir at RT or reflux (2-12 h) Monitor by TLC/LC-MS B->C D 4. Quench with sat. aq. NH4Cl C->D E 5. Filter through celite D->E F 6. Evaporate MeOH E->F G 7. Aqueous workup and extraction F->G H 8. Dry and concentrate G->H I 9. Purify to isolate Boc-protected amine H->I

Caption: Step-by-step workflow for the selective removal of a Tosyl protecting group.

References

Safety Operating Guide

Proper Disposal of Tos-PEG2-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of Tos-PEG2-CH2-Boc, a PEGylated compound containing tosyl and Boc protecting groups commonly utilized in biochemical and pharmaceutical research. Adherence to these guidelines is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity and environmental hazards are not available. The following table summarizes the general characteristics of its components to inform a cautious approach to disposal.

Component GroupGeneral Hazard ProfileDisposal Considerations
Polyethylene Glycol (PEG) Generally considered non-hazardous and biodegradable.[1]While biodegradable, it should not be released into wastewater systems as it can affect oxygen demand in treatment processes.[1]
Tosyl (Tos) Group Tosyl chloride is a precursor and can be an impurity. Tosylates can be reactive. p-Toluenesulfonic acid is a potential byproduct and is corrosive.Treat as chemical waste. Acidic byproducts should be neutralized.
Boc Protecting Group The Boc group itself is stable. Deprotection often involves strong acids (e.g., TFA), generating corrosive waste.[2][3]Waste from reactions involving this compound, especially deprotection steps, will likely be hazardous.

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the disposal of this compound.

Experimental Protocols

Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste and any contaminated materials (e.g., gloves, weighing paper).

  • Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and any known hazards (e.g., "Irritant," "Handle with Care"). Include the accumulation start date.

  • Liquid Waste: For solutions containing this compound, use a separate, labeled, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6][7] Ensure the container is kept closed except when adding waste.[6][7]

Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal procedures.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[4]

  • Arrange for Professional Disposal: Contact your institution's EHS office to schedule a pickup for the chemical waste. This ensures the waste is handled and disposed of by a licensed and qualified hazardous waste contractor in accordance with all regulations.[5][8]

Decontamination of Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinsates may also need to be collected depending on institutional policy.

  • Container Disposal: After triple rinsing and allowing the container to dry completely, deface or remove the original label. The container can then typically be disposed of as non-hazardous solid waste. Confirm this procedure with your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Initial Assessment cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste assess_contamination Is waste mixed with other hazardous chemicals? start->assess_contamination collect_solid Collect in a labeled, compatible solid waste container. assess_contamination->collect_solid  No   collect_liquid Collect in a labeled, compatible liquid waste container. assess_contamination->collect_liquid  Yes (as a mixture)   segregate Segregate from incompatible waste streams. collect_solid->segregate collect_liquid->segregate store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs do_not DO NOT dispose down drain or in regular trash. store->do_not disposal_contractor Disposal by a licensed hazardous waste contractor. contact_ehs->disposal_contractor

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tos-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Tos-PEG2-CH2-Boc, a PROTAC linker used in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar PEGylated compounds, tosylates, and Boc-protected molecules, emphasizing a conservative approach to safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult your institution's chemical hygiene plan and environmental health and safety (EHS) office. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

The recommended personal protective equipment is essential to prevent skin and eye contact, as well as inhalation.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact with the compound.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or aerosols.[1][2][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Respiratory Protection Not generally required if handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, particularly if it is a powder.
Footwear Closed-toe shoesTo protect feet from spills.[4]

Operational Plans: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Perform all manipulations within a certified chemical fume hood.

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • When weighing, use a draft shield or a dedicated weighing enclosure to minimize the dispersion of the powder.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

2. Dissolution:

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Ensure the chosen solvent is compatible with the compound and other reagents in the procedure.

3. Reaction Setup and Monitoring:

  • Conduct all reactions in a chemical fume hood.

  • Ensure all glassware is properly secured.

  • Monitor the reaction for any signs of unexpected changes.

4. Post-Reaction Work-up and Purification:

  • Handle all reaction mixtures and purification solvents with the same level of precaution as the parent compound.

  • When using techniques like chromatography, ensure proper ventilation and waste collection.

Disposal Plan

Proper disposal is critical to ensure laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible container. Do not mix with other waste streams unless permitted by your institution.[1]

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound should be disposed of in a designated sharps container.

Disposal Route:

  • While polyethylene glycol and its derivatives are generally not classified as hazardous waste, the complete compound's properties are not fully known.[1] Therefore, it should be treated as chemical waste.

  • Arrange for collection and disposal through your institution's licensed chemical waste disposal contractor.[1]

  • Contamination Check: If this compound waste is mixed with other hazardous substances, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Acquire this compound B Review Safety Data & Procedures A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Compound C->D Proceed to handling E Dissolve in Solvent D->E F Perform Reaction E->F G Quench Reaction & Work-up F->G Reaction complete H Purify Product G->H I Segregate Waste (Solid & Liquid) H->I Generate waste J Label Waste Containers I->J K Store for Professional Disposal J->K

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide essential safety information. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG2-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Tos-PEG2-CH2-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。